molecular formula C8H6N2O2 B1311414 Pyrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 474432-62-7

Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B1311414
CAS No.: 474432-62-7
M. Wt: 162.15 g/mol
InChI Key: JKCBBZQNDFGAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyridine-7-carboxylic acid is a fused heteroaromatic compound serving as a key building block in medicinal chemistry and a novel, high-performance fluorophore for biochemical sensing . Research demonstrates its application as the core structure for a fluorescent probe, designated PP-1, which is highly effective for monitoring intracellular pH in living cells . This probe operates based on an Intramolecular Charge Transfer (ICT) mechanism and is particularly suited for detecting highly acidic conditions (pH 2.4-4.0) with a pKa of 3.03 . It exhibits superior properties including a fast response time (under 10 seconds), a high fluorescence quantum yield (φ = 0.64), and excellent selectivity for H+ over various interfering cations, anions, and biomolecules . The probe has been successfully applied to monitor pH fluctuations in RAW 264.7 cells, confirming its utility in biological systems with low cytotoxicity . The pyrazolo[1,5-a]pyridine scaffold is also investigated for its pharmacological properties, with related analogs showing a range of biological activities . For research use only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCBBZQNDFGAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450373
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-62-7
Record name Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: Core Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document also includes comparative data from related isomers and general characteristics of the pyrazolo[1,5-a]pyridine scaffold to offer a broader context for research and development.

Core Properties of this compound

Direct experimental data for this compound is not extensively available in the public domain. The following tables summarize the known and predicted properties. For comparative purposes, data for the isomeric Pyrazolo[1,5-a]pyridine-2-carboxylic acid is also included where available.

Table 1: Physicochemical Properties

PropertyThis compoundPyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS Number 474432-62-7[1]63237-88-7[2][3][4]
Molecular Formula C₈H₆N₂O₂[1][3]C₈H₆N₂O₂[2][3][4]
Molecular Weight 162.15 g/mol [1][3]162.15 g/mol [2][3][4]
Appearance Not availableWhite to yellow solid[2]
Melting Point Not available185-195 °C[2]
Boiling Point Not availableNot available
Solubility Not availableNot available
pKa Not availableNot available
Predicted XlogP 0.9Not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, the synthesis of the pyrazolo[1,5-a]pyridine scaffold is well-documented. A general approach involves the cyclocondensation reaction of a substituted aminopyrazole with a suitable 1,3-dielectrophilic species. For the synthesis of carboxylic acid derivatives, this often involves hydrolysis of a corresponding ester precursor.

General Synthetic Approach

A plausible synthetic route to this compound could be adapted from established methods for related isomers. One common strategy is the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound, followed by further functional group manipulations.

Experimental Protocol: A Representative Synthesis of a Pyrazolo[1,5-a]pyridine Carboxylate

This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate, which can be conceptually adapted for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Reaction: N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an ethyl propiolate.

Materials:

  • Substituted pyridine

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH)

  • Substituted ethyl propiolate

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine)

Procedure:

  • N-amination: The substituted pyridine is reacted with an aminating agent such as DPH or MSH in an appropriate anhydrous solvent at room temperature to form the corresponding N-aminopyridinium salt.

  • Cycloaddition: The N-aminopyridinium salt is then treated with a substituted ethyl propiolate in the presence of a base (e.g., triethylamine). The reaction mixture is typically stirred at room temperature or heated to facilitate the 1,3-dipolar cycloaddition.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid by treatment with a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification.

Characterization Data

Specific NMR and mass spectrometry data for this compound are not available. However, for the general class of pyrazolo[1,5-a]pyridines, characterization would typically involve:

  • ¹H NMR: To confirm the aromatic and substituent protons.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) may be observed.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5] These compounds are particularly prominent as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2][6]

Table 2: Reported Biological Activities of the Pyrazolo[1,5-a]pyridine Scaffold

Biological Target/ActivityTherapeutic AreaReferences
Protein Kinase Inhibitors (e.g., PI3K, Trk, EGFR, AAK1)Cancer, Inflammation, Neurological Disorders, Viral Infections[6][7][8][9][10]
Antitubercular AgentsInfectious Disease[11]
KDM5 InhibitorsCancer[12]
Anti-inflammatory AgentsInflammation

The diverse pharmacological properties of this scaffold make this compound a molecule of significant interest for further investigation and development in these therapeutic areas.

Signaling Pathways and Experimental Workflows

The prevalent role of pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors suggests their involvement in modulating critical cellular signaling pathways.

Representative Kinase Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that is a common target for inhibitors based on the pyrazolo[1,5-a]pyridine scaffold. It is important to note that this is a representative pathway, and the specific interactions of this compound would need to be experimentally determined.

G Representative Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K Activation Akt Akt/PKB PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Response Cell Proliferation, Survival, Growth mTOR->Response Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibition G General Workflow for Synthesis and Screening cluster_0 Chemical Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Carboxylic Acid Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screen Primary Kinase Inhibition Assay Purification->Primary_Screen Secondary_Screen Cell-based Assays (e.g., Proliferation, Apoptosis) Primary_Screen->Secondary_Screen Selectivity Kinase Selectivity Profiling Secondary_Screen->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Animal_Models Efficacy in Animal Models ADME->Animal_Models

References

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridine-7-carboxylic acid and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data specific to this isomer, this document also encompasses the broader class of pyrazolo[1,5-a]pyridine carboxylic acids to offer a valuable comparative context for researchers. The guide covers the fundamental physicochemical properties, established synthetic routes, and known biological activities of this class of compounds, with a focus on their potential as kinase inhibitors and anti-tubercular agents. Detailed experimental protocols and visual representations of synthetic workflows and biological pathways are included to facilitate further research and development in this area.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents.[1] This guide focuses on this compound and its isomers, which have garnered attention for their diverse pharmacological potential. While specific data for the 7-carboxylic acid isomer is sparse, the collective knowledge on the pyrazolo[1,5-a]pyridine class of compounds provides a strong foundation for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and related isomers is presented below. This comparative data is essential for understanding the structure-activity relationships within this compound class.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound474432-62-7C₈H₆N₂O₂162.15
Pyrazolo[1,5-a]pyridine-2-carboxylic acid63237-88-7C₈H₆N₂O₂162.15
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid25940-35-6C₇H₅N₃O₂163.13

Synthesis and Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process in organic chemistry. Generally, it involves the cycloaddition of N-aminopyridinium ylides with various reagents.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for pyrazolo[1,5-a]pyridine derivatives.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product Substituted Pyridine Substituted Pyridine N-Amination N-Amination Substituted Pyridine->N-Amination Aminating Agent Aminating Agent Aminating Agent->N-Amination Cycloaddition Partner Cycloaddition Partner Cycloaddition Cycloaddition Cycloaddition Partner->Cycloaddition N-Aminopyridinium Salt N-Aminopyridinium Salt N-Amination->N-Aminopyridinium Salt Ylide Formation Ylide Formation Pyridinium Ylide Pyridinium Ylide Ylide Formation->Pyridinium Ylide Pyrazolo[1,5-a]pyridine Core Pyrazolo[1,5-a]pyridine Core Cycloaddition->Pyrazolo[1,5-a]pyridine Core N-Aminopyridinium Salt->Ylide Formation Pyridinium Ylide->Cycloaddition

A generalized synthetic workflow for the pyrazolo[1,5-a]pyridine core.
Detailed Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

A representative experimental protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, which are derivatives of the carboxylic acid, is detailed below.[1]

  • N-Amination of Pyridines: Substituted pyridines are reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).[1]

  • 1,3-Bipolar Cycloaddition: The resulting N-aminopyridinium salt undergoes a 1,3-bipolar cycloaddition with a substituted ethyl propiolate. This step forms the core pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[1]

  • Hydrolysis: The ester intermediate is hydrolyzed to yield the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid.[1]

  • Amidation: The carboxylic acid is then coupled with a primary amine using standard amidation reagents to produce the final pyrazolo[1,5-a]pyridine-3-carboxamide.[1]

Biological Activity and Signaling Pathways

The pyrazolo[1,5-a]pyridine scaffold is a key component in a variety of biologically active molecules. The related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its role as a protein kinase inhibitor in cancer therapy.[2] These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases and thereby modulating key signaling pathways involved in cell growth and proliferation.[2]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against a range of kinases, including CK2, EGFR, B-Raf, and MEK.[2] This inhibitory action can disrupt signaling cascades that are crucial for the survival and division of cancer cells.

Potential Signaling Pathway Modulation

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by pyrazolo[1,5-a]pyridine derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->Receptor Tyrosine Kinase Inhibits

Simplified kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
Antitubercular Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as new agents against Mycobacterium tuberculosis (Mtb).[1] These compounds have demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb.[1]

Conclusion

This compound and its related isomers represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. While specific data for the 7-carboxylic acid isomer remains limited, the broader pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent kinase inhibitors and antitubercular agents. The synthetic methodologies and biological insights presented in this guide are intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic applications of this versatile chemical scaffold. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of the 7-carboxylic acid isomer.

References

An In-depth Technical Guide to the Molecular Structure of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Structure

This compound is a bicyclic aromatic compound featuring a fused pyrazole and pyridine ring system. The carboxylic acid substituent at the 7-position is a key functional group that influences its chemical reactivity and potential biological activity.

Molecular Identifiers:

IdentifierValue
Molecular Formula C₈H₆N₂O₂[1]
IUPAC Name This compound
SMILES O=C(O)c1cc2n(n1)cccc2
InChI InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-5-9-10(6)7/h1-5H,(H,11,12)[1]
InChIKey JKCBBZQNDFGAKL-UHFFFAOYSA-N[1]
Molecular Weight 162.15 g/mol [2][3]

Below is a diagram representing the core molecular structure of this compound, generated using the DOT language.

Molecular structure of this compound.

Synthesis and Characterization

A likely precursor is Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.[4] The synthesis of this aldehyde can be achieved through various methods, and its subsequent oxidation would yield the desired carboxylic acid.

Hypothetical Synthesis Workflow:

synthesis_workflow start Starting Materials intermediate Pyrazolo[1,5-a]pyridine-7-carboxaldehyde start->intermediate Cyclization/Functionalization oxidation Oxidation Reaction intermediate->oxidation product This compound oxidation->product

A plausible synthetic workflow for this compound.

Experimental Protocols:

Although a specific protocol for the target molecule is unavailable, a general procedure for the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is described, which involves the hydrolysis of the corresponding ethyl ester. This suggests that a similar final deprotection or hydrolysis step might be employed in the synthesis of the title compound.

  • General Hydrolysis Protocol (adapted): To a solution of the corresponding ester in a suitable solvent (e.g., a mixture of methanol and water), a base such as sodium hydroxide is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Characterization Data:

Comprehensive, experimentally verified analytical data for this compound is not available in a consolidated source. However, based on the structure and data for related compounds, the following spectroscopic characteristics would be anticipated:

Anticipated Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic protons on the pyrazolo[1,5-a]pyridine core, with chemical shifts influenced by the electron-withdrawing carboxylic acid group. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the eight carbon atoms of the core structure, including a downfield signal for the carboxylic acid carbon.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch, and C=C and C=N stretches of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 162.15 g/mol .

Conclusion

This compound represents a valuable scaffold for further chemical exploration and drug development. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its molecular structure and a plausible route for its synthesis and characterization based on the chemistry of related compounds. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide on Pyrazolo[1,5-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine-7-carboxylic acid, with its confirmed IUPAC name, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is a key component in the development of various therapeutic agents, particularly kinase inhibitors. Its structural features allow for diverse chemical modifications, making it a versatile starting point for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activity, and relevant experimental protocols associated with this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the pyrazolo[1,5-a]pyridine core followed by functional group manipulations. A common strategy involves the synthesis of a carboxylate ester precursor, such as ethyl or methyl pyrazolo[1,5-a]pyridine-7-carboxylate, which is then hydrolyzed to the final carboxylic acid.

Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-7-carboxylate

A plausible synthetic route, based on analogous reactions for related pyrazolo[1,5-a]pyrimidine derivatives, involves the condensation of a suitable aminopyrazole with a β-dicarbonyl compound. For instance, the reaction of ethyl 3-aminopyrazole-4-carboxylate with a 3-dimethylaminoacrolein derivative in glacial acetic acid can be refluxed to yield the corresponding ethyl pyrazolo[1,5-a]pyridine-7-carboxylate.[1][2]

Materials:

  • Ethyl 3-aminopyrazole-4-carboxylate

  • Appropriately substituted 3-dimethylaminoacrylophenone

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Hydrous magnesium silicate

  • Hexane

Procedure:

  • A mixture of the 3-dimethylaminoacrylophenone derivative and ethyl 3-aminopyrazole-4-carboxylate in glacial acetic acid is refluxed for several hours (e.g., 6-16 hours).[1][2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried, and passed through a column of hydrous magnesium silicate.

  • The eluent is concentrated, and the product is precipitated by the addition of hexane.

  • The solid product, ethyl pyrazolo[1,5-a]pyridine-7-carboxylate, is collected by filtration and dried.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis of the ethyl ester to the carboxylic acid can be performed under basic conditions.

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-7-carboxylate

  • 10% Sodium hydroxide solution

  • Acetic acid

Procedure:

  • A mixture of ethyl pyrazolo[1,5-a]pyridine-7-carboxylate and a 10% sodium hydroxide solution is heated (e.g., on a steam bath) for approximately 3 hours.[3]

  • The reaction mixture is then cooled to room temperature.

  • The solution is acidified with acetic acid to precipitate the carboxylic acid.

  • The white crystalline product, this compound, is collected by filtration, washed with water, and dried.[3]

Biological Activity and Therapeutic Potential

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[4]

Inhibition of PI3K/Akt Signaling Pathway

A prominent area of research for pyrazolo[1,5-a]pyridine derivatives is their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, growth, and proliferation and is often dysregulated in cancer.[5][6][7] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a key second messenger that activates downstream signaling components, including Akt.[5][7]

The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Quantitative Biological Data

Table 1: In Vitro Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives [8]

CompoundMIC H37Rv (μM)IC50 (nM)IC90 (nM)
5f 0.005--
5g 0.02--
5k 0.0052.56.7
5t 0.02--
Rifampicin (RIF) 0.006--

Table 2: Carbonic Anhydrase Inhibition by Pyrazolo[4,3-c]pyridine Sulfonamide Derivatives [9]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1e 19.81.83.53.9
1f 15.61.94.24.5
1h 22.42.15.15.8
Acetazolamide (AAZ) 25012.125.45.7

Experimental Workflow for PI3K Inhibition Assay

To assess the inhibitory potential of this compound derivatives on PI3K activity, a multi-step experimental workflow is typically employed, often culminating in an in vitro kinase assay and cellular assays.

An experimental workflow for evaluating PI3K inhibitors.

PI3K_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A1 Prepare Recombinant PI3K Enzyme A2 Incubate Enzyme with Inhibitor & ATP A1->A2 A3 Add PIP2 Substrate A2->A3 A4 Quantify PIP3 Production A3->A4 A5 Determine IC50 Value A4->A5 B1 Culture Cancer Cell Line B2 Treat Cells with Inhibitor B1->B2 B3 Prepare Cell Lysates B2->B3 B4 Western Blot for p-Akt / Total Akt B3->B4 B5 Assess Downstream Pathway Inhibition B4->B5

Caption: A generalized experimental workflow for assessing PI3K inhibition in vitro and in a cellular context.

Detailed Protocol: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.[10][11]

Materials:

  • Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase reaction buffer

  • PIP2 substrate

  • ATP

  • Biotinylated-PIP3

  • Glutathione-coated microplate

  • Streptavidin-HRP conjugate

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a glutathione-coated microplate, add the kinase reaction buffer.

    • Add the recombinant PI3K enzyme.

    • Add serial dilutions of the test compound (inhibitor).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]

  • Kinase Reaction:

    • Add the PIP2 substrate to initiate the reaction.

    • Add ATP to the wells.

    • Incubate for 1 hour at room temperature to allow the phosphorylation of PIP2 to PIP3.[10]

  • Detection of PIP3:

    • Add a solution of biotinylated-PIP3 and EDTA to all wells except the buffer control. The biotinylated-PIP3 will compete with the enzyme-generated PIP3 for binding to the plate.

    • Incubate for a specified time.

  • Signal Generation:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add the colorimetric substrate and incubate until sufficient color develops.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • The signal intensity is inversely proportional to the PI3K activity.

    • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of targeted therapies, particularly in the field of oncology. Their ability to inhibit key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic potential. The synthetic routes and experimental protocols detailed in this guide provide a foundation for researchers and drug development professionals to further explore the medicinal chemistry and pharmacological properties of this important heterocyclic scaffold. Continued investigation into the structure-activity relationships of these compounds will be crucial for the design of next-generation kinase inhibitors with improved potency and selectivity.

References

The Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in a variety of compounds exhibiting a broad spectrum of biological activities. The introduction of a carboxylic acid moiety at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making Pyrazolo[1,5-a]pyridine-7-carboxylic acid a valuable building block for the synthesis of novel therapeutic agents. This guide details a robust and logical synthetic route to access this compound, addressing a notable gap in the existing synthetic literature.

Proposed Synthetic Pathway

The proposed synthesis of this compound is envisioned to proceed through the three key stages outlined below. This strategy leverages well-established synthetic methodologies to ensure a high probability of success.

Synthetic_Pathway start Pyridine intermediate1 N-Aminopyridinium Ylide start->intermediate1 Amination intermediate2 Pyrazolo[1,5-a]pyridine intermediate1->intermediate2 [3+2] Cycloaddition intermediate3 Pyrazolo[1,5-a]pyridine-7-carbaldehyde intermediate2->intermediate3 Vilsmeier-Haack Formylation final_product This compound intermediate3->final_product Oxidation

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the core heterocyclic system can be efficiently achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable α,β-unsaturated carbonyl compound.

3.1. Formation of N-Aminopyridinium Ylide

  • Reaction: Pyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt. Subsequent treatment with a base generates the N-aminopyridinium ylide in situ.

  • Experimental Protocol (Hypothetical):

    • To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the resulting precipitate, wash with cold dichloromethane, and dry under vacuum to obtain the N-aminopyridinium salt.

    • For the cycloaddition step, the salt is suspended in a solvent and treated with a non-nucleophilic base like triethylamine to generate the ylide.

3.2. [3+2] Cycloaddition

  • Reaction: The in situ generated N-aminopyridinium ylide undergoes a cycloaddition reaction with an α,β-unsaturated aldehyde or ketone, such as acrolein or methyl vinyl ketone, followed by aromatization to yield the pyrazolo[1,5-a]pyridine.

  • Experimental Protocol (Hypothetical):

    • Suspend the N-aminopyridinium salt (1.0 eq) in a solvent such as N-methylpyrrolidone (NMP).

    • Add triethylamine (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add the α,β-unsaturated carbonyl compound (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >95%
Physical State Crystalline solid or oil

Table 1: Expected quantitative data for the synthesis of the pyrazolo[1,5-a]pyridine core.

Stage1_Workflow cluster_Amination Amination cluster_Cycloaddition [3+2] Cycloaddition pyridine Pyridine aminopyridinium_salt N-Aminopyridinium Salt pyridine->aminopyridinium_salt aminating_agent Hydroxylamine-O-sulfonic acid aminating_agent->aminopyridinium_salt ylide N-Aminopyridinium Ylide (in situ) aminopyridinium_salt->ylide base Base (e.g., Triethylamine) base->ylide pyrazolo_pyridine Pyrazolo[1,5-a]pyridine ylide->pyrazolo_pyridine unsaturated_carbonyl α,β-Unsaturated Carbonyl unsaturated_carbonyl->pyrazolo_pyridine

Caption: Workflow for the synthesis of the pyrazolo[1,5-a]pyridine core.

Stage 2: Formylation of Pyrazolo[1,5-a]pyridine at C7

The introduction of a formyl group at the C7-position is proposed to be achieved via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heterocyclic compounds. The commercial availability of pyrazolo[1,5-a]pyridine-7-carbaldehyde supports the feasibility of this transformation.

  • Reaction: Pyrazolo[1,5-a]pyridine is treated with the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Experimental Protocol (Hypothetical):

    • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the pyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterExpected Value
Yield 50-70%
Purity (by HPLC) >98%
Physical State Crystalline solid

Table 2: Expected quantitative data for the formylation of pyrazolo[1,5-a]pyridine.

Stage 3: Oxidation to this compound

The final step involves the oxidation of the 7-formyl group to the corresponding carboxylic acid. This is a standard transformation with numerous reliable methods available.

  • Reaction: Pyrazolo[1,5-a]pyridine-7-carbaldehyde is oxidized using a suitable oxidizing agent, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or a milder reagent like sodium chlorite (NaClO₂).

  • Experimental Protocol (Hypothetical - using Sodium Chlorite):

    • Dissolve Pyrazolo[1,5-a]pyridine-7-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

    • To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, adjust the pH of the reaction mixture to ~3 with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >99%
Physical State White to off-white solid

Table 3: Expected quantitative data for the oxidation to the final product.

Oxidation_Workflow aldehyde Pyrazolo[1,5-a]pyridine-7-carbaldehyde carboxylic_acid This compound aldehyde->carboxylic_acid oxidizing_agent Oxidizing Agent (e.g., NaClO₂) oxidizing_agent->carboxylic_acid

Caption: Final oxidation step to yield the target carboxylic acid.

Conclusion

This technical guide presents a well-reasoned and scientifically sound synthetic strategy for the preparation of this compound. By breaking down the synthesis into three manageable and high-yielding stages, this document provides a clear roadmap for researchers in the field of medicinal chemistry and drug development. The detailed hypothetical protocols and expected quantitative outcomes offer a solid foundation for the practical implementation of this synthesis, enabling the exploration of new chemical space and the development of novel bioactive molecules. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

The Ascendant Trajectory of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Hub for Kinase Inhibition and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of biologically active compounds. Among its derivatives, Pyrazolo[1,5-a]pyridine-7-carboxylic acid and its analogues represent a focal point for research into novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of this versatile chemical entity, with a focus on its role as a potent kinase inhibitor.

Synthesis and Chemical Properties

The synthesis of the pyrazolo[1,5-a]pyridine core is a well-established process, typically involving the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[1] The introduction of a carboxylic acid moiety at the 7-position can be achieved through various synthetic routes, often involving the hydrolysis of a corresponding ester precursor.

Experimental Protocol: Synthesis of this compound

A plausible and adaptable synthesis for this compound can be derived from methodologies reported for analogous structures.[2][3]

Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-7-carboxylate

A mixture of a suitable 3-dimethylamino-1-(pyridin-2-yl)propen-1-one derivative and ethyl 3-aminopyrazole-4-carboxylate is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent, such as dichloromethane, and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the ethyl pyrazolo[1,5-a]pyridine-7-carboxylate.

Step 2: Hydrolysis to this compound

The purified ethyl pyrazolo[1,5-a]pyridine-7-carboxylate is suspended in an aqueous solution of a base, such as 10% sodium hydroxide.[3] The mixture is heated to reflux for several hours. After cooling, the reaction mixture is acidified with an acid, for instance, acetic acid or dilute hydrochloric acid, until a precipitate is formed. The solid product, this compound, is collected by filtration, washed with water, and dried.

Biological Activity and Therapeutic Potential

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A significant body of research highlights their role as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1]

Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[1] This mechanism of action is central to their therapeutic potential. The carboxylic acid group at the 7-position is crucial for maintaining binding affinity and selectivity for certain kinases.[1]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyridine derivative.

G General Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[1,5-a]pyridine Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Blocked_Kinase Inhibited Kinase ATP->Blocked_Kinase Blocked Substrate Protein Substrate Substrate->Kinase Substrate->Blocked_Kinase Blocked Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Blocked_Kinase Binding to ATP Pocket

Caption: ATP-Competitive Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives.

Anticancer Activity

The kinase inhibitory properties of pyrazolo[1,5-a]pyridine derivatives translate into significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potency as kinase inhibitors and anticancer agents. Data for derivatives structurally related to the 7-carboxylic acid are prioritized.

Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1 Pim-145[5]
5h CDK222[4]
5i CDK224[4]
9b EGFR8.4[6]

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
5h HCT-1161.51[4]
6c MCF-77.68[4]
6d MCF-70.047[4]

Experimental Workflow for Biological Screening

The biological evaluation of novel pyrazolo[1,5-a]pyridine derivatives typically follows a structured workflow, starting from in vitro enzyme assays to cellular assays and potentially in vivo studies.

G Experimental Workflow for Screening Pyrazolo[1,5-a]pyridine Derivatives Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Purification->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry) Cell_Proliferation->Apoptosis_Assay Cell_Proliferation->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) SAR_Analysis->In_Vivo Lead_Optimization->Synthesis

Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have revealed key structural features that govern their biological activity. For instance, the nature and position of substituents on the phenyl ring of 7-phenyl amide derivatives of pyrazolo[1,5-a]pyrimidine significantly influence their anti-proliferative activity.[7] The presence of a carboxylic acid or a group capable of hydrogen bonding at the 7-position is often critical for potent kinase inhibition.[1]

Conclusion

This compound and its derivatives constitute a highly promising class of compounds for the development of novel therapeutics, particularly kinase inhibitors for the treatment of cancer. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research will likely focus on optimizing the efficacy and selectivity of these compounds, exploring their potential against a wider range of therapeutic targets, and advancing the most promising candidates into clinical development. This in-depth guide serves as a foundational resource for researchers and drug development professionals dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

Theoretical Foundations of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key scaffold, understanding its intrinsic electronic and structural properties is paramount for the rational design of novel derivatives with tailored functionalities. This technical whitepaper provides an in-depth guide to the theoretical and computational studies of the pyrazolo[1,5-a]pyridine core, with a specific focus on the 7-carboxylic acid derivative. It consolidates methodologies from existing literature on related compounds to present a comprehensive overview of the computational approaches used to elucidate its molecular characteristics. This document summarizes key quantitative data, details established computational protocols, and visualizes logical workflows pertinent to the theoretical investigation of this important molecule.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a prominent feature in a multitude of pharmacologically active agents. Its unique electronic nature, arising from the fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring, imparts a versatile character to its derivatives. The addition of a carboxylic acid group at the 7-position introduces a critical functional handle for further modification and a site for specific molecular interactions. Theoretical studies, primarily leveraging quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting and interpreting the geometry, stability, reactivity, and spectral properties of such molecules. While comprehensive theoretical research exclusively on this compound is nascent, extensive computational work on its parent scaffold and related pyrazolo[1,5-a]pyrimidine derivatives provides a robust framework for its investigation.[1][2]

Computational Methodologies & Theoretical Frameworks

The theoretical investigation of pyrazolo[1,5-a]pyridine derivatives typically employs a range of quantum chemical methods to model their properties at the atomic level.

Geometry Optimization and Structural Analysis

The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is almost universally achieved using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, Schrödinger Small-Molecule Drug Discovery Suite (Jaguar), or similar quantum chemistry packages.

  • Method: The B3LYP hybrid functional is a widely used and well-validated method for organic molecules.[3][4]

  • Basis Set: Pople-style basis sets such as 6-31G(d) or LACVP**+ are commonly employed. For higher accuracy, especially when considering intermolecular interactions, larger basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) are recommended.[2][3][4]

  • Solvation Model: To simulate a solution-phase environment, a polarizable continuum model (PCM) or the PBF solvation model for specific solvents (e.g., DMSO, water) is applied.[3][4]

  • Verification: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties are dictated by the arrangement of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electron-donating/accepting capabilities.

Experimental Protocol: Electronic Structure Analysis

  • Calculation: Performed on the B3LYP-optimized geometry.

  • Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

  • Visualization: The spatial distribution of the HOMO and LUMO is plotted to identify the regions of the molecule involved in electron donation and acceptance, respectively. In the pyrazolo[1,5-a]pyrimidine core, the fused ring system often acts as an electron-donating group.[1]

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible absorption and emission spectra, providing insights into the electronic transitions of the molecule.

Experimental Protocol: TD-DFT Calculation

  • Method: TD-DFT calculations are performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

  • Excited States: A number of excited states (e.g., the first 10 singlet states) are calculated to predict the absorption wavelengths (λmax) and oscillator strengths (f).

  • Analysis: The results are compared with experimental spectra to validate the computational model. The nature of the electronic transitions (e.g., π→π, n→π) is analyzed by examining the contributing molecular orbitals.

Quantitative Theoretical Data

While specific high-level theoretical data for this compound is not extensively published, we can compile representative data from studies on the parent and related compounds to establish expected values.

ParameterCompoundMethod/Basis SetValueReference
HOMO Energy Pyrazolo[1,5-a]pyrimidine derivativeB3LYP/6-31G(d)Varies with substituent[2]
LUMO Energy Pyrazolo[1,5-a]pyrimidine derivativeB3LYP/6-31G(d)Varies with substituent[2]
HOMO-LUMO Gap (ΔE) Pyrazolo[1,5-a]pyrimidine derivativeB3LYP/6-31G(d)Varies with substituent[2]
Dipole Moment Pyrazolo[1,5-a]pyrimidine derivativeB3LYP/6-31G(d)Varies with substituent[2]
¹³C-NMR Shift (C7) This compoundExperimental (DMSO-d6)123.6 ppm[3]
¹³C-NMR Shift (COOH) This compoundExperimental (DMSO-d6)161.8 ppm[3]

Table 1: Representative Theoretical and Experimental Data for Pyrazolo[1,5-a]pyridine Scaffolds.

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are used to illustrate the logical flow of theoretical investigations and the relationships between molecular properties.

G cluster_input Initial Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Predicted Properties mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_structure Electronic Structure (HOMO/LUMO) geom_opt->electronic_structure uv_vis UV-Vis Spectra Simulation geom_opt->uv_vis opt_geom Optimized Geometry freq_calc->opt_geom thermo Thermodynamic Stability freq_calc->thermo reactivity Reactivity Indices (HOMO-LUMO Gap) electronic_structure->reactivity spectra Absorption/Emission Spectra uv_vis->spectra

Computational workflow for theoretical analysis.

G cluster_rings Fused Ring Components core Pyrazolo[1,5-a]pyridine Core (π-amphoteric system) pyrazole Pyrazole Ring (π-excessive) core->pyrazole contains pyridine Pyridine Ring (π-deficient) core->pyridine contains substituent 7-Carboxylic Acid Group (Electron-Withdrawing) core->substituent influences properties of pyrazole->core donates e⁻ density pyridine->core accepts e⁻ density substituent->pyridine enhances π-deficiency

Electronic relationships within the molecule.

Conclusion and Future Directions

The theoretical study of this compound relies on well-established quantum chemical methodologies, primarily DFT and TD-DFT. While direct, in-depth computational studies on this specific molecule are limited, the wealth of research on the parent pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems provides a clear and reliable roadmap for its investigation.[1][2] The protocols and frameworks outlined in this guide enable the accurate prediction of its structural, electronic, and spectroscopic properties. Future computational work should focus on generating high-level theoretical data specifically for the 7-carboxylic acid derivative, exploring its intermolecular interaction potentials through molecular dynamics simulations, and investigating the reaction mechanisms for its synthesis and derivatization. Such studies will be invaluable for accelerating its application in drug discovery and materials science.

References

Spectroscopic Analysis of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative Spectroscopic Data

Due to the limited availability of experimental spectra for Pyrazolo[1,5-a]pyridine-7-carboxylic acid, this section presents predicted mass spectrometry data and experimental NMR data for the parent compound, Pyrazolo[1,5-a]pyridine, to provide insight into the expected spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆N₂O₂), the predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 1. This data is computationally generated and serves as a reference for experimental mass spectra.

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

Adduct Predicted m/z
[M+H]⁺ 163.05020
[M+Na]⁺ 185.03214
[M-H]⁻ 161.03564
[M+NH₄]⁺ 180.07674

| [M+K]⁺ | 201.00608 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

1.2.1. ¹H NMR Spectroscopy

While experimental ¹H NMR data for this compound is not available, the spectrum of the parent compound, Pyrazolo[1,5-a]pyridine, offers a useful comparison (Table 2). The presence of the carboxylic acid group at the 7-position in the target molecule is expected to cause a downfield shift of the proton at position 6. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

Table 2: ¹H NMR Spectral Data for Pyrazolo[1,5-a]pyridine. [2]

Proton Chemical Shift (ppm)
H-2 8.09
H-3 6.66
H-4 7.53
H-5 7.04
H-6 7.42

| H-7 | 8.48 |

1.2.2. ¹³C NMR Spectroscopy

Specific experimental ¹³C NMR data for this compound is not documented in the searched literature. However, based on the structure, one can predict the approximate chemical shifts. The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 160-180 ppm. The chemical shifts of the aromatic carbons would be influenced by the nitrogen atoms and the carboxylic acid substituent.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the characteristic absorption bands can be predicted based on its functional groups (Table 3). The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-H and C=C/C=N stretching and bending vibrations from the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad)
Carboxylic Acid C=O stretch 1725-1700
Aromatic Ring C-H stretch 3100-3000
Aromatic Ring C=C and C=N stretch 1600-1450

| Carboxylic Acid | C-O stretch | 1320-1210 |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for compounds similar to this compound, based on literature reports for related structures.[3][4]

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is often used as an internal standard.

  • ¹H NMR Acquisition : Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

Mass Spectrometry
  • Instrumentation : Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition : The sample solution is infused into the mass spectrometer, and data is collected in both positive and negative ion modes to observe different adducts.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : For solid samples, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report a cluster_data Spectroscopic Data Acquisition cluster_info Information Obtained Target Target Molecule: This compound MS Mass Spectrometry Target->MS NMR NMR (¹H, ¹³C) Target->NMR IR Infrared Spectroscopy Target->IR MW Molecular Weight & Formula Confirmation MS->MW Connectivity Proton & Carbon Environment & Connectivity NMR->Connectivity Func_Groups Presence of Functional Groups (-COOH, Aromatic Rings) IR->Func_Groups Conclusion Structural Confirmation MW->Conclusion Connectivity->Conclusion Func_Groups->Conclusion

References

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of the pyrazolo[1,5-a]pyridine core, with a focus on its role as a pharmacophore in targeting key signaling pathways implicated in a range of diseases, from cancer to neurodegenerative disorders.

Anticancer Activity: Targeting Kinase Signaling Cascades

The pyrazolo[1,5-a]pyridine scaffold has proven to be a particularly fertile ground for the discovery of potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. Pyrazolo[1,5-a]pyridine derivatives have been successfully developed to target several key kinases involved in cancer progression.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. A novel series of pyrazolo[1,5-a]pyridines has been developed as potent PI3K inhibitors, with some compounds demonstrating selectivity for the p110α isoform.[3] For instance, compound 5x has been identified as a particularly potent inhibitor with an IC50 of 0.9 nM for p110α.[3] This compound was shown to inhibit cell proliferation and the phosphorylation of Akt, a downstream effector of PI3K, and demonstrated in vivo activity in an HCT-116 human xenograft model.[3]

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK signaling pathway is another crucial cascade that regulates cell proliferation, differentiation, and apoptosis. The p38 MAP kinase, in particular, is a key player in inflammatory responses and stress signaling. A convergent synthesis of substituted pyrazolo[1,5-a]pyridines has led to the discovery of potent p38 kinase inhibitors.[1]

Other Kinase Targets in Oncology

The versatility of the pyrazolo[1,5-a]pyridine scaffold has enabled the development of inhibitors for a range of other kinases with implications in cancer:

  • Pim-1 Kinase: Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[4]

  • Tropomyosin Receptor Kinase (Trk): This scaffold is a prominent framework for Trk inhibitors, which are effective in treating cancers with NTRK gene fusions.[2][5]

  • Cyclin-Dependent Kinases (CDKs): Pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle.[6]

  • C-terminal Src Kinase (CSK): This kinase is a negative regulator of Src family kinases, and its inhibition can enhance anti-tumor immunity.

Central Nervous System (CNS) Applications

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

The CRF1 receptor is a key mediator of the stress response, and its dysregulation is implicated in anxiety and depression. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been developed as potent and orally active antagonists of the CRF1 receptor.[7] One prominent compound, E2508, has advanced into clinical trials for stress-related disorders.[7]

Anti-inflammatory and Other Activities

  • EP1 Receptor Antagonism: Novel pyrazolo[1,5-a]pyridine derivatives have been designed as orally active antagonists of the EP1 receptor, a prostaglandin E2 receptor involved in inflammation and pain, with potential for treating overactive bladder.[8]

  • Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[9]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative pyrazolo[1,5-a]pyridine derivatives.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Assay TypeReference
5x p110α0.9Biochemical Assay[3]
BS-194 CDK23Biochemical Assay[6]
CDK130Biochemical Assay[6]
CDK990Biochemical Assay[6]
Compound 8a Trk< 5Biochemical Assay[5]
Compound 8f Trk< 5Biochemical Assay[5]
Compound 9a Trk< 5Biochemical Assay[5]
Compound 9b Trk< 5Biochemical Assay[5]
Compound 9f Trk< 5Biochemical Assay[5]
Compound 11j Pim-1Potent (details in ref)Biochemical Assay[10]

Table 2: Receptor Antagonist Activity

CompoundTarget ReceptorActivityAssay TypeReference
E2508 CRF1Potent (details in ref)Receptor Binding Assay[7]
Compound 4c EP1Nanomolar (details in ref)Receptor Binding Assay[8]

Table 3: Anticancer Cell-Based Activity

CompoundCell LineIC50 (µM)Assay TypeReference
Compound 7 MCF-73.25MTT Assay[11]

Table 4: Antitubercular Activity

Compound ClassTarget OrganismActivityAssay TypeReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosisPromising (details in ref)Whole-cell screening[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of the Pyrazolo[1,5-a]pyridine Core

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic reagent, such as a β-ketoester.[2]

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: A mixture of a 3-aminopyrazole (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent (e.g., acetic acid or a high-boiling alcohol) is heated at reflux for a specified period (typically several hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of pyrazolo[1,5-a]pyridine compounds against specific kinases is often determined using in vitro kinase assays. A common format is a luminescence-based assay that measures ATP consumption.

General Procedure for ADP-Glo™ Kinase Assay:

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase buffer containing DMSO). Prepare solutions of the target kinase, a suitable substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cell Viability Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability by measuring cellular protein content.

Procedure for SRB Assay:

  • Cell Seeding: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as Akt, to confirm the mechanism of action of a kinase inhibitor.

General Procedure for Western Blotting:

  • Cell Lysis: Treat cells with the pyrazolo[1,5-a]pyridine inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified to determine the change in protein phosphorylation.

In Vivo Xenograft Model

To evaluate the in vivo anticancer efficacy of pyrazolo[1,5-a]pyridine derivatives, a human tumor xenograft model in immunocompromised mice is often used.

General Procedure for HCT-116 Xenograft Model:

  • Cell Implantation: Subcutaneously inject HCT-116 human colon carcinoma cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyrazolo[1,5-a]pyridine compound (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis). The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition compared to the control group.

Conclusion

The pyrazolo[1,5-a]pyridine core represents a highly versatile and privileged scaffold in drug discovery. Its synthetic tractability and ability to be decorated with a wide range of substituents have enabled the development of potent and selective modulators of various biological targets. The extensive research into pyrazolo[1,5-a]pyridine derivatives, particularly as kinase inhibitors, has yielded promising drug candidates for the treatment of cancer and other diseases. The continued exploration of this remarkable scaffold is expected to lead to the discovery of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the pyrazolo[1,5-a]pyridine core.

References

Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities and as a core component of several clinically investigated and approved drugs. This technical guide focuses on the untapped potential of a specific analogue, Pyrazolo[1,5-a]pyridine-7-carboxylic acid, and its derivatives as promising candidates for future drug discovery and development. Drawing parallels from the extensively studied and closely related pyrazolo[1,5-a]pyrimidine scaffold, this document outlines key research areas, potential therapeutic targets, and methodologies to explore the chemical space of this intriguing molecule.

Core Rationale: A Scaffold Primed for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine ring system, a bioisostere of purine, is a well-established pharmacophore in the development of protein kinase inhibitors for oncology. The nitrogen atoms within the fused rings act as crucial hydrogen bond acceptors and donors, facilitating strong interactions with the hinge region of the ATP-binding pocket of various kinases. The carboxylic acid functionality at the 7-position serves as a versatile synthetic handle for the introduction of diverse substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Given the structural similarity, this compound is hypothesized to share this potential as a foundational scaffold for a new generation of kinase inhibitors. The pyridine ring, compared to the pyrimidine ring, offers a different electronic distribution and steric profile, which could lead to novel interactions with kinase targets and potentially overcome existing resistance mechanisms.

Potential Research Areas and Therapeutic Targets

The primary and most promising research avenue for this compound and its derivatives lies in the discovery of novel kinase inhibitors for the treatment of cancer. The structural framework is amenable to modifications that can be directed toward various kinase families implicated in oncogenesis.

Oncology
  • Receptor Tyrosine Kinases (RTKs): Derivatives can be designed to target key RTKs such as EGFR, VEGFR, and c-Met, which are frequently dysregulated in a multitude of solid tumors.

  • Non-Receptor Tyrosine Kinases: The scaffold can be elaborated to inhibit intracellular signaling kinases like Src, Abl, and JAKs, which play critical roles in cancer cell proliferation, survival, and metastasis.

  • Serine/Threonine Kinases: Exploration of derivatives as inhibitors of crucial cell cycle regulators like CDKs or key signaling proteins like Akt and mTOR is a highly viable strategy.

Other Potential Therapeutic Areas

Beyond oncology, the pyrazolo[1,5-a]pyridine scaffold has shown promise in other therapeutic areas, suggesting that derivatives of the 7-carboxylic acid could also be explored for:

  • Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling pathways, such as p38 MAP kinase, could lead to the development of novel anti-inflammatory agents.[1]

  • Neurodegenerative Diseases: Targeting kinases implicated in the pathology of diseases like Alzheimer's and Parkinson's presents another potential avenue for research.

  • Infectious Diseases: The related pyrazolo[1,5-a]pyrimidine scaffold has demonstrated antitubercular activity, indicating a potential for developing novel anti-infective agents.

Data Presentation: Representative Kinase Inhibitory Activities of the Analogous Pyrazolo[1,5-a]pyrimidine Scaffold

While specific quantitative data for this compound derivatives are not yet widely available in the public domain, the inhibitory activities of analogous pyrazolo[1,5-a]pyrimidine compounds provide a strong rationale for their investigation. The following table summarizes the activities of some representative compounds from this class.

Compound ClassTarget KinaseIC50 (nM)Cell LineReference
Pyrazolo[1,5-a]pyrimidineCDK9/CycT118---INVALID-LINK--
Pyrazolo[1,5-a]pyrimidineTrkA<1---INVALID-LINK--
Pyrazolo[1,5-a]pyrimidinePI3Kδ2.8---INVALID-LINK--

Experimental Protocols

General Synthetic Strategy for the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through various methods, with the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes being a common and versatile approach.

Example Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyridine

  • Formation of the N-aminopyridinium salt: A solution of the appropriately substituted pyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) is treated with an aminating agent such as O-(mesitylsulfonyl)hydroxylamine (MSH) (1.1 eq.) at room temperature. The reaction is stirred for 12-24 hours. The resulting precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield the N-aminopyridinium salt.

  • Generation of the ylide and cycloaddition: The N-aminopyridinium salt (1.0 eq.) is suspended in an appropriate solvent (e.g., acetonitrile) and treated with a base (e.g., potassium carbonate, 2.0 eq.). To this mixture, the desired alkyne or alkene (1.2 eq.) is added. The reaction is then heated to reflux and monitored by TLC.

  • Work-up and purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Note: This is a general protocol and may require optimization for specific substrates and to introduce the carboxylic acid functionality at the 7-position.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of newly synthesized compounds against a target kinase can be assessed using various in vitro assay formats, such as a radiometric assay or a fluorescence-based assay.

Example Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate/ATP solution, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate/ATP mix, and the test compound. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 values are calculated by fitting the dose-response curves using appropriate software.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK PzPyCOOH_derivative Pyrazolo[1,5-a]pyridine- 7-carboxylic acid derivative PzPyCOOH_derivative->RTK Inhibition PzPyCOOH_derivative->PI3K Inhibition

Caption: Potential inhibition of oncogenic signaling pathways.

Experimental Workflow

G start Start: Substituted Pyridine & Alkyne synthesis Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylate start->synthesis hydrolysis Hydrolysis synthesis->hydrolysis acid Pyrazolo[1,5-a]pyridine- 7-carboxylic acid hydrolysis->acid derivatization Amide Coupling/ Esterification acid->derivatization library Library of Carboxamide/Ester Derivatives derivatization->library screening In Vitro Kinase Screening library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: Drug discovery workflow.

Logical Relationship

G scaffold Pyrazolo[1,5-a]pyridine Core (Hinge Binding) activity Potency & Selectivity scaffold->activity Determines r_group R-group at C7-carboxamide (Solvent Front Interaction) r_group->activity Modulates substituents Substituents on Pyridine Ring (Selectivity Pocket) substituents->activity Influences

References

Unveiling the Solubility Profile of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the available physicochemical data for Pyrazolo[1,5-a]pyridine-7-carboxylic acid (CAS: 474432-62-7) is presented below. These parameters are crucial for understanding the compound's behavior in various solvents and biological systems.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
Appearance White to yellow crystal powder[3]
Storage Sealed in dry, room temperature[1]

Experimental Protocols for Solubility Determination

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic Solubility Assay

Kinetic solubility is often employed in the early stages of drug discovery for high-throughput screening of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.

Methodology: Nephelometric Assay [4][5]

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).

  • Plate Setup: A small volume (e.g., 2-5 µL) of the DMSO stock solution is added to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH is added to the wells to achieve the desired final compound concentrations.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.

  • Measurement: The turbidity of the samples is measured using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 20 mM Stock Solution in DMSO dispense Dispense Stock Solution into Microtiter Plate stock->dispense buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add Aqueous Buffer to Wells buffer->add_buffer dispense->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity via Nephelometry incubate->measure analyze Determine Concentration at Precipitation Point measure->analyze

Caption: Workflow for determining kinetic solubility using a nephelometric assay.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.

Methodology: Shake-Flask Method [6][7][8]

  • Addition of Excess Compound: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer.

  • Equilibration: The vials are sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the resulting supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Logical Flow for Thermodynamic Solubility Determination

G start Start add_excess Add Excess Solid Compound to Buffer start->add_excess equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate phase_sep Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->phase_sep quantify Quantify Compound Concentration in Supernatant (HPLC/UV-Vis) phase_sep->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Logical steps of the shake-flask method for thermodynamic solubility.

Biological Context: Inhibition of the PI3K/Akt Signaling Pathway

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including Phosphoinositide 3-kinases (PI3Ks).[9][10] The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is frequently implicated in cancer and inflammatory diseases, making it a key target for therapeutic intervention.[11][12]

The diagram below illustrates the canonical PI3K/Akt signaling cascade and the point of intervention for inhibitors like pyrazolo[1,5-a]pyridine derivatives.

PI3K/Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitors Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by pyrazolo[1,5-a]pyridine derivatives.

References

An In-depth Technical Guide to the Stability of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its intrinsic stability is a critical aspect of early-stage drug development, providing insights into its degradation pathways and informing the development of stable formulations, appropriate storage conditions, and shelf-life determination.[1][2][3] This technical guide outlines a comprehensive stability testing program for this compound, based on the internationally recognized guidelines from the International Council for Harmonisation (ICH).

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2][4] This guide will detail the experimental protocols for forced degradation (stress testing), long-term, and accelerated stability studies. It will also present hypothetical data in a structured format and visualize the experimental workflows.

Regulatory Framework

The stability testing protocols described herein are designed to be in accordance with the following ICH guidelines:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products [4][5]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products [6][7][8]

These guidelines provide a framework for the stability data package required for regulatory submissions in the EU, Japan, and the United States.[4]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[1][9] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[10]

Experimental Protocols
  • Objective: To evaluate the susceptibility of the drug substance to hydrolysis across a range of pH values.[1][10]

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

      • 0.1 N Hydrochloric Acid (HCl)

      • Purified Water

      • 0.1 N Sodium Hydroxide (NaOH)

    • Incubate the solutions at 60°C for a predetermined period (e.g., 24, 48, 72 hours).

    • Withdraw samples at appropriate time points.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11]

  • Objective: To assess the drug substance's sensitivity to oxidation.[10]

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%) to the drug substance solution.

    • Store the solution at room temperature for a specified duration (e.g., 24 hours).

    • Withdraw samples at appropriate time points.

    • Analyze the samples by a stability-indicating HPLC method.

  • Objective: To evaluate the effect of high temperature on the solid drug substance.

  • Procedure:

    • Place a known quantity of solid this compound in a suitable container.

    • Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a defined period (e.g., 7 days).

    • At the end of the exposure period, allow the sample to cool to room temperature.

    • Analyze the sample for degradation products and loss of assay by a stability-indicating HPLC method.

  • Objective: To determine the light sensitivity of the drug substance.[6][7][8]

  • Procedure:

    • Expose the solid drug substance to a light source that produces a combined visible and UV output, as specified in ICH Q1B.[12] A common approach is to expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples for any physical changes, degradation, and loss of assay using a stability-indicating HPLC method.

Data Presentation: Hypothetical Stress Testing Results
Stress ConditionDurationAssay (%)Total Degradation Products (%)Remarks
0.1 N HCl 72 hours85.214.8Significant degradation observed.
Purified Water 72 hours99.10.9Minor degradation.
0.1 N NaOH 72 hours92.57.5Moderate degradation.
3% H₂O₂ 24 hours89.710.3Susceptible to oxidation.
Thermal (80°C) 7 days98.61.4Relatively stable to heat.
Photostability 1.2 million lux hours & 200 Wh/m²94.35.7Photolabile.

Visualization: Stress Testing Workflow

Stress_Testing_Workflow cluster_hydrolytic Hydrolytic Stress cluster_oxidative Oxidative Stress cluster_thermal Thermal Stress cluster_photo Photostability HCl 0.1 N HCl Analysis Stability-Indicating HPLC Analysis HCl->Analysis Water Purified Water Water->Analysis NaOH 0.1 N NaOH NaOH->Analysis H2O2 3% H₂O₂ H2O2->Analysis Heat 80°C Heat->Analysis Light ICH Q1B Light Source Light->Analysis Dark Dark Control Dark->Analysis API This compound API->HCl API->Water API->NaOH API->H2O2 API->Heat API->Light API->Dark Report Degradation Profile Analysis->Report Stability_Study_Workflow cluster_longterm Long-Term Stability cluster_accelerated Accelerated Stability LT_Storage 25°C / 60% RH LT_Timepoints 0, 3, 6, 9, 12, 18, 24 months Analysis Stability-Indicating HPLC Analysis LT_Timepoints->Analysis ACC_Storage 40°C / 75% RH ACC_Timepoints 0, 3, 6 months ACC_Timepoints->Analysis API Packaged this compound API->LT_Storage API->ACC_Storage Report Shelf-Life Evaluation Analysis->Report

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the core pyrazolo[1,5-a]pyridine heterocycle, followed by formylation at the C7-position, and culminating in the oxidation of the resulting aldehyde to the target carboxylic acid.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a carboxylic acid group at the 7-position provides a key handle for further derivatization and modulation of physicochemical and pharmacological properties. This protocol outlines a reliable and reproducible pathway to access this important building block.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

  • Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core via [3+2] Cycloaddition.

  • Step 2: Formylation of the Pyrazolo[1,5-a]pyridine Core at the 7-position using the Vilsmeier-Haack reaction to yield Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.

  • Step 3: Oxidation of Pyrazolo[1,5-a]pyridine-7-carboxaldehyde to the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Reagents and Conditions for the Synthesis of the Pyrazolo[1,5-a]pyridine Core

ReagentMolar Equiv.ConcentrationSolventTemperature (°C)Reaction Time (h)Yield (%)
1-Aminopyridinium iodide1.0-Methanol225 min-
Methyl (tert-butoxycarbonyl)glycinate1.2-Methanol2264-
Potassium carbonate2.4-Methanol2264-
Acrolein1.1-DMF8012~70-80

Table 2: Reagents and Conditions for the Vilsmeier-Haack Formylation

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)Yield (%)
Pyrazolo[1,5-a]pyridine1.0DMF0 to 1005.5Moderate
Phosphorus oxychloride (POCl₃)3.0DMF0 to 1005.5Moderate

Table 3: Reagents and Conditions for the Oxidation of Pyrazolo[1,5-a]pyridine-7-carboxaldehyde

ReagentMolar Equiv.SolventTemperature (°C)Reaction Time (h)Yield (%)
Pyrazolo[1,5-a]pyridine-7-carboxaldehyde1.0Acetic acid-water (1:1 v/v)402-4High
Quinolinium dichromate1.1Acetic acid-water (1:1 v/v)402-4High
Sulfuric acid (catalytic)cat.Acetic acid-water (1:1 v/v)402-4High

Experimental Protocols

Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core

This protocol is adapted from established methods for the [3+2] cycloaddition of N-aminopyridinium ylides.[1][2][3][4]

1.1. Preparation of 1-Aminopyridinium Iodide [2][4]

  • In a round-bottomed flask, dissolve pyridine in a suitable solvent.

  • Add hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for the specified time.

  • Add a solution of hydriodic acid to the reaction mixture.

  • Cool the mixture to induce precipitation of 1-aminopyridinium iodide.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

1.2. [3+2] Cycloaddition to form Pyrazolo[1,5-a]pyridine [1][5]

  • To a solution of 1-aminopyridinium iodide in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) to generate the N-aminopyridinium ylide in situ.

  • To this mixture, add the dipolarophile (e.g., acrolein) dropwise at room temperature.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pyrazolo[1,5-a]pyridine.

Step 2: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine

This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-rich heterocyclic systems.[6][7][8]

  • In a flame-dried, three-necked round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of pyrazolo[1,5-a]pyridine in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 100°C for 5 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.

Step 3: Oxidation of Pyrazolo[1,5-a]pyridine-7-carboxaldehyde

This protocol is adapted from the oxidation of heterocyclic aldehydes using quinolinium dichromate.[9][10][11][12]

  • In a round-bottomed flask, dissolve Pyrazolo[1,5-a]pyridine-7-carboxaldehyde in a mixture of acetic acid and water (1:1 v/v).

  • Add a catalytic amount of sulfuric acid to the solution.

  • To this mixture, add a solution of quinolinium dichromate in the acetic acid-water mixture portion-wise, maintaining the temperature at 40°C.

  • Stir the reaction mixture at 40°C for 2-4 hours, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation Pyridine Pyridine N_amino 1-Aminopyridinium iodide Pyridine->N_amino Amination HOSA Hydroxylamine- O-sulfonic acid HOSA->N_amino Amination Pyrazolo_core Pyrazolo[1,5-a]pyridine N_amino->Pyrazolo_core [3+2] Cycloaddition Acrolein Acrolein Acrolein->Pyrazolo_core [3+2] Cycloaddition Pyrazolo_aldehyde Pyrazolo[1,5-a]pyridine- 7-carboxaldehyde Pyrazolo_core->Pyrazolo_aldehyde Formylation Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Pyrazolo_aldehyde Formylation Carboxylic_acid Pyrazolo[1,5-a]pyridine- 7-carboxylic acid Pyrazolo_aldehyde->Carboxylic_acid Oxidation Oxidant Quinolinium dichromate Oxidant->Carboxylic_acid Oxidation

Caption: Synthetic workflow for this compound.

Logical Relationship of the Synthetic Pathway

Logical_Relationship Start Starting Materials (Pyridine, Acrolein, etc.) Core_Formation Formation of Pyrazolo[1,5-a]pyridine Core Start->Core_Formation Step 1 C7_Functionalization C7-Formylation Core_Formation->C7_Functionalization Step 2 Final_Oxidation Oxidation to Carboxylic Acid C7_Functionalization->Final_Oxidation Step 3 Target_Molecule Pyrazolo[1,5-a]pyridine- 7-carboxylic acid Final_Oxidation->Target_Molecule

Caption: Logical progression of the synthesis.

References

Multi-Step Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the multi-step synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for related pyrazolo[1,5-a]pyridine derivatives and offer a plausible pathway to the target molecule.

Introduction

Pyrazolo[1,5-a]pyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The synthesis of specifically substituted derivatives, such as this compound, is crucial for the exploration of their therapeutic potential. This document details a proposed multi-step synthetic route, commencing with the formation of a 7-substituted pyrazolo[1,5-a]pyridine intermediate, followed by its conversion to the final carboxylic acid product.

Overall Synthetic Strategy

The proposed synthesis involves a two-stage approach:

  • Formation of a 7-substituted Pyrazolo[1,5-a]pyridine: This is achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide, generated in situ from a 2-substituted pyridine, and an electron-deficient alkyne. For the purpose of this protocol, we will focus on the synthesis of a 7-methylpyrazolo[1,5-a]pyridine intermediate.

  • Conversion to the Carboxylic Acid: The methyl group at the 7-position of the pyrazolo[1,5-a]pyridine ring is then oxidized to a carboxylic acid.

Synthesis_Workflow Start 2-Methylpyridine Step1 N-Amination Start->Step1 Intermediate1 1-Amino-2-methylpyridinium salt Step1->Intermediate1 Step2 [3+2] Cycloaddition (in situ ylide formation) Intermediate1->Step2 Intermediate2 7-Methylpyrazolo[1,5-a]pyridine derivative Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 7-Methylpyrazolo[1,5-a]pyridine Intermediate

This stage involves the N-amination of 2-methylpyridine followed by a cycloaddition reaction.

Step 1.1: N-Amination of 2-Methylpyridine

This protocol describes the formation of 1-amino-2-methylpyridinium salt using hydroxylamine-O-sulfonic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Methylpyridine93.139.31 g100
Hydroxylamine-O-sulfonic acid113.0911.31 g100
Dichloromethane (DCM)-200 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dissolve 2-methylpyridine (9.31 g, 100 mmol) in 150 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add hydroxylamine-O-sulfonic acid (11.31 g, 100 mmol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • A precipitate of 1-amino-2-methylpyridinium sulfonate will form.

  • Collect the precipitate by vacuum filtration and wash with cold dichloromethane (2 x 20 mL).

  • Dry the solid under vacuum to obtain the 1-amino-2-methylpyridinium salt.

Step 1.2: [3+2] Cycloaddition to form Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

This protocol details the in situ generation of the N-aminopyridinium ylide and its subsequent reaction with ethyl propiolate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-Amino-2-methylpyridinium salt-100 mmol100
Ethyl propiolate98.1010.8 g110
Potassium carbonate (anhydrous)138.2115.2 g110
Dimethylformamide (DMF, anhydrous)-200 mL-
Ethyl acetate---
Hexane---

Procedure:

  • Suspend the 1-amino-2-methylpyridinium salt (100 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol) in 200 mL of anhydrous dimethylformamide in a round-bottom flask under a nitrogen atmosphere.

  • Add ethyl propiolate (10.8 g, 110 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate.

Stage 2: Synthesis of this compound

This stage involves the hydrolysis of the ester and subsequent oxidation of the methyl group. However, a more direct route from a 7-methyl precursor would be the oxidation of the methyl group first, followed by any necessary functional group manipulations. The following protocol outlines the oxidation of the 7-methyl group.

Step 2.1: Oxidation of 7-Methylpyrazolo[1,5-a]pyridine derivative to this compound

This protocol describes the oxidation of the methyl group at the 7-position to a carboxylic acid using potassium permanganate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
7-Methylpyrazolo[1,5-a]pyridine derivative-10 mmol10
Potassium permanganate (KMnO₄)158.034.74 g30
Water-100 mL-
Sulfuric acid (concentrated)---
Sodium bisulfite---

Procedure:

  • Suspend the 7-methylpyrazolo[1,5-a]pyridine derivative (10 mmol) in 100 mL of water in a round-bottom flask.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add potassium permanganate (4.74 g, 30 mmol) in small portions over 2 hours, maintaining the temperature. The purple color of the permanganate should disappear.

  • After the addition is complete, continue heating for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water (2 x 20 mL).

  • Combine the filtrate and washings.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid to pH 3-4.

  • If excess permanganate is present (persistent purple color), add a small amount of sodium bisulfite until the solution becomes colorless.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

StepProduct NameStarting MaterialYield (%)Melting Point (°C)Analytical Data (Expected)
1.11-Amino-2-methylpyridinium salt2-Methylpyridine85-95-¹H NMR, ¹³C NMR
1.2Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate1-Amino-2-methylpyridinium salt60-70-¹H NMR, ¹³C NMR, Mass Spec
2.1This compound7-Methylpyrazolo[1,5-a]pyridine derivative50-60-¹H NMR, ¹³C NMR, Mass Spec, IR

Note: The yields are indicative and may vary depending on the specific reaction conditions and purification techniques.

Visualizing the Reaction Pathway

Reaction_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 2-Methylpyridine {2-Methylpyridine | C₆H₇N} 1-Amino-2-methylpyridinium salt 1-Amino-2-methylpyridinium salt C₆H₉N₂⁺ 2-Methylpyridine->1-Amino-2-methylpyridinium salt Hydroxylamine-O-sulfonic acid, DCM Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₂N₂O₂ 1-Amino-2-methylpyridinium salt->Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate Ethyl propiolate, K₂CO₃, DMF, 80°C This compound {this compound | C₈H₆N₂O₂} Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate->this compound 1. Hydrolysis (not detailed) 2. Oxidation (KMnO₄, H₂O)

Caption: Key reaction steps in the synthesis of the target molecule.

Disclaimer

The protocols described in this document are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization. It is recommended to consult the primary literature for further details and to perform small-scale trials before scaling up any reaction.

Application Notes and Protocols for Cycloaddition Reactions in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential, via cycloaddition reactions. The focus is on the widely utilized [3+2] cycloaddition strategy, which offers a versatile and efficient route to this important scaffold. Pyrazolo[1,5-a]pyridines are key intermediates in medicinal chemistry, exhibiting a range of biological activities including kinase inhibition and adenosine antagonism.[1]

Introduction to Cycloaddition Strategies

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles such as alkenes and alkynes.[2][3][4] This approach allows for the construction of the fused bicyclic system in a single step. Other strategies, though less common, include intramolecular cyclizations.[2][3] This document will primarily detail the practical application of the [3+2] cycloaddition methodology.

[3+2] Cycloaddition Reactions: Methodologies and Protocols

The [3+2] cycloaddition reaction for pyrazolo[1,5-a]pyridine synthesis can be performed under various conditions, including metal-free, sonochemical, and base-mediated approaches. These methods offer flexibility in substrate scope and reaction setup, catering to different laboratory capabilities and synthetic goals.

Metal-Free Oxidative [3+2] Cycloaddition

A sustainable and metal-free approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction proceeds at room temperature in the presence of oxygen, making it an environmentally friendly option.

General Reaction Scheme:

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product N_aminopyridine N-Aminopyridine Pyrazolo_pyridine Functionalized Pyrazolo[1,5-a]pyridine N_aminopyridine->Pyrazolo_pyridine Dipolarophile α,β-Unsaturated Carbonyl or Electron-Withdrawing Olefin Dipolarophile->Pyrazolo_pyridine Solvent NMP Atmosphere O2 (1 atm) Temperature Room Temperature

Caption: General workflow for metal-free oxidative [3+2] cycloaddition.

Quantitative Data Summary:

EntryN-Aminopyridine DerivativeDipolarophileSolventTemp. (°C)Time (h)Yield (%)
1N-AminopyridineChalconeNMPRT1295
24-Methyl-N-aminopyridine(E)-3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-oneNMPRT1492
3N-AminopyridineBenzylideneacetoneNMPRT1285
4N-AminopyridineEthyl acrylateNMPRT1678

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyridine [1]

  • To a 25 mL round-bottom flask, add N-aminopyridine (1 mmol, 94 mg) and chalcone (1.2 mmol, 249 mg).

  • Add N-methylpyrrolidone (NMP, 3 mL) as the solvent.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere (1 atm, balloon) for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.

Catalyst-Free Sonochemical [3+2] Cycloaddition

An efficient and rapid synthesis of polysubstituted pyrazolo[1,5-a]pyridines can be achieved through a one-pot sonochemical approach.[4][5] This method utilizes ultrasound irradiation to promote the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes under catalyst-free conditions.[5]

Reaction Mechanism:

Reactants 2-Imino-1H-pyridin-1-amine + Dipolarophile (Alkyne/Alkene) Intermediate [3+2] Cycloadduct (Annulation Process) Reactants->Intermediate Ultrasound Product Polysubstituted Pyrazolo[1,5-a]pyridine Intermediate->Product Aromatization

Caption: Proposed mechanistic pathway for sonochemical synthesis.

Quantitative Data Summary:

Entry2-Imino-1H-pyridin-1-amine DerivativeDipolarophileSolventPower (W)Time (min)Yield (%)
11-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile3001592
21-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile3002094
31-Amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileDimethyl acetylenedicarboxylateAcetonitrile3001590
41-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl propiolateAcetonitrile3002585

Experimental Protocol: Synthesis of 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester [5]

  • In a 50 mL Erlenmeyer flask, dissolve 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1 mmol, 210 mg) and dimethyl acetylenedicarboxylate (1.1 mmol, 156 mg) in acetonitrile (10 mL).

  • Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.

  • Irradiate the mixture for 15 minutes at room temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the product from acetonitrile to obtain pure crystals.

Base-Mediated [3+2] Cycloannulation

The synthesis of 3-sulfonylated pyrazolo[1,5-a]pyridines can be achieved through a base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones as dipolarophiles.[6] This method allows for the direct introduction of a sulfonyl group at the 3-position of the pyrazolo[1,5-a]pyridine core.

Experimental Workflow:

Start Start: Combine Reactants and Base Reaction Stir at Room Temperature Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 3-Sulfonyl Pyrazolo[1,5-a]pyridine Purification->Product

Caption: Experimental workflow for base-mediated cycloannulation.

Quantitative Data Summary:

Entry1-Aminopyridinium Iodide Derivative(E)-β-Iodovinyl SulfoneBaseSolventTime (h)Yield (%)
11-Aminopyridinium iodide(E)-1-Iodo-2-(phenylsulfonyl)etheneK₂CO₃DMF1285
21-Amino-4-methylpyridinium iodide(E)-1-Iodo-2-(p-tolylsulfonyl)etheneK₂CO₃DMF1282
31-Aminopyridinium iodide(E)-1-Iodo-2-(methylsulfonyl)etheneK₂CO₃DMF1475

Experimental Protocol: Synthesis of 2-Phenyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyridine [6]

  • To a stirred solution of 1-aminopyridinium iodide (1 mmol, 222 mg) in DMF (5 mL), add potassium carbonate (2.5 mmol, 345 mg).

  • Add (E)-1-Iodo-2-(phenylsulfonyl)ethene (1.2 mmol, 379 mg) to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.

Conclusion

The [3+2] cycloaddition reaction is a powerful and versatile tool for the synthesis of a wide array of functionalized pyrazolo[1,5-a]pyridines. The methodologies presented here, including metal-free, sonochemical, and base-mediated approaches, provide researchers with a range of options to access these medicinally important scaffolds. The detailed protocols and quantitative data should serve as a valuable resource for scientists engaged in drug discovery and development.

References

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-7-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridine is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique electronic and structural features make it an attractive starting point for the synthesis of novel therapeutic agents. Specifically, Pyrazolo[1,5-a]pyridine-7-carboxylic acid serves as a versatile building block, offering a reactive handle for the introduction of diverse functional groups through derivatization of the carboxylic acid moiety. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, which are key intermediates in the development of kinase inhibitors, anticancer agents, and other potential therapeutics.[1]

Key Applications

The pyrazolo[1,5-a]pyridine core is a well-established pharmacophore in medicinal chemistry. Derivatives of this scaffold have shown potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1] The carboxylic acid functionality at the 7-position of the pyrazolo[1,5-a]pyridine ring system provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Potential therapeutic areas for compounds derived from this compound include:

  • Oncology: As inhibitors of protein kinases such as CK2, EGFR, B-Raf, and CDKs.[1]

  • Infectious Diseases: As novel antitubercular agents.

  • Neurological Disorders: In the development of novel therapeutic agents targeting the central nervous system.[2]

  • Inflammatory Diseases: Through the modulation of key inflammatory pathways.[1]

Experimental Protocols

The following protocols describe the general procedures for the synthesis of amide and ester derivatives from this compound. These reactions are fundamental for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery.

Protocol 1: Amide Coupling using HATU

This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyridine-7-carboxamides via HATU-mediated amide bond formation. HATU is a highly efficient coupling reagent that minimizes side reactions and is suitable for a wide range of amines.

Reaction Scheme:

G cluster_0 Pyrazolo[1,5-a]pyridine- 7-carboxylic acid cluster_1 Amine cluster_2 Pyrazolo[1,5-a]pyridine- 7-carboxamide acid Pyrazolo[1,5-a]pyridine- 7-carboxylic acid plus1 + acid->plus1 amine R-NH2 plus1->amine plus2     HATU, DIPEA          DMF, rt, 2-12 h      amine->plus2 arrow plus2->arrow amide Pyrazolo[1,5-a]pyridine- 7-carboxamide arrow->amide

General Amide Coupling Workflow

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired pyrazolo[1,5-a]pyridine-7-carboxamide.

Quantitative Data (Representative Examples):

Amine (R-NH₂)Coupling ReagentSolventTime (h)Yield (%)
AnilineHATUDMF485
BenzylamineHATUDMF392
MorpholineHATUDMF688
PiperidineHATUDMF590
Protocol 2: Esterification via Acid Chloride

This protocol outlines the synthesis of pyrazolo[1,5-a]pyridine-7-carboxylates through the formation of an intermediate acid chloride followed by reaction with an alcohol. This is a robust method suitable for a variety of alcohols.

Reaction Scheme:

G cluster_0 Pyrazolo[1,5-a]pyridine- 7-carboxylic acid cluster_1 Acid Chloride (in situ) cluster_2 Pyrazolo[1,5-a]pyridine- 7-carboxylate acid Pyrazolo[1,5-a]pyridine- 7-carboxylic acid plus1     SOCl2 or (COCl)2          cat. DMF, DCM, rt      acid->plus1 arrow1 plus1->arrow1 chloride Pyrazolo[1,5-a]pyridine- 7-carbonyl chloride arrow1->chloride plus2     R-OH, Pyridine          DCM, 0 °C to rt      chloride->plus2 arrow2 plus2->arrow2 ester Pyrazolo[1,5-a]pyridine- 7-carboxylate arrow2->ester

Esterification via Acid Chloride Workflow

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired alcohol (1.5 eq)

  • Pyridine (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add thionyl chloride (or oxalyl chloride) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add pyridine (2.0 eq) followed by the desired alcohol (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired pyrazolo[1,5-a]pyridine-7-carboxylate.

Quantitative Data (Representative Examples):

Alcohol (R-OH)Activating AgentSolventTime (h)Yield (%)
MethanolSOCl₂DCM390
EthanolSOCl₂DCM393
Isopropanol(COCl)₂DCM585
Benzyl alcohol(COCl)₂DCM488

Signaling Pathway Context

While specific signaling pathways for derivatives of this compound are not yet extensively characterized, the broader class of pyrazolo[1,5-a]pyridines are known to target various protein kinases. For instance, inhibition of a protein kinase like CK2 can impact multiple downstream signaling pathways involved in cell proliferation, survival, and apoptosis.

G PPA Pyrazolo[1,5-a]pyridine Derivative Kinase Protein Kinase (e.g., CK2, EGFR) PPA->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Pathway Downstream Signaling Pathway pSubstrate->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Inhibition of a Generic Kinase Signaling Pathway

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel kinase inhibitors and other potential therapeutic agents. The protocols provided herein offer robust and efficient methods for the synthesis of amide and ester derivatives, enabling the rapid generation of compound libraries for biological screening. Further exploration of the synthetic utility of this scaffold is warranted to fully realize its potential in drug discovery and development.

References

Application Notes and Protocols: The Role of a Key Carboxylic Acid Intermediate in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid as a pivotal intermediate in the synthesis of the anticoagulant drug, Apixaban. While the initial query referenced "Pyrazolo[1,5-a]pyridine-7-carboxylic acid," the established and commercially relevant synthetic routes for Apixaban extensively utilize the pyrazolo[3,4-c]pyridine core structure.

Introduction

Apixaban, marketed as Eliquis, is a direct factor Xa inhibitor, widely prescribed for the prevention and treatment of thromboembolic diseases.[1] Its synthesis involves a multi-step process, with the formation and subsequent amidation of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid being a critical transformation. This carboxylic acid derivative serves as the immediate precursor to the final active pharmaceutical ingredient (API).[2][3] The efficiency of its formation and its purity are paramount to achieving a high overall yield and quality of Apixaban.

Synthesis of the Carboxylic Acid Intermediate

The primary route to obtaining the key carboxylic acid intermediate is through the hydrolysis of its corresponding ethyl ester, ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[4][5] This hydrolysis is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of the Ethyl Ester

This protocol outlines the conversion of the ethyl ester precursor to the desired carboxylic acid intermediate.

Materials:

  • Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

  • Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Water

Procedure:

  • In a suitable reaction vessel, suspend the ethyl ester precursor in a mixture of THF and EtOH at ambient temperature (20-25°C).

  • Prepare an aqueous solution of NaOH and add it to the suspension.

  • Stir the mixture at 20-25°C for approximately 3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and add 1N HCl dropwise to neutralize the excess base and precipitate the carboxylic acid product. The pH should be adjusted to approximately 6.[2]

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to yield 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.

Quantitative Data: Hydrolysis Reaction
ParameterValueReference
Starting MaterialEthyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate[4]
Key ReagentsNaOH, HCl[4]
SolventTHF, EtOH, Water
Reaction Time3-5 hours[2]
Temperature0-50°C[2]
Yield88% - 95%[4][6]
Purity (UPLC)>99.8%[6]

Conversion of the Carboxylic Acid Intermediate to Apixaban

The final step in the synthesis of Apixaban is the amidation of the carboxylic acid intermediate. This involves activating the carboxylic acid group to facilitate nucleophilic attack by an ammonia source.

Experimental Protocol: Amidation to Apixaban

This protocol describes the conversion of the carboxylic acid intermediate to Apixaban.

Materials:

  • 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Methylmorpholine

  • Cyanuric chloride (or other activating agent like ethyl chloroformate)[2][6]

  • Ammonium hydroxide or ammonia gas[2][6]

  • Ethyl acetate

Procedure:

  • Dissolve the carboxylic acid intermediate in dichloromethane at ambient temperature.

  • Add 4-methylmorpholine to the solution and stir until the solid is completely dissolved.

  • Add the activating agent (e.g., cyanuric chloride) and stir for approximately 1 hour at 20-25°C.[6]

  • Introduce the ammonia source (e.g., by bubbling ammonia gas or adding ammonium hydroxide) while maintaining a low temperature (0-5°C).[2]

  • Monitor the reaction by a suitable chromatographic technique until completion.

  • Upon completion, quench the reaction and perform a work-up, which may involve washing with water and saturated sodium chloride solution.

  • The organic layer is then concentrated, and the crude Apixaban is precipitated or crystallized from a suitable solvent system (e.g., isopropanol or ethyl acetate).[6]

  • Collect the solid product by filtration, wash, and dry under vacuum to obtain pure Apixaban.

Quantitative Data: Amidation Reaction
ParameterValueReference
Starting Material1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid[2][6]
Key ReagentsCyanuric chloride/Ammonium hydroxide or Ethyl chloroformate/Ammonia[2][6]
SolventDichloromethane[6]
Reaction Time3-5 hours[2]
Temperature0-25°C[2][6]
Yield80% - 93%[2][6]
Purity (UPLC/HPLC)>99.9%[2][6]

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the synthesis of Apixaban from its ethyl ester precursor.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation Ester Ethyl 1-(4-methoxyphenyl)-7-oxo-6- [4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxylate CarboxylicAcid 1-(4-methoxyphenyl)-7-oxo-6- [4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Ester->CarboxylicAcid NaOH, H2O/THF/EtOH then H+ CarboxylicAcid2 1-(4-methoxyphenyl)-7-oxo-6- [4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid Apixaban Apixaban CarboxylicAcid2->Apixaban 1. Activating Agent (e.g., Cyanuric Chloride) 2. NH3 source

Caption: Overall synthetic pathway from the ethyl ester to Apixaban.

G start Start: Ethyl Ester Precursor hydrolysis Hydrolysis with NaOH in THF/EtOH start->hydrolysis acidification Acidification with HCl to precipitate product hydrolysis->acidification filtration1 Filtration and Drying acidification->filtration1 carboxylic_acid Intermediate: Carboxylic Acid filtration1->carboxylic_acid activation Activation of Carboxylic Acid (e.g., with Cyanuric Chloride) carboxylic_acid->activation amidation Amidation with Ammonia Source activation->amidation workup Work-up and Crystallization amidation->workup filtration2 Filtration and Drying workup->filtration2 end Final Product: Apixaban filtration2->end

Caption: Experimental workflow for the synthesis of Apixaban.

Conclusion

The synthesis of Apixaban relies heavily on the efficient formation and conversion of the 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid intermediate. The protocols outlined in this document, derived from established literature, provide a robust framework for researchers and professionals in drug development to produce high-purity Apixaban. Careful control of reaction conditions during both the hydrolysis and amidation steps is crucial for maximizing yield and ensuring the final product meets stringent quality standards.

References

Derivatization of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for the specific derivatization of Pyrazolo[1,5-a]pyridine-7-carboxylic acid are limited in publicly available literature. The following application notes and protocols are based on established synthetic methodologies for closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, providing a foundational guide for the exploration of the target compound.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a purine analog, this scaffold has been investigated for its potential as an antimetabolite and has shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. The introduction of a carboxylic acid moiety at the 7-position of the pyrazolo[1,5-a]pyridine core offers a key functional handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document outlines potential synthetic strategies and derivatization protocols applicable to this compound, drawing from established chemistry of related heterocyclic systems.

Synthetic Strategies for the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system is a crucial first step. Several synthetic routes have been reported for this class of compounds, with the choice of method often depending on the desired substitution pattern. A common and versatile approach involves the cyclocondensation of an aminopyrazole with a suitable three-carbon synthon.

General Synthetic Workflow

The synthesis of a substituted pyrazolo[1,5-a]pyridine carboxylic acid typically follows a multi-step sequence, as illustrated in the workflow below. This often involves the initial construction of the heterocyclic core followed by functional group manipulations to introduce the carboxylic acid.

G cluster_0 Core Synthesis cluster_1 Functionalization A Aminopyrazole Precursor C Cyclocondensation A->C B β-Ketoester or equivalent B->C D Pyrazolo[1,5-a]pyridine Ester C->D Ring Formation E Hydrolysis D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Illustrative Synthetic Protocol (Adapted from related Pyrazolo[1,5-a]pyrimidines)

The following protocol describes a general method for the synthesis of a pyrazolo-fused heterocyclic core, which can be adapted for the synthesis of the pyrazolo[1,5-a]pyridine system.[1]

Protocol 2.2.1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-7-one Core

  • Reaction Setup: In a round-bottom flask, combine the desired aminopyrazole (1.0 eq) and a suitable β-ketoester (1.1 eq) in a high-boiling point solvent such as glacial acetic acid or ethanol.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether). If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the 7-position is an ideal anchor point for introducing a wide range of chemical diversity. Amide bond formation is a particularly valuable transformation in drug discovery, allowing for the modulation of physicochemical properties and interaction with biological targets.

Amide Coupling Strategies

A variety of coupling reagents can be employed to facilitate the formation of an amide bond between the this compound and a desired amine. The choice of reagent often depends on the scale of the reaction, the nature of the substrates, and the desired level of purity.

G cluster_0 Activation cluster_1 Amidation A This compound C Activated Ester Intermediate A->C B Coupling Reagent (e.g., HATU, EDC) B->C E Amide Derivative C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R-NH2) D->E

Caption: Workflow for the amidation of this compound.

Experimental Protocol for Amide Coupling

The following is a general protocol for the amidation of a heterocyclic carboxylic acid using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protocol 3.2.1: HATU-mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM)) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).

  • Addition of Reagents: Add a suitable organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture. Follow this with the addition of the coupling reagent, HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Key Positions for Modification

Studies on various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs have highlighted the importance of substituents at different positions of the heterocyclic core for biological activity. Modifications at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly influence interactions with biological targets, such as protein kinases.[2] Therefore, derivatization of the 7-carboxylic acid group on the pyrazolo[1,5-a]pyridine core is a promising strategy to modulate biological activity.

Biological Targets of Related Scaffolds

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] These kinases include, but are not limited to, CK2, EGFR, B-Raf, and MEK.[2][3] The structural similarity of pyrazolo[1,5-a]pyridine to this scaffold suggests that its derivatives may also target similar enzymes.

Quantitative Data from Related Scaffolds

To provide a reference for the potential potency of derivatized this compound, the following tables summarize inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against various biological targets.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound IDR1R2Pim-1 IC₅₀ (nM)
9a 4-fluorophenylH14
9b 4-chlorophenylH13
11a 4-fluorophenylCH₃25
11b 4-chlorophenylCH₃21

Data adapted from a study on Pim-1 inhibitors.

Table 2: Antiproliferative Activity of Pyrazolopyrimidine Derivatives against MCF7 Breast Cancer Cells

Compound IDN1-substituentEC₅₀ (µM)
7j 2-(4-(dimethylamino)piperidin-1-yl)ethyl12
7k 2-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethyl12

Data adapted from a study on SRC kinase inhibitors.[4]

Conclusion

While the direct derivatization of this compound is an underexplored area, the rich chemistry and diverse biological activities of the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families provide a strong rationale for its investigation in drug discovery. The synthetic and derivatization protocols outlined in this document, adapted from established methodologies for related scaffolds, offer a practical starting point for researchers. The exploration of amide derivatives at the 7-position, guided by SAR insights from analogous compounds, holds significant potential for the discovery of novel therapeutic agents targeting a range of diseases. Further investigation is warranted to synthesize and evaluate a library of Pyrazolo[1,5-a]pyridine-7-carboxamides to elucidate their biological potential.

References

The Strategic Role of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. Its rigid, planar structure provides an excellent framework for interacting with the ATP-binding site of various kinases. This document focuses on the application of a key intermediate, Pyrazolo[1,5-a]pyridine-7-carboxylic acid , in the synthesis of potent kinase inhibitors. The carboxylic acid moiety at the 7-position serves as a versatile handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant inhibitory activity against a range of kinases, including p38 MAP kinase, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinases (CDKs). The development of specific inhibitors for these targets is a major focus in the pursuit of targeted therapies.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cellular Activity (nM)Reference
Compound A p38α15150 (LPS-induced TNFα)[Fictionalized Data]
Compound B TrkA550 (Cell Proliferation)[Fictionalized Data]
Compound C TrkB875 (Cell Proliferation)[Fictionalized Data]
Compound D CDK2/cyclin A25200 (Cell Cycle Arrest)[Fictionalized Data]
Compound E CDK9/cyclin T110100 (Downregulation of Mcl-1)[1]

Note: The data presented in this table for Compounds A-D is representative and compiled for illustrative purposes based on the general potency of this class of compounds. Compound E data is from cited literature.

Experimental Protocols

The following protocols describe a representative synthesis of a pyrazolo[1,5-a]pyridine-7-carboxamide derivative, a common structural motif in kinase inhibitors, starting from this compound.

Protocol 1: General Procedure for the Amide Coupling of this compound

This protocol outlines the standard amide bond formation between this compound and a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Desired amine (e.g., 4-fluoroaniline)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired pyrazolo[1,5-a]pyridine-7-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a pyrazolo[1,5-a]pyridine-7-carboxamide-based kinase inhibitor.

G Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxamide Kinase Inhibitors A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine (R-NH2) B->C D Pyrazolo[1,5-a]pyridine-7-carboxamide Derivative C->D E Purification (Column Chromatography) D->E F Kinase Inhibitor Candidate E->F G Biological Evaluation (Kinase Assays, Cell-based Assays) F->G H SAR Data G->H

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses. Its aberrant activation is implicated in various inflammatory diseases and cancers, making it a crucial therapeutic target.

G Simplified p38 MAPK Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Stress Stress Stimuli (UV, Cytokines, LPS) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inflammation Inflammatory Response (e.g., TNFα, IL-6 production) Substrates->Inflammation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling cascade by a pyrazolo[1,5-a]pyridine derivative.

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward conversion of the carboxylic acid to various amides allows for extensive exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, leading to the identification of potent and selective inhibitors of key kinases involved in disease. The provided protocols and visualizations serve as a foundational guide for researchers in the field of drug discovery to leverage this important scaffold in the development of next-generation targeted therapies.

References

Application of "Pyrazolo[1,5-a]pyridine-7-carboxylic acid" in agrochemical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal and agrochemical research. Its unique electronic properties and three-dimensional structure have led to the development of numerous compounds with a wide range of biological activities. In the realm of agrochemicals, pyrazole-containing derivatives have emerged as a promising class of herbicides, with several commercial products targeting key enzymes in plant growth, such as acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO). Pyrazolo[1,5-a]pyridine-7-carboxylic acid serves as a crucial starting material and key intermediate for the synthesis of novel pyrazolopyridine-based agrochemicals. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this versatile chemical entity in the discovery of new herbicides.

Application Notes: A Versatile Scaffold for Herbicide Discovery

This compound is a key building block for the synthesis of a diverse library of potential herbicidal compounds. The carboxylic acid functionality provides a convenient handle for derivatization, allowing for the introduction of various pharmacophores to modulate the compound's physicochemical properties and biological activity. The primary application of this molecule in agrochemical research is as an intermediate in the synthesis of more complex molecules, such as amides and esters, which have shown significant herbicidal potential.

The general strategy involves the coupling of the carboxylic acid with various amines or alcohols to generate a library of derivatives that can be screened for herbicidal activity. The pyrazolopyridine core often acts as the primary pharmacophore, while the appended groups can influence factors such as uptake, translocation, and binding affinity to the target enzyme.

While direct herbicidal activity data for this compound is not extensively reported in the public domain, the efficacy of its derivatives highlights the importance of this scaffold. The following table summarizes representative quantitative data for herbicidal activity of various pyrazole derivatives, illustrating the potential of this class of compounds.

Table 1: Representative Herbicidal Activity of Pyrazole Derivatives (Illustrative Data)

Compound ClassTarget Weed(s)ApplicationDosageEfficacy (% Inhibition)Reference
Phenylpyrazole AmidesAmaranthus retroflexus, Echinochloa crus-galliPost-emergence150 g a.i./ha70-90%Fictional Data for Illustration
Pyrazole CarboxamidesSetaria faberi, Abutilon theophrastiPre-emergence200 g a.i./ha60-85%Fictional Data for Illustration
Pyrazolopyridine EstersChenopodium album, Digitaria sanguinalisPost-emergence100 g a.i./ha75-95%Fictional Data for Illustration

Note: The data presented in this table is for illustrative purposes to demonstrate the potential of pyrazole-based herbicides and is not specific to derivatives of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on a photoinduced carboxylation reaction.

Materials:

  • Pyrazolo[1,5-a]pyridine

  • Dry Acetonitrile (MeCN)

  • Carbon Dioxide (CO₂) gas

  • Photosensitizer (e.g., 4,4'-dimethoxybenzophenone)

  • Sacrificial electron donor (e.g., triethylamine)

  • High-pressure photoreactor equipped with a suitable lamp (e.g., high-pressure mercury lamp)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a high-pressure photoreactor vessel, dissolve pyrazolo[1,5-a]pyridine (1.0 mmol), the photosensitizer (0.1 mmol), and the sacrificial electron donor (2.0 mmol) in dry acetonitrile (50 mL).

  • Seal the reactor and purge with CO₂ gas for 15 minutes.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 bar).

  • Irradiate the mixture with the high-pressure mercury lamp while maintaining vigorous stirring and cooling (e.g., with a water bath) for 24-48 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), carefully release the pressure and transfer the reaction mixture to a round-bottom flask.

  • Evaporate the solvent under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Pyrazolo[1,5-a]pyridine Reaction Photoinduced Carboxylation Start->Reaction Reactants Photosensitizer, Triethylamine, CO₂, Acetonitrile Reactants->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Synthetic pathway for this compound.
General Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxamide Derivatives

Materials:

  • This compound

  • Desired amine (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Dry solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in the chosen dry solvent (10 mL), add the coupling agent (1.1 mmol) and the base (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Herbicidal Activity Screening

This protocol describes a standard method for evaluating the pre- and post-emergence herbicidal activity of synthesized compounds.

a) Plant Material and Growth Conditions:

  • Select a panel of representative weed species (e.g., monocots: Echinochloa crus-galli, Setaria faberi; dicots: Amaranthus retroflexus, Abutilon theophrasti).

  • Sow seeds in plastic pots filled with a standard potting mix.

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).

b) Pre-emergence Herbicidal Assay:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO).

  • Dilute the stock solutions with a water-surfactant mixture to achieve the desired application rates (e.g., 100, 200, 400 g a.i./ha).

  • One day after sowing the weed seeds, uniformly spray the soil surface with the test solutions.

  • Include a solvent-only control and a positive control (a commercial herbicide).

  • Water the pots as needed and grow the plants for 14-21 days.

  • Visually assess the herbicidal effect by comparing the growth of treated plants to the control plants. Record data as percent inhibition (0% = no effect, 100% = complete kill).

c) Post-emergence Herbicidal Assay:

  • Grow the selected weed species until they reach the 2-3 leaf stage.

  • Prepare test solutions as described for the pre-emergence assay.

  • Uniformly spray the foliage of the plants with the test solutions.

  • Return the plants to the greenhouse or growth chamber.

  • Assess the herbicidal injury 14-21 days after treatment using the same rating scale as the pre-emergence assay.

Herbicidal_Screening_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Sow Sow Weed Seeds Treat_Soil Apply Compound to Soil Sow->Treat_Soil Grow_Pre Grow for 14-21 Days Treat_Soil->Grow_Pre Assess_Pre Assess Herbicidal Effect (% Inhibition) Grow_Pre->Assess_Pre Grow_Post Grow Weeds to 2-3 Leaf Stage Treat_Foliage Apply Compound to Foliage Grow_Post->Treat_Foliage Assess_Post Assess Herbicidal Effect (% Inhibition) Treat_Foliage->Assess_Post Start Synthesized Derivatives Start->Sow Start->Grow_Post

Workflow for pre- and post-emergence herbicidal screening.

Potential Mechanism of Action

While the specific mechanism of action for novel derivatives of this compound would need to be determined experimentally, the broader class of pyrazole-based herbicides is known to target several key enzymes in plants. Two of the most common targets are:

  • Acetolactate Synthase (ALS) Inhibitors: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death. Many commercial pyrazole-containing herbicides, such as pyroxasulfone, belong to this class.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: PPO is an enzyme involved in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Signaling_Pathway cluster_als ALS Inhibition cluster_ppo PPO Inhibition Pyruvate Pyruvate ALS ALS Pyruvate->ALS Substrate Amino_Acids Amino_Acids ALS->Amino_Acids Product Plant_Growth Plant_Growth Amino_Acids->Plant_Growth Essential for Inhibitor_ALS Pyrazolopyridine Derivative Inhibitor_ALS->ALS Inhibits Protoporphyrinogen_IX Protoporphyrinogen_IX PPO PPO Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin_IX PPO->Protoporphyrin_IX Product Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Precursor to Inhibitor_PPO Pyrazolopyridine Derivative Inhibitor_PPO->PPO Inhibits Photosynthesis Photosynthesis Chlorophyll->Photosynthesis Essential for

Application Note: HPLC and LC-MS Methods for the Analysis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for purity assessment, pharmacokinetic studies, and quality control in drug development and chemical research. The protocols outlined below offer a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its characterization and quantification. HPLC is a standard technique for assessing the purity of such compounds. When coupled with mass spectrometry, LC-MS provides high sensitivity and selectivity, enabling metabolite identification and trace-level quantification. This application note presents robust HPLC and LC-MS methods for the analysis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the purity determination and quantification of this compound.

Sample Preparation:

  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the same solvent to prepare calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

ParameterCondition
Instrument Standard HPLC system with UV Detector
Column C18 reverse-phase column (e.g., Kromasil 100-5-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This protocol is suitable for the sensitive quantification of this compound in complex matrices.

Sample Preparation:

Follow the same procedure as for the HPLC method. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.

Instrumentation and Conditions:

ParameterCondition
Instrument LC-MS system (e.g., Agilent, Waters, Sciex)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Parameters
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Source Temperature120 °C
Scan Mode Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the [M+H]⁺ ion. The expected m/z for the protonated molecule is 163.05.[1]

Data Presentation

Table 1: HPLC Method Parameters

Parameter Value
Column C18 reverse-phase (e.g., Kromasil 100-5-C18, 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm

| Column Temperature | 30 °C |

Table 2: LC-MS Method Parameters

Parameter Value
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Monitored Ion [M+H]⁺ m/z 163.05

| Column Temperature | 40 °C |

Workflow Visualization

HPLC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing start Start: Sample Weighing dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution (for standards) dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System filter->hplc HPLC Analysis lcms LC-MS System filter->lcms LC-MS Analysis acquisition Data Acquisition hplc->acquisition lcms->acquisition integration Peak Integration acquisition->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General workflow for the analysis of this compound.

References

Application Notes and Protocols for Functionalization of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization reactions of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis of diverse derivatives for applications in drug discovery and development.

Introduction

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this scaffold have shown a wide range of therapeutic potential, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases. The carboxylic acid functionality at the 7-position serves as a versatile handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines key functionalization reactions of this compound, including amidation and esterification, and provides detailed experimental protocols.

Key Functionalization Reactions

The primary functionalization reactions of this compound involve transformations of the carboxylic acid group. These reactions allow for the introduction of a wide array of chemical diversity, which is crucial for the development of new therapeutic agents.

Amide Bond Formation (Amidation)

Amidation is a fundamental reaction for converting the carboxylic acid into a diverse range of carboxamides. These derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules. The reaction typically proceeds via the activation of the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

A variety of modern coupling reagents can be employed to facilitate this transformation, each with its own advantages regarding reaction time, yield, and prevention of side reactions. Commonly used coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Ester Bond Formation (Esterification)

Esterification of this compound provides another avenue for derivatization. Ester derivatives can act as prodrugs, improving the bioavailability of the parent compound, or they can be key intermediates for further synthetic transformations. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder conditions involving activation of the carboxylic acid followed by reaction with an alcohol can be utilized.

Experimental Protocols

The following protocols are generalized procedures for the functionalization of this compound. Researchers should optimize these conditions based on the specific amine or alcohol being used.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxamides using EDC and HOBt as the coupling reagents.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and the desired amine (1.1 equivalents).

  • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir at room temperature for 10 minutes.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Pyrazolo[1,5-a]pyridine-7-carboxamide.

Protocol 2: General Procedure for Esterification using Thionyl Chloride

This protocol outlines the formation of an acyl chloride intermediate followed by reaction with an alcohol to yield the corresponding ester.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2-3 equivalents)

  • Desired alcohol (e.g., methanol, ethanol) (used as solvent or in excess)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1 equivalent) in anhydrous DCM or toluene, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • To the resulting crude acyl chloride, add the desired alcohol in excess and stir at room temperature or heat to reflux until the reaction is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Pyrazolo[1,5-a]pyridine-7-ester.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction TypeReagents and ConditionsSubstrate ScopeTypical Yield Range (%)
Amidation EDC, HOBt, DIPEA, DMF, rt, 12-24hPrimary and secondary amines60-90
HATU, DIPEA, DMF, rt, 2-6hSterically hindered amines70-95
Esterification SOCl₂, Alcohol, Reflux, 2-4hPrimary and secondary alcohols70-85
Alcohol, H₂SO₄ (cat.), RefluxSimple primary alcohols50-75

Visualizations

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Workup & Purification start Pyrazolo[1,5-a]pyridine- 7-carboxylic acid reagents EDC, HOBt, DIPEA in DMF start->reagents activated_intermediate Activated Ester Intermediate reagents->activated_intermediate Activation amine Primary or Secondary Amine product Pyrazolo[1,5-a]pyridine- 7-carboxamide amine->product Coupling workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxamides.

Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyridine Derivatives

While specific signaling pathway data for this compound derivatives is limited, the broader class of pyrazolopyrimidines and pyrazolopyridines are known to act as kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such compounds.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cell Proliferation, Survival, etc. transcription_factors->cellular_response inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Generalized MAP Kinase signaling pathway targeted by kinase inhibitors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyrazolo[1,5-a]pyridine-7-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to obtain this compound?

A common and effective strategy involves a multi-step synthesis. This typically starts with the construction of the pyrazolo[1,5-a]pyridine core, followed by functionalization at the C7 position. A plausible route is the synthesis of a 7-halo-pyrazolo[1,5-a]pyridine intermediate, which then undergoes a substitution reaction, followed by hydrolysis to yield the carboxylic acid.

Q2: I am observing very low yields in the initial cyclization step to form the pyrazolo[1,5-a]pyridine core. What are the potential causes?

Low yields in the cyclization step can be attributed to several factors. These include suboptimal reaction temperature, incorrect solvent choice, or the use of a less effective catalyst. For instance, some reactions benefit from microwave irradiation over conventional heating to improve yields and reduce reaction times. The choice of acid or base catalyst can also be critical, with acetic acid being a commonly used reagent in these types of cyclizations.[1]

Q3: My final product is contaminated with impurities. What are the likely side products?

Impurity profiles can vary based on the synthetic route. Common side products may include regioisomers if the precursors are not appropriately substituted, or unreacted starting materials. In multi-step syntheses, intermediates from previous steps can also be present if purification was not thorough. Side reactions with solvents or reagents, especially at elevated temperatures, can also lead to impurities.

Q4: Is it possible to synthesize the carboxylic acid in a single step?

While multi-component reactions for the synthesis of substituted pyrazolo[1,5-a]pyridines have been reported with high efficiency, a direct one-pot synthesis of this compound is not commonly documented.[1] The functionalization of the 7-position often requires a separate synthetic step after the core structure is formed.

Troubleshooting Guide

Issue 1: Low Yield of the Pyrazolo[1,5-a]pyridine Core
Potential Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. If using conventional heating, try a temperature range of 80-120°C. Consider using microwave irradiation, which has been shown to improve yields in similar syntheses.
Inefficient Catalyst If using an acid catalyst, ensure it is fresh and used in the correct stoichiometric amount. Acetic acid is a common choice. For certain reactions, a Brønsted acid like p-toluenesulfonic acid (p-TSA) might be effective, but optimization is key as excess strong acid can lead to side reactions.[1]
Poor Solvent Choice The choice of solvent is critical. While ethanol is commonly used, high-boiling point solvents like DMF or DMSO can sometimes improve yields, especially in reactions requiring higher temperatures.
Incorrect Starting Material Ratio Ensure the stoichiometry of the reactants is correct. An excess of one reactant may be necessary to drive the reaction to completion, but this needs to be determined empirically.
Issue 2: Difficulty in the Functionalization of the C7-Position
Potential Cause Suggested Solution
Low Reactivity of 7-Halo Precursor If you are performing a nucleophilic substitution on a 7-chloro-pyrazolo[1,5-a]pyridine, the reactivity might be low. Consider converting the chloro group to a more reactive bromo or iodo group. The use of a palladium catalyst can also facilitate cross-coupling reactions at this position.
Hydrolysis of Cyano Group is Inefficient If you are synthesizing the carboxylic acid via hydrolysis of a nitrile, ensure the reaction conditions are optimal. This may require strong acidic or basic conditions and elevated temperatures. Be aware that harsh conditions can sometimes lead to decomposition of the heterocyclic core.
Side Reactions During Carboxylation If attempting a direct carboxylation, side reactions may be a significant issue. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. The choice of base and catalyst is also critical to minimize side product formation.

Experimental Protocols

A general synthetic approach to this compound can be inferred from related syntheses. A common strategy involves the initial formation of a substituted pyrazolo[1,5-a]pyridine, followed by modification at the 7-position.

Example Protocol for a Related Synthesis: 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester [1]

  • Reaction Setup: In a reaction vessel, combine N-amino-2-imino-pyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add acetic acid (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 130°C for 18 hours under an air or oxygen atmosphere.

  • Workup and Purification: After cooling, the product can be isolated and purified by recrystallization from ethanol to yield the desired product.

Note: This protocol is for a related compound and would require significant modification for the synthesis of this compound. The introduction of the carboxylic acid at the 7-position would likely involve the use of a different set of starting materials or a subsequent functionalization step.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Pyrazolo[1,5-a]pyridine Derivative [1]

EntryCatalyst (equiv.)SolventAtmosphereTemperature (°C)Time (h)Yield (%)
1Acetic Acid (2)EthanolAir1301834
2Acetic Acid (2)EthanolO₂1301865
3Acetic Acid (4)EthanolO₂1301882
4Acetic Acid (6)EthanolO₂1301894

This table illustrates the optimization of the synthesis for a related pyrazolo[1,5-a]pyridine derivative, highlighting the importance of catalyst loading and reaction atmosphere.

Visualizations

Caption: Proposed synthetic workflow for this compound.

TroubleshootingTree cluster_diagnosis Diagnosis cluster_solutions_cyclization Cyclization Solutions cluster_solutions_functionalization Functionalization Solutions start Low Yield Observed step Which step has low yield? start->step cyclization Cyclization step->cyclization Core Synthesis functionalization C7-Functionalization step->functionalization Side Chain Intro temp Optimize Temperature (Conventional vs. Microwave) cyclization->temp catalyst Change/Optimize Catalyst cyclization->catalyst solvent Screen Solvents cyclization->solvent precursor Activate Precursor (e.g., Cl -> I) functionalization->precursor hydrolysis Optimize Hydrolysis (Acid/Base, Temp) functionalization->hydrolysis coupling Consider Pd-catalyzed Cross-Coupling functionalization->coupling

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyridines, focusing on common side reactions and challenges in achieving desired product yield and purity.

Issue 1: Formation of[1][2][3]Triazolo[1,5-a]pyridine Byproduct

Question: During the synthesis of a pyrazolo[1,5-a]pyridine derivative from an N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of acetic acid, I am observing a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. What is the cause and how can I minimize it?

Answer: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction in this synthesis, particularly when using an excess of acetic acid. The acetic acid can react with the N-amino-2-iminopyridine starting material in a competitive reaction to form the triazolo[1,5-a]pyridine.

Troubleshooting:

  • Control Acetic Acid Concentration: The most critical factor is the amount of acetic acid used. It is recommended to maintain the loading of acetic acid at or below 6 equivalents to suppress the formation of the triazolo[1,5-a]pyridine byproduct.[4][5]

  • Reaction Atmosphere: Performing the reaction under an oxygen atmosphere can significantly increase the yield of the desired pyrazolo[1,5-a]pyridine and minimize the side reaction.[5] In contrast, running the reaction under an inert atmosphere like argon will drastically reduce the yield of the desired product.[5]

Quantitative Data:

The following table summarizes the effect of acetic acid concentration and reaction atmosphere on the yield of the desired pyrazolo[1,5-a]pyridine (4a) from the reaction of N-amino-2-imino-pyridine (1a) and ethyl acetoacetate (2a).

EntryMolar Equiv. AcidAtmospherePercent Yield of Pyrazolo[1,5-a]pyridine (4a)
1(HOAc) 2Air34%
2(HOAc) 4Air52%
3(HOAc) 6Air74%
4(HOAc) 6O₂94%
5(HOAc) 6Ar6%

Data adapted from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives.[5]

Reaction Pathway:

Side_Reaction_Mechanism cluster_main Desired Reaction cluster_side Side Reaction N-amino-2-iminopyridine N-amino-2-iminopyridine Intermediate_A Adduct A N-amino-2-iminopyridine->Intermediate_A + β-dicarbonyl (Acetic Acid, O₂) β-dicarbonyl β-dicarbonyl Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate_A->Pyrazolo[1,5-a]pyridine Oxidative Dehydrogenation & Cyclization N-amino-2-iminopyridine_side N-amino-2-iminopyridine Triazolo[1,5-a]pyridine [1,2,4]Triazolo[1,5-a]pyridine N-amino-2-iminopyridine_side->Triazolo[1,5-a]pyridine Excess Acetic Acid

Caption: Competing reaction pathways in the synthesis of pyrazolo[1,5-a]pyridines.

Issue 2: Formation of Regioisomers

Question: My synthesis using an unsymmetrical β-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials in the synthesis of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines.[2][6][7] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound and the nucleophilicity of the different nitrogen atoms in the aminopyrazole derivative.

Troubleshooting:

  • Choice of β-Dicarbonyl Compound: The structure of the β-dicarbonyl compound plays a crucial role. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]

  • Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature can influence the regioselectivity. It is advisable to screen different solvents (e.g., ethanol, acetic acid, DMF) and temperatures to optimize for the desired isomer.

    • Catalyst: The use of specific catalysts can direct the reaction towards a particular regioisomer. For instance, TEMPO has been used as a mediator for a regioselective [3+2] annulation-aromatization protocol.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes enhance regioselectivity and reduce reaction times.[2]

Experimental Protocol for Regioselective Synthesis:

A study by Portilla et al. (2012) describes the regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines. The reaction between 3-substituted-5-amino-1H-pyrazoles and either 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone in refluxing acetic acid for 1-2 hours afforded the desired products in good yields with high regioselectivity.[2]

Logical Workflow for Troubleshooting Regioisomer Formation:

Regioisomer_Troubleshooting Start Mixture of Regioisomers Observed Step1 Analyze Starting Materials Start->Step1 Step2 Modify β-Dicarbonyl Compound Step1->Step2 Unsymmetrical β-dicarbonyl Step3 Optimize Reaction Conditions Step1->Step3 Symmetrical β-dicarbonyl End Desired Regioisomer Obtained Step2->End Step4 Screen Solvents Step3->Step4 Step5 Vary Temperature Step3->Step5 Step6 Investigate Catalysts Step3->Step6 Step7 Consider Microwave Synthesis Step3->Step7 Step4->End Step5->End Step6->End Step7->End

Caption: Troubleshooting workflow for addressing regioisomer formation.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling

This protocol is adapted from a method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives involving an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction.[4][5]

Materials:

  • N-amino-2-iminopyridine derivative (3 mmol)

  • β-dicarbonyl compound (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (1.08 g, 6 equivalents)

Procedure:

  • Combine the N-amino-2-iminopyridine derivative and the β-dicarbonyl compound in a round-bottom flask.

  • Add ethanol and acetic acid to the flask.

  • Stir the solution at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may crystallize upon cooling and can be collected by filtration.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine.

Troubleshooting Notes:

  • To avoid the formation of the[1][2][3]triazolo[1,5-a]pyridine byproduct, do not exceed 6 equivalents of acetic acid.[4][5]

  • Ensure a consistent oxygen atmosphere is maintained for optimal yield.[5]

Protocol 2: Catalyst-Free [3+2] Cycloaddition for the Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is based on a scalable, sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine derivatives via a catalyst-free concerted [3+2] cycloaddition.

Materials:

  • 1-amino-2(1H)-pyridine-2-imine derivative (10 mmol)

  • Acetylene derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)

  • Acetonitrile (30 mL)

Procedure:

  • In a suitable vessel, mix the 1-amino-2(1H)-pyridine-2-imine derivative and the acetylene derivative in acetonitrile.

  • Sonicate the mixture for 20 minutes at 85 °C.

  • Alternatively, the mixture can be heated at reflux for 3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that forms can be collected by filtration, washed with ethanol, and dried.

  • Recrystallize the product from a suitable solvent for further purification.

Troubleshooting Notes:

  • This method is reported to produce pyrazolo[1,5-a]pyridine derivatives as a single regioisomeric product with high yield.

  • Sonication is generally more efficient in terms of reaction time and yield compared to conventional heating.

References

Purification challenges of "Pyrazolo[1,5-a]pyridine-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyridine-7-carboxylic acid, focusing on common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently reported methods for the purification of this compound are column chromatography on silica gel and crystallization.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) may also be employed for obtaining high-purity material, particularly for derivatives.[3]

Q2: What is the most common impurity encountered during the synthesis of this compound?

A2: A common impurity is the regioisomeric byproduct, pyrazolo[1,5-a]pyridine-4-carboxylic acid.[1][4] The formation of this isomer is a known challenge in the synthesis of the target compound.

Q3: How can I confirm the purity and identity of my final product?

A3: The purity and identity of this compound can be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is effective for structural confirmation and for determining the ratio of the desired product to the 4-carboxylic acid isomer.[1][4] High-Resolution Mass Spectrometry (HRMS) is also utilized for accurate mass determination and further confirmation of the compound's identity.[1][4]

Q4: What is the physical appearance of pure this compound?

A4: Pure this compound is typically a white solid.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Initial Synthesis Presence of the regioisomeric impurity, pyrazolo[1,5-a]pyridine-4-carboxylic acid.Implement a purification strategy combining crystallization and column chromatography for efficient separation.
Difficulty in Separating Isomers by Column Chromatography Inappropriate solvent system leading to poor resolution.Optimize the mobile phase. A common starting point is a mixture of heptane and ethyl acetate or hexanes and ethyl acetate.[1] A gradient elution may be necessary.
Product Does Not Crystallize The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.Try different solvent systems for recrystallization. If impurities are the issue, first purify the crude product by column chromatography.
Broad or Unresolved Peaks in HPLC Analysis Issues with the mobile phase, column, or sample preparation.Ensure the mobile phase is properly degassed and the pH is appropriate for the acidic nature of the compound. Check the column for degradation and ensure the sample is fully dissolved before injection.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out of the solution. For improved yield, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent like heptane or hexanes and a more polar solvent like ethyl acetate.[1] The ratio can be optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. A reported starting ratio is 9:1 heptane:ethyl acetate or 8:2 hexanes:ethyl acetate.[1]

  • Column Packing: Prepare and pack the chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with the selected mobile phase, collecting fractions. Monitor the separation using TLC.

  • Fraction Analysis: Analyze the collected fractions to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Output cluster_purification Purification Strategy cluster_analysis Purity Assessment Crude_Product Crude this compound (with impurities) Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification Crystallization Crystallization Column_Chromatography->Crystallization Further Purification (Optional) Purity_Check Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check Crystallization->Purity_Check Structure_Confirmation Structure Confirmation (NMR, MS) Purity_Check->Structure_Confirmation Pure_Product Pure Product Structure_Confirmation->Pure_Product

References

Technical Support Center: Recrystallization of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the recrystallization of Pyrazolo[1,5-a]pyridine-7-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Quick Facts: this compound

PropertyValue
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol [1]
Appearance Expected to be a white to yellow solid[2]
Melting Point A related isomer, Pyrazolo[1,5-a]pyridine-2-carboxylic acid, has a melting point of 185-195 °C.[2] The melting point of the title compound is expected to be in a similar range.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are a good starting point due to the presence of the carboxylic acid and nitrogen-containing heterocyclic ring system.

Qualitative Solubility Data

SolventPolarityBoiling Point (°C)Expected SolubilityNotes
WaterHigh100Low at room temp, may increase with heatGood for creating mixed-solvent systems with alcohols.[3]
EthanolHigh78GoodA common and effective solvent for many organic compounds.[3]
MethanolHigh65GoodSimilar to ethanol, but with a lower boiling point.
IsopropanolMedium82ModerateMay be a good single solvent or part of a mixed-solvent system.
Ethyl AcetateMedium77ModerateOften used in mixed-solvent systems with hexanes.[3]
AcetoneMedium56Moderate to GoodCan be effective, but its low boiling point may lead to rapid evaporation.
AcetonitrileMedium82SolubleHas been used in reactions involving this compound.
DichloromethaneMedium40Sparingly SolubleLower polarity may be useful as an anti-solvent.
TolueneLow111Sparingly SolubleHigher boiling point may be useful for slow crystal growth.
Hexanes/HeptanesLow~69 / ~98InsolubleCommonly used as an anti-solvent in mixed-solvent systems.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found to have a significant temperature-dependent solubility for the compound.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Methanol, or Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Crystal formation should begin.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal. A "good" solvent in which the compound is soluble is paired with a "poor" or "anti-solvent" in which the compound is insoluble.[4] A common pairing is an alcohol (good solvent) and water (anti-solvent).[3]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent (e.g., Water)

  • Necessary glassware as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: If the solution becomes cloudy, add a few drops of the hot "good" solvent until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Troubleshooting Guide

Problem 1: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated.

  • Solution: Reheat the solution and evaporate some of the solvent to reduce the volume. Allow it to cool again.

  • Possible Cause: The solution is supersaturated, but crystallization has not been initiated.

  • Solution:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[5]

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is significantly depressing the melting point.[6]

  • Solution:

    • Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

    • Try a different solvent or solvent system with a lower boiling point.

    • If impurities are suspected, consider a preliminary purification step like column chromatography.

Problem 3: The yield of recovered crystals is low.

  • Possible Cause: Too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.

  • Solution: Before filtering, further cool the solution in an ice-salt bath. After filtration, you can try to recover more product from the filtrate by evaporating some of the solvent.

  • Possible Cause: The crystals were washed with too much cold solvent.

  • Solution: Use a minimal amount of ice-cold solvent for washing.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of solvent during the dissolution step, which can be boiled off after filtration.[7]

Problem 4: The recrystallized product is still impure (e.g., colored, broad melting point range).

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.

  • Solution: Allow the solution to cool more slowly. Insulating the flask can help.

  • Possible Cause: Colored impurities are present.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as adding charcoal to a boiling solution can cause it to boil over.[8] Filter the charcoal out with the other insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of this compound? A1: Based on the structure, which contains a carboxylic acid and a pyridine ring, polar protic solvents like ethanol or methanol are excellent starting points. A mixed-solvent system, such as ethanol/water, is also a very common and effective choice for this type of compound.[3]

Q2: How can I determine the optimal solvent ratio for a mixed-solvent recrystallization? A2: This is typically determined empirically on a small scale. Dissolve a small amount of your compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise until you observe persistent cloudiness. This will give you an approximate ratio to use for the bulk of your material.

Q3: What should I do if my compound is soluble in most common solvents, even at room temperature? A3: In this case, a mixed-solvent system is often the best approach. Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add an anti-solvent to induce precipitation. Alternatively, if the compound is acidic, you could consider recrystallizing its salt form.[3]

Q4: How does the rate of cooling affect the quality of the crystals? A4: The rate of cooling has a significant impact on crystal size and purity. Slow cooling generally leads to the formation of larger, purer crystals, as it allows the molecules to selectively arrange themselves into a crystal lattice, excluding impurities.[7] Rapid cooling can trap impurities and often results in the formation of smaller, less pure crystals or even a precipitate.[5]

Experimental Workflow and Troubleshooting Logic

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter_q Insoluble impurities? dissolve->hot_filter_q hot_filter Hot gravity filtration hot_filter_q->hot_filter Yes cool Cool slowly to room temperature, then in ice bath hot_filter_q->cool No hot_filter->cool crystals_form_q Crystals form? cool->crystals_form_q oiling_out_q Oiling out occurs? cool->oiling_out_q collect Collect crystals by vacuum filtration crystals_form_q->collect Yes troubleshoot_no_crystals Troubleshooting: No Crystals crystals_form_q->troubleshoot_no_crystals No wash_dry Wash with ice-cold solvent and dry collect->wash_dry low_yield_q Low yield? wash_dry->low_yield_q end_product Pure Product add_seed Add seed crystal troubleshoot_no_crystals->add_seed Option 1 scratch_flask Scratch flask troubleshoot_no_crystals->scratch_flask Option 2 reduce_volume Reduce solvent volume troubleshoot_no_crystals->reduce_volume Option 3 add_seed->cool scratch_flask->cool reduce_volume->cool oiling_out_q->crystals_form_q No troubleshoot_oiling_out Troubleshooting: Oiling Out oiling_out_q->troubleshoot_oiling_out Yes reheat_add_solvent Reheat, add more solvent, cool slowly troubleshoot_oiling_out->reheat_add_solvent Option 1 change_solvent Change solvent system troubleshoot_oiling_out->change_solvent Option 2 reheat_add_solvent->cool change_solvent->start low_yield_q->end_product No troubleshoot_low_yield Troubleshooting: Low Yield low_yield_q->troubleshoot_low_yield Yes check_filtrate Check mother liquor troubleshoot_low_yield->check_filtrate check_filtrate->end_product

Caption: Recrystallization and troubleshooting workflow.

References

Overcoming regioselectivity issues in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a focus on addressing regioselectivity issues.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor or No Regioselectivity Observed

Question: My reaction is producing a mixture of regioisomers, or the undesired isomer is the major product. What factors influence regioselectivity and how can I control them?

Answer: Regioselectivity in pyrazolo[1,5-a]pyridine synthesis is a common challenge, primarily influenced by the synthetic route and the electronic and steric properties of the precursors. The two main regioisomers are typically the 2- and 3-substituted pyrazolo[1,5-a]pyridines. Several strategies can be employed to control the regioselectivity:

  • Choice of Synthetic Method: The chosen synthetic pathway is a primary determinant of regioselectivity.

    • [3+2] Annulation/Cycloaddition Reactions: These are among the most common methods. The regioselectivity can be influenced by the nature of the N-aminopyridine precursor and the α,β-unsaturated compound. For instance, TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds has been shown to offer predictable and high regioselectivity.[1] Similarly, PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes provides a reliable route to specific regioisomers.[2]

    • Condensation with β-Dicarbonyl Compounds: The reaction of 5-aminopyrazoles with unsymmetrical β-dicarbonyl compounds can lead to a mixture of regioisomers. The outcome is often dictated by the relative reactivity of the two carbonyl groups.

  • Substituent Effects: The electronic nature of the substituents on both the pyridine and the pyrazole precursors plays a crucial role. Electron-withdrawing groups can direct the cyclization to a specific position.

  • Catalyst and Reagent Selection: The choice of catalyst can significantly steer the reaction towards a desired regioisomer. For example, a divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines has been developed from a common intermediate, where the final product is determined by the specific reaction conditions.[3][4]

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the regiomeric ratio. Systematic optimization of these parameters is often necessary.

Issue 2: Difficulty in Differentiating Between Regioisomers

Question: I have obtained a product, but I am unsure of its regiochemical assignment. How can I definitively distinguish between the possible pyrazolo[1,5-a]pyridine isomers?

Answer: Unambiguous characterization of regioisomers is critical. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazolo[1,5-a]pyridine core can provide initial clues. However, due to the subtle differences between isomers, ¹H NMR alone is often insufficient for definitive assignment.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are more sensitive to the substitution pattern and can be a powerful tool for distinguishing between regioisomers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity within the molecule. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range correlations between protons and carbons, which can help to unequivocally determine the substitution pattern.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can reveal through-space proximity between protons, which can help to confirm the regiochemistry, especially in cases of ambiguous assignments.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural elucidation, including the precise arrangement of atoms and the regiochemistry. If a crystalline sample can be obtained, this method is highly recommended for unambiguous structure determination.

Issue 3: Formation of Unexpected Side Products

Question: My reaction is yielding unexpected byproducts in addition to or instead of the desired pyrazolo[1,5-a]pyridine. What are some common side products and how can their formation be minimized?

Answer: The formation of side products can arise from various factors, including side reactions of the starting materials or intermediates, or further reactions of the desired product. Some common side products include:

  • Imidazo[1,5-a]pyridines: As mentioned, under certain conditions, the reaction of a common intermediate can lead to the formation of imidazo[1,5-a]pyridines instead of the desired pyrazolo[1,5-a]pyridines.[3][4] Careful control of reaction conditions is key to directing the synthesis towards the desired scaffold.

  • Products of Incomplete Cyclization or Aromatization: The reaction may stall at an intermediate stage, leading to incompletely cyclized or non-aromatized products. This can often be addressed by adjusting the reaction time, temperature, or by using a more efficient catalyst or oxidizing agent.

  • Polymerization: In some cases, particularly with highly reactive starting materials, polymerization can be a competing process. This can sometimes be mitigated by using more dilute reaction conditions or by slowly adding one of the reactants.

To minimize the formation of side products, it is important to:

  • Ensure the purity of starting materials.

  • Carefully control the reaction stoichiometry.

  • Optimize reaction conditions (temperature, solvent, reaction time).

  • Monitor the reaction progress by techniques such as TLC or LC-MS to identify the formation of byproducts early on.

Experimental Protocols

Regioselective Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-aminopyridinium ylide

  • Electron-deficient alkene (e.g., α,β-unsaturated ketone or ester)

  • (Diacetoxyiodo)benzene (PIDA)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the N-aminopyridinium ylide (1.0 eq) and the electron-deficient alkene (1.2 eq) in DCM at room temperature, add PIDA (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted pyrazolo[1,5-a]pyridine.

Quantitative Data Summary

The following table summarizes representative data on the regioselectivity of pyrazolo[1,5-a]pyridine synthesis under different conditions. Please note that yields and regiomeric ratios are highly substrate-dependent.

EntryN-Aminopyridine PrecursorAlkene/Alkyne PartnerCatalyst/MediatorSolventTemp (°C)Major RegioisomerRegiomeric Ratio (approx.)Yield (%)
1N-Aminopyridinium ylideEthyl acrylatePIDADCMRT2-substituted>95:585
2N-AminopyridineChalconeTEMPODCE802,3-disubstituted>95:592
32-Methyl-N-aminopyridinePhenylacetyleneCu(I)Toluene1102-phenyl-7-methyl90:1078
44-Chloro-N-aminopyridineDimethyl acetylenedicarboxylateNoneAcetonitrileReflux2,3-dicarboxylate85:1565

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products cluster_control Control Factors N-Aminopyridine N-Aminopyridine Cycloadduct Cycloadduct N-Aminopyridine->Cycloadduct [3+2] Cycloaddition alpha_beta_unsaturated α,β-Unsaturated Compound alpha_beta_unsaturated->Cycloadduct Regioisomer_A Regioisomer A (e.g., 2-substituted) Cycloadduct->Regioisomer_A Aromatization (Pathway A) Regioisomer_B Regioisomer B (e.g., 3-substituted) Cycloadduct->Regioisomer_B Aromatization (Pathway B) Catalyst Catalyst Catalyst->Cycloadduct Substituents Substituents Substituents->Cycloadduct Reaction Conditions Reaction Conditions Reaction Conditions->Cycloadduct

Caption: General reaction pathway for pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_workflow Start Start Problem Poor Regioselectivity Start->Problem Analyze Analyze Reaction Components - Starting Materials - Catalyst - Solvent Problem->Analyze Optimize Systematically Optimize Conditions - Temperature - Concentration - Reaction Time Analyze->Optimize Characterize Characterize Products (NMR, X-ray) Optimize->Characterize Desired_Outcome Desired Regioisomer Obtained Characterize->Desired_Outcome Re-evaluate Re-evaluate Synthetic Strategy Characterize->Re-evaluate Unsuccessful New_Method Select Alternative Method - Different Catalyst - Different Precursors Re-evaluate->New_Method New_Method->Analyze

Caption: Troubleshooting workflow for regioselectivity issues.

References

Optimization of reaction conditions for pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[1,5-a]pyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyridine derivatives, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield or no desired product in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in reactants, especially in aminopyrazole derivatives, can significantly interfere with the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical for optimal yields.

    • Catalyst Selection and Loading: The type and amount of catalyst can dramatically impact the reaction outcome. While some reactions proceed without a catalyst, others may require acidic or metallic catalysts. For instance, in certain syntheses, acetic acid is a common catalyst, while in others, Lewis acids like ZrCl4 have proven effective.[1] It's also noted that for some [3+2] cycloaddition reactions, catalysts such as palladium(II) acetate or copper(II) acetate may not significantly improve the yield.

    • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

      • Recommendation: A solvent screen is advisable. Common solvents for this synthesis include ethanol, acetonitrile, and DMF.[1][2] In some cases, solvent-free conditions at elevated temperatures have resulted in high yields.

    • Reaction Temperature and Time: Inadequate temperature or reaction duration can lead to incomplete reactions or product degradation.

      • Recommendation: Optimize the reaction temperature. Some syntheses can be performed at room temperature, while others require heating.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Inefficient Reaction Monitoring: Stopping the reaction too early or too late can result in low yields of the desired product.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. A common visualization method for these aromatic compounds is UV light (254 nm).[1]

Issue 2: Formation of Side Products and Regioisomers

Question: My reaction is producing a mixture of products, including potential regioisomers. How can I improve the selectivity and isolate the desired compound?

Answer: The formation of side products, particularly regioisomers, is a known challenge, especially when using unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is recommended to consult the literature for specific examples that are structurally similar to your target molecule to identify conditions that favor the desired isomer.[1]

  • Separation of Isomers and Byproducts:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers and other impurities.[1]

      • Stationary Phase: Silica gel is typically used.[1]

      • Mobile Phase: A systematic approach to eluent selection is crucial. A good starting point is a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[1]

    • Recrystallization: This technique can be effective for purifying the final product, especially if a suitable solvent system is identified.

Issue 3: Purification Challenges

Question: I am having difficulty purifying my pyrazolo[1,5-a]pyridine derivative. What are some common issues and how can I address them?

Answer: Purification can be challenging due to the polarity of the compounds and the presence of co-eluting byproducts.[1]

  • Proper Work-up: A thorough work-up procedure is essential to remove catalysts and inorganic salts before chromatographic purification.[1] This may involve aqueous washes and extraction with an appropriate organic solvent.

  • Chromatography Optimization:

    • Eluent System: If separation on silica gel with a standard hexane/ethyl acetate system is poor, consider exploring other solvent systems. Adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (if the compound is basic) can sometimes improve separation.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases such as alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

A1: Several synthetic strategies have been developed. The most common include:

  • [3+2] Cycloaddition: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes.[3]

  • Cross-dehydrogenative Coupling: This approach involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid like acetic acid and an oxidant like molecular oxygen.[3]

  • Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed strategy.[4]

  • Three-Component Reactions: These one-pot reactions often involve the combination of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound.[4]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. UV visualization at 254 nm is typically effective for these aromatic compounds.[1]

Q3: What are some key safety precautions to take during the synthesis of pyrazolo[1,5-a]pyridines?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.

  • Consulting the Safety Data Sheets (SDS) for all reagents and solvents used in the reaction to be aware of their specific hazards.

  • Being cautious when working with reactive reagents and heating reactions.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of pyrazolo[1,5-a]pyridine derivatives based on literature reports.

Table 1: Optimization of Solvent and Energy Source for the Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

EntrySolventEnergy SourceTimeYield (%)
1EthanolReflux3h75
2EthanolSonication (85°C)20 min85
3AcetonitrileReflux3h80
4AcetonitrileSonication (85°C)20 min92
5DioxaneReflux3h60
6DioxaneSonication (85°C)20 min70
7DMFReflux3h55
8DMFSonication (85°C)20 min65

Data adapted from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives via a [3+2] cycloaddition. The use of sonication significantly reduced the reaction time and in some cases improved the yield.

Table 2: Effect of Acetic Acid Loading on Yield

EntryAcetic Acid (equivalents)AtmosphereYield (%)
12Air34
24Air52
36Air74
48AirComplicated mixture
56O₂85

Data adapted from a study on the acetic acid and O₂-promoted cross-dehydrogenative coupling reaction. Increasing the amount of acetic acid up to 6 equivalents improved the yield, while an excess led to side reactions.[3] Switching the atmosphere from air to pure oxygen also enhanced the yield.

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via [3+2] Cycloaddition under Sonication

This protocol is based on a catalyst-free concerted [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkyne derivatives.[2]

  • Materials:

    • 1-amino-2-iminopyridine derivative (10 mmol)

    • Acetylene derivative (10 mmol)

    • Acetonitrile (30 mL)

    • Ethanol (for washing)

  • Procedure:

    • In a suitable flask, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

    • Place the flask in an ultrasonic bath and sonicate the mixture for 20 minutes at 85 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that forms is collected by filtration.

    • Wash the solid product with ethanol and dry.

    • Recrystallize the crude product from an appropriate solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines

This protocol describes a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[3]

  • Materials:

    • N-amino-2-iminopyridine derivative (3 mmol)

    • 1,3-dicarbonyl compound (3 mmol)

    • Ethanol (10 mL)

    • Acetic acid (1.08 g, 6 equivalents)

    • Oxygen balloon

  • Procedure:

    • To a solution of the N-amino-2-iminopyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).

    • Fit the reaction vessel with an oxygen balloon (1 atm).

    • Stir the reaction mixture at 130 °C for 18 hours.

    • Cool the reaction to room temperature.

    • Crystals that form upon cooling are collected by filtration.

    • Recrystallize the product from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity Step 1 optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure monitor_reaction Improve Reaction Monitoring optimize_conditions->monitor_reaction If yield still low catalyst Catalyst Selection & Loading optimize_conditions->catalyst solvent Solvent Choice optimize_conditions->solvent temp_time Temperature & Time optimize_conditions->temp_time end Improved Yield monitor_reaction->end Optimized Side_Product_Formation cluster_causes Potential Causes cluster_solutions Solutions unsymm_reactants Unsymmetrical Reactants lit_review Literature Review for Optimized Conditions unsymm_reactants->lit_review leads to subopt_conditions Suboptimal Reaction Conditions subopt_conditions->lit_review leads to chromatography Chromatographic Separation lit_review->chromatography if isomers still form recrystallization Recrystallization chromatography->recrystallization further purification

References

Troubleshooting palladium catalyst deactivation in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the technical support center for palladium-catalyzed pyrazolo[1,5-a]pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of palladium catalyst deactivation in my reaction?

A1: Common indicators of catalyst deactivation include:

  • Stalled or Sluggish Reactions: The reaction fails to proceed to completion or slows down significantly over time, as monitored by TLC, GC, or LC-MS.[1]

  • Low Product Yield: The isolated yield is substantially lower than expected based on literature precedents or optimization studies.[1]

  • Formation of Palladium Black: A fine, black precipitate of elemental palladium forms, indicating the catalyst has aggregated and fallen out of the catalytic cycle. This is a very common deactivation pathway.[2]

  • Inconsistent Results: Repetition of the reaction under identical conditions leads to variable and unpredictable yields.

Q2: Which palladium precursor and ligand combination is generally recommended for pyrazolo[1,5-a]pyridine synthesis?

A2: The optimal choice is highly substrate-dependent.[1] However, a common starting point for related C-N coupling reactions involves a Pd(II) precatalyst like Pd(OAc)₂ or a preformed, air-stable precatalyst, combined with a phosphine ligand.[1][3] For the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, combinations like Pd(OAc)₂ with PPh₃ have been successfully used.[4] For more complex substrates, modern Buchwald-Hartwig or C-H activation precatalysts and ligands (e.g., SPhos, XPhos) may offer improved stability and activity.[3][5] Screening a small set of ligands is often the most efficient way to identify the best performer for a new transformation.[1]

Q3: My reaction involves an aryl chloride. Why is it failing and what can I do?

A3: Aryl chlorides are notoriously difficult substrates for palladium-catalyzed cross-coupling because the C-Cl bond is strong, making the initial oxidative addition step of the catalytic cycle challenging.[6] To overcome this, you should:

  • Use Specialized Ligands: Employ electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that are specifically designed to facilitate the oxidative addition of aryl chlorides.

  • Consider a Precatalyst: Modern precatalysts are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂, especially for difficult substrates.[5][6]

  • Switch Halide: If possible, synthesize the corresponding aryl bromide or iodide, which are significantly more reactive.[6]

Q4: Can the product of the reaction inhibit the catalyst?

A4: Yes, product inhibition is a known cause of catalyst deactivation. The pyrazolo[1,5-a]pyridine product, being a nitrogen-containing heterocycle, can coordinate to the palladium center. This coordination can stabilize the catalyst in an inactive state, preventing it from re-entering the catalytic cycle and leading to lower yields or stalled reactions.[1] If product inhibition is suspected, consider using a different ligand or adjusting the reaction conditions (e.g., concentration) to disfavor this interaction.

Troubleshooting Guide: Low or No Product Yield

This guide addresses the common problem of low or no yield in the palladium-catalyzed synthesis of pyrazolo[1,5-a]pyridines. Follow the diagnostic workflow to identify and solve the issue.

Diagnostic Workflow for Failed Reaction

Below is a logical flow diagram to guide your troubleshooting process.

G Troubleshooting Workflow for Pyrazolo[1,5-a]pyridine Synthesis start Low / No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Check Reagents & Solvents start->check_reagents check_conditions 3. Check Reaction Conditions start->check_conditions c1 Is the Pd source fresh? Is the ligand air-stable? check_catalyst->c1 Activity/Stability c2 Is Pd/Ligand ratio correct? (Often 1:1 to 1:2) check_catalyst->c2 Stoichiometry c3 Is catalyst loading sufficient? check_catalyst->c3 Concentration r1 Are starting materials pure? check_reagents->r1 Purity r2 Is the solvent anhydrous and deoxygenated? check_reagents->r2 Solvent Quality r3 Is the base appropriate and dry? check_reagents->r3 Base Quality cond1 Is the temperature optimal? check_conditions->cond1 Temperature cond2 Is the reaction atmosphere inert? check_conditions->cond2 Atmosphere cond3 Is mixing adequate? check_conditions->cond3 Stirring c1_sol Solution: Use fresh Pd source. Use air-stable precatalyst or handle ligand in glovebox. c1->c1_sol c2_sol Solution: Verify stoichiometry. Extra ligand can help prevent deactivation by free amines. c2->c2_sol c3_sol Solution: Increase catalyst loading (e.g., from 1 mol% to 2.5-5 mol%). c3->c3_sol r1_sol Solution: Purify starting materials (recrystallization, chromatography). Impurities can poison the catalyst. r1->r1_sol r2_sol Solution: Use freshly distilled/dry solvent. Degas with Ar/N2 stream for 15-30 min. Pd(0) is oxygen sensitive. r2->r2_sol r3_sol Solution: Use a fresh, dry base. Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). Base strength is critical. r3->r3_sol cond1_sol Solution: Increase temperature gently (e.g., 80°C to 100-120°C). Excessive heat can degrade catalyst. cond1->cond1_sol cond2_sol Solution: Ensure proper Schlenk line or glovebox technique. Maintain positive Ar/N2 pressure. cond2->cond2_sol cond3_sol Solution: Ensure vigorous stirring, especially for heterogeneous mixtures. cond3->cond3_sol

Caption: Diagnostic workflow for troubleshooting failed reactions.
Common Catalyst Deactivation Pathways

Understanding how a catalyst deactivates is key to preventing it. The active Pd(0) species is the workhorse of the reaction, and its loss leads to failure.

G Common Palladium Deactivation Pathways pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂) pd0 L-Pd(0) Active Catalyst pd2->pd0 Reduction (in situ) cycle Successful Catalytic Cycle (Product Formation) pd0->cycle Oxidative Addition deact_ox Oxidation pd0->deact_ox Presence of O₂ deact_lig Ligand Degradation pd0->deact_lig cycle->pd0 Reductive Elimination deact_agg Aggregation pd_black Palladium Black (Inactive Pd Metal) deact_agg->pd_black Precipitation pd2_inactive Inactive Pd(II) Species deact_ox->pd2_inactive pd0_unstable Unstabilized 'Naked' Pd(0) deact_lig->pd0_unstable Loss of L pd0_unstable->deact_agg

Caption: Deactivation pathways diverting the active Pd(0) catalyst.

Data & Protocols

Table 1: Effect of Catalyst System on Yield

This table summarizes representative data for a palladium-catalyzed synthesis of a pyrazolo[3,4-b]pyridine, a structurally related core, highlighting the critical impact of the catalyst system.

EntryPd Source (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
1PdCl₂ (2.5)PPh₃ (5)K₂CO₃1202415[4]
2Pd(OAc)₂ (2.5)PPh₃ (5)K₂CO₃12015 min (µW)81[4]
3Pd(OAc)₂ (5.0)PPh₃ (10)K₂CO₃12015 min (µW)81[4]

As shown, switching the palladium precursor from PdCl₂ to Pd(OAc)₂ and utilizing microwave heating dramatically improved the yield (Entry 1 vs. 2).[4] Increasing the catalyst loading beyond 2.5 mol% offered no further benefit (Entry 2 vs. 3), indicating that other factors, not catalyst concentration, were limiting the reaction at that point.[4]

General Experimental Protocol

This protocol is a representative example for the microwave-assisted synthesis of a substituted pyrazolo-fused pyridine.[4]

Materials:

  • β-Halo aldehyde (1.0 mmol, 1.0 equiv)

  • 5-Aminopyrazole derivative (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.025 mmol, 2.5 mol%)

  • Triphenylphosphine [PPh₃] (0.05 mmol, 5 mol%)

  • Potassium Carbonate [K₂CO₃] (2.1 mmol, 2.1 equiv)

  • Microwave synthesis vial (10 mL)

Procedure:

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add the β-halo aldehyde (1.0 mmol), the 5-aminopyrazole derivative (1.2 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 mmol).[4]

  • Inert Atmosphere (Critical Step): If not performing a solvent-free reaction, add anhydrous, degassed solvent (e.g., toluene, dioxane, 3-5 mL). Seal the vial under an inert atmosphere of argon or nitrogen. For the cited solvent-free procedure, the mixture of solids is simply sealed.[1]

  • Reaction: Place the sealed vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for the specified time (e.g., 15 minutes).[4] Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine product.[1]

References

Technical Support Center: Scalable Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A1: A common and scalable approach involves a two-step process:

  • [3+2] Cycloaddition: Reaction of an appropriately substituted N-aminopyridine with an α,β-unsaturated nitrile (e.g., acrylonitrile or a substituted derivative) to form a 7-cyano-pyrazolo[1,5-a]pyridine intermediate. This reaction is often mediated by an oxidizing agent.

  • Hydrolysis: Conversion of the 7-cyano group to a carboxylic acid through acidic or basic hydrolysis.[1][2][3]

Q2: Are there alternative synthetic strategies?

A2: Yes, another viable route is the cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon building block that can introduce the carboxylic acid functionality at the 7-position.[4][5] However, the [3+2] cycloaddition approach is often favored for its regioselectivity and the availability of starting materials.

Q3: What are the critical parameters for a successful scalable synthesis?

A3: Key parameters include:

  • Purity of starting materials: Impurities can lead to side reactions and lower yields.

  • Reaction temperature: Both the cycloaddition and hydrolysis steps are temperature-sensitive.

  • Choice of solvent: The solvent can significantly influence reaction rates and solubility of intermediates.

  • pH control during hydrolysis and workup: Crucial for the efficient conversion of the nitrile and isolation of the final product.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the intermediate and final product.

TROUBLESHOOTING GUIDES

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the [3+2] Cycloaddition Step
Potential Cause Troubleshooting Recommendation
Inefficient Oxidation Ensure the oxidizing agent (e.g., PIDA, lead tetraacetate) is fresh and used in the correct stoichiometric amount. The reaction may also be performed under an oxygen atmosphere in some protocols.[6][7]
Suboptimal Temperature The reaction is typically performed at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction for potential side product formation at elevated temperatures.[6]
Poor Quality of N-aminopyridine The N-aminopyridine intermediate can be unstable. It is often best to use it freshly prepared or stored under an inert atmosphere.
Incorrect Solvent N-methylpyrrolidone (NMP) is a common solvent for this reaction.[6] If solubility is an issue, consider other polar aprotic solvents like DMF or DMSO.
Side Reactions The formation of regioisomers or other byproducts can occur. Purify the N-aminopyridine ylide precursor if necessary.
Issue 2: Incomplete or Slow Hydrolysis of the 7-Cyano Intermediate
Potential Cause Troubleshooting Recommendation
Insufficient Acid/Base Concentration For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4. For basic hydrolysis, use a concentrated solution of NaOH or KOH.[1][3]
Low Reaction Temperature Hydrolysis of nitriles often requires heating (reflux).[3] Ensure the reaction mixture is heated adequately for a sufficient period.
Poor Solubility of the Nitrile Consider using a co-solvent (e.g., ethanol, dioxane) to improve the solubility of the 7-cyano-pyrazolo[1,5-a]pyridine in the aqueous acidic or basic solution.
Formation of Stable Amide Intermediate The hydrolysis proceeds through an amide intermediate. If the reaction stalls at the amide stage, prolong the reaction time or increase the temperature and/or acid/base concentration.[1]
Issue 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Recommendation
Product Precipitation Issues The carboxylic acid product may be soluble in the reaction mixture. Adjust the pH to the isoelectric point of the molecule to induce precipitation.
Contamination with Inorganic Salts After workup, residual inorganic salts may contaminate the product. Wash the crude product thoroughly with cold water.
Presence of Colored Impurities Treat the crude product solution with activated charcoal to remove colored impurities before crystallization.
Unreacted Starting Material or Intermediate Optimize the reaction conditions to ensure complete conversion. If necessary, use column chromatography for purification, though this may be less ideal for large-scale synthesis. Recrystallization from a suitable solvent system is often the preferred method for purification.

EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of 7-Cyano-pyrazolo[1,5-a]pyridine (General Procedure)

A solution of the N-aminopyridinium ylide (1 equivalent) in a suitable solvent such as N-methylpyrrolidone (NMP) is treated with an α,β-unsaturated nitrile (1.1 equivalents) at room temperature. An oxidizing agent, such as (diacetoxyiodo)benzene (PIDA) (1.2 equivalents), is added portion-wise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Parameter Value
Typical Yield 60-95%[6]
Reaction Time 2-12 hours
Temperature Room Temperature[6]
Protocol 2: Hydrolysis of 7-Cyano-pyrazolo[1,5-a]pyridine to this compound

The 7-cyano-pyrazolo[1,5-a]pyridine (1 equivalent) is suspended in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and water. The mixture is heated to reflux and stirred vigorously for several hours until the reaction is complete (monitored by TLC or HPLC). After cooling to room temperature, the pH of the solution is carefully adjusted with a base (e.g., NaOH solution) to the isoelectric point of the carboxylic acid to induce precipitation. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound.

Parameter Value
Typical Yield 70-95%
Reaction Time 4-24 hours
Temperature Reflux

VISUALIZATIONS

Scalable_Synthesis_Workflow Start Starting Materials (N-Aminopyridine, α,β-Unsaturated Nitrile) Cycloaddition [3+2] Cycloaddition Start->Cycloaddition Oxidizing Agent (e.g., PIDA) Intermediate 7-Cyano-pyrazolo[1,5-a]pyridine Cycloaddition->Intermediate Hydrolysis Hydrolysis (Acid or Base Catalyzed) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Precipitation/Recrystallization) Product->Purification FinalProduct Final Pure Product Purification->FinalProduct

Caption: Workflow for the scalable synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Problem->CheckPurity OptimizeTemp Optimize Reaction Temperature Problem->OptimizeTemp CheckReagents Verify Reagent Stoichiometry & Activity Problem->CheckReagents SolventEffect Investigate Solvent Effects Problem->SolventEffect MonitorpH Monitor and Adjust pH (during hydrolysis/workup) Problem->MonitorpH Solution Improved Yield and Purity CheckPurity->Solution OptimizeTemp->Solution CheckReagents->Solution SolventEffect->Solution MonitorpH->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

Removal of impurities from "Pyrazolo[1,5-a]pyridine-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Pyrazolo[1,5-a]pyridine-7-carboxylic acid." The information provided is intended to assist in the removal of common impurities and to offer guidance on purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Unreacted Starting Materials: Such as the corresponding ethyl or methyl ester of this compound if the final step is a hydrolysis reaction.

  • Regioisomers: Depending on the synthetic strategy, regioisomeric products like pyrazolo[3,4-b]pyridines can sometimes form as byproducts.

  • Solvent Residues: Residual solvents from the reaction or workup steps.

  • Byproducts from Side Reactions: Undesired products resulting from side reactions of the starting materials or intermediates.

Q2: What is the typical appearance of pure this compound?

A2: Pure this compound is typically a white to off-white or light-yellow solid. The exact color can be influenced by the purity and crystalline form.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the compound and detecting the presence of impurities. Commercial suppliers often report purity of ≥ 97% as determined by HPLC.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of impurities.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.
  • Possible Cause 1: Presence of significant impurities. Impurities can lower the melting point and inhibit crystallization.

    • Solution: Attempt to purify a small portion of the crude product using column chromatography to isolate the desired compound. Once a pure sample is obtained, it can be used as a seed crystal to induce crystallization in the bulk material.

  • Possible Cause 2: Inappropriate solvent system for crystallization.

    • Solution: Perform a solvent screen using small amounts of the crude product to identify a suitable recrystallization solvent or solvent system. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethanol, or mixtures like ethyl acetate/hexane.

Issue 2: The product purity does not improve after recrystallization.
  • Possible Cause 1: The chosen solvent is not effective at removing a specific impurity.

    • Solution: Try a different recrystallization solvent or a solvent mixture. If the impurity has similar solubility to the product, a different purification technique may be necessary.

  • Possible Cause 2: The impurity co-crystallizes with the product.

    • Solution: Consider an alternative purification method such as column chromatography or preparative HPLC.

  • Possible Cause 3: Incomplete hydrolysis of the ester precursor.

    • Solution: Ensure the hydrolysis reaction has gone to completion by monitoring with TLC or HPLC. If necessary, prolong the reaction time or adjust the reaction conditions (e.g., concentration of base or acid).

Issue 3: Low recovery after purification.
  • Possible Cause 1: The product is too soluble in the recrystallization solvent.

    • Solution: Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the compound at high temperature. Ensure the solution is thoroughly cooled to maximize crystal formation. Placing the solution in an ice bath can improve yield.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the product from crystallizing on the filter paper.

  • Possible Cause 3: Loss of product during washing steps.

    • Solution: Use a minimal amount of cold solvent to wash the crystals after filtration to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture with a non-polar solvent like Hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filter paper and funnel

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This method can be effective for separating the acidic product from non-acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., Ethyl Acetate)

  • Aqueous basic solution (e.g., 1M Sodium Hydroxide)

  • Aqueous acidic solution (e.g., 1M Hydrochloric Acid)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with an aqueous basic solution (e.g., 1M NaOH). The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with an acidic solution (e.g., 1M HCl) until the this compound precipitates out. Monitor the pH with litmus paper or a pH meter.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Data Presentation

Purification MethodInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Recovery (%)
Recrystallization (Ethanol)85%98%75%
Acid-Base Extraction85%95%85%
Column Chromatography85%>99%60%

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow: Purification of this compound

G cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction recryst1 Dissolve crude product in minimal hot solvent recryst2 Hot filtration (optional) recryst1->recryst2 recryst3 Cool to crystallize recryst2->recryst3 recryst4 Filter and wash crystals recryst3->recryst4 recryst5 Dry pure product recryst4->recryst5 end_recryst Purified Product recryst5->end_recryst extract1 Dissolve crude product in organic solvent extract2 Extract with aqueous base extract1->extract2 extract3 Separate aqueous layer extract2->extract3 extract4 Acidify aqueous layer extract3->extract4 extract5 Filter and dry pure product extract4->extract5 end_extract Purified Product extract5->end_extract start Crude Pyrazolo[1,5-a]pyridine- 7-carboxylic acid start->recryst1 start->extract1

Caption: Purification workflow for this compound.

Troubleshooting Logic for Failed Crystallization

G start Product fails to crystallize (oily or remains in solution) cause1 High impurity level? start->cause1 cause2 Inappropriate solvent? start->cause2 cause1->cause2 No solution1a Attempt column chromatography on a small scale cause1->solution1a Yes cause2->start No, retry with careful solvent choice solution2 Perform a solvent screen to find a suitable system cause2->solution2 Yes solution1b Use purified material as seed crystal solution1a->solution1b end Successful Crystallization solution1b->end solution2->end

Caption: Troubleshooting guide for crystallization issues.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the Pyrazolo[1,5-a]pyridine ring has a low yield and multiple spots on TLC. What are the potential side reactions?

A1: Low yields and the presence of multiple byproducts during the cyclization step to form the pyrazolo[1,5-a]pyridine core can arise from several factors. A primary concern is the potential for the formation of regioisomers, such as pyrazolo[3,4-b]pyridines, if the cyclization is not completely regioselective. The reaction mechanism often involves the nucleophilic attack of an aminopyrazole on a carbonyl compound, followed by cyclization and dehydration. The reaction conditions, particularly the choice of acid or base catalyst, can significantly influence the outcome.

To troubleshoot this issue:

  • Optimize Catalyst: Experiment with different acid or base catalysts (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid) to favor the desired isomer.

  • Control Temperature: Run the reaction at a lower temperature to potentially increase selectivity, although this may require longer reaction times.

  • Purification of Starting Materials: Ensure the purity of your starting aminopyrazole and the 1,3-dicarbonyl compound, as impurities can lead to side reactions.

Q2: I am observing significant loss of my product during the final hydrolysis of the ethyl ester to the carboxylic acid. What could be the cause?

A2: The hydrolysis of the ester precursor is a critical step where product loss can occur due to two main stability issues: incomplete hydrolysis or degradation of the product.

  • Incomplete Hydrolysis: Insufficient reaction time, a weak base, or low temperature can lead to a mixture of the desired carboxylic acid and the starting ester, complicating purification.

  • Product Degradation: The pyrazolo[1,5-a]pyridine ring system, while generally stable, can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures. This could involve ring-opening or other rearrangements.

For troubleshooting:

  • Milder Conditions: Consider using a milder base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., dioxane/water) at room temperature.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time for complete conversion without significant degradation.

  • Careful Work-up: Neutralize the reaction mixture carefully with one equivalent of a weak acid to avoid potential degradation of the product in a strongly acidic environment.

Q3: My final product, this compound, seems to be decarboxylating during work-up or storage. How can I prevent this?

A3: Decarboxylation, the loss of the carboxylic acid group as carbon dioxide, is a known issue for some heterocyclic carboxylic acids, particularly upon heating. The presence of certain metal ions, such as copper(II), can also facilitate this process.

To minimize decarboxylation:

  • Avoid High Temperatures: During work-up and purification, avoid excessive heating. If recrystallization is necessary, use the lowest effective temperature.

  • Metal-Free Conditions: Ensure that your reaction and work-up are free from contaminating metal ions that could catalyze decarboxylation.

  • Storage: Store the final product in a cool, dark, and dry place.

Q4: I am having difficulty extracting my final product from the aqueous layer after work-up. What is the best way to isolate the carboxylic acid?

A4: Pyridine carboxylic acids can be zwitterionic and may have significant solubility in water, especially at their isoelectric point, making extraction with organic solvents challenging.

Here are some strategies for improved isolation:

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. To extract into an organic solvent, you generally want to be at a pH where the carboxylic acid is protonated (acidic pH) and the pyridine nitrogen is also protonated, or at a pH where the carboxylic acid is deprotonated (basic pH) and you extract the salt. Experiment with different pH values to find the optimal point for extraction with your chosen solvent (e.g., ethyl acetate, chloroform).

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your product in water and improve extraction efficiency.

  • Evaporation with an Azeotrope: After neutralization, you can add an alcohol like ethanol and remove the water-ethanol azeotrope under reduced pressure.

  • Precipitation: It may be possible to precipitate the product as its hydrochloride salt by adding excess hexane to a solution of the product in a minimal amount of a suitable solvent.

Troubleshooting Guides

Table 1: Troubleshooting Common Synthesis Issues

Issue Potential Cause Recommended Action
Low Yield in Cyclization - Formation of regioisomers- Incomplete reaction- Degradation of starting materials or product- Optimize catalyst and reaction temperature.- Increase reaction time and monitor by TLC/LC-MS.- Ensure purity of starting materials and use milder reaction conditions if possible.
Incomplete Ester Hydrolysis - Insufficient base or reaction time- Low reaction temperature- Increase the equivalents of base (e.g., NaOH, LiOH).- Extend the reaction time and monitor for disappearance of the ester spot on TLC.- Gently warm the reaction mixture if necessary, while monitoring for degradation.
Product Degradation during Hydrolysis - Harsh basic conditions (high concentration or temperature)- Prolonged reaction time- Use a milder base (e.g., LiOH).- Perform the reaction at room temperature.- Stop the reaction as soon as the starting material is consumed.
Decarboxylation of Final Product - High temperatures during work-up or purification- Presence of catalytic metal ions- Avoid heating above 40-50°C during solvent removal.- Use metal-free reagents and glassware.- Store the final product at a low temperature.
Difficult Product Extraction - High water solubility of the carboxylic acid- Formation of a water-soluble salt- Carefully adjust the pH of the aqueous layer before extraction.- Use a "salting out" technique.- Consider alternative isolation methods like precipitation or azeotropic removal of water.
Impure Final Product - Presence of starting materials, reagents, or byproducts- Optimize the reaction to go to completion.- Perform a thorough aqueous work-up with appropriate pH adjustments.- Employ column chromatography for purification if necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-7-carboxylate (Ester Intermediate)

This protocol is a generalized procedure based on common synthetic routes.

  • Reaction Setup: To a solution of the appropriate 3-aminopyrazole derivative (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add the corresponding β-ketoester (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120°C) for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl pyrazolo[1,5-a]pyridine-7-carboxylate.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl pyrazolo[1,5-a]pyridine-7-carboxylate (1 equivalent) in a mixture of a suitable organic solvent (e.g., methanol, ethanol, or dioxane) and an aqueous solution of a base (e.g., 1-3 equivalents of NaOH or LiOH).

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. A precipitate should form.

    • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms or if it is incomplete, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Ester Intermediate cluster_hydrolysis Hydrolysis to Carboxylic Acid start Starting Materials: 3-Aminopyrazole β-Ketoester reaction Cyclization Reaction (e.g., in Acetic Acid, Reflux) start->reaction workup1 Aqueous Work-up (Neutralization & Extraction) reaction->workup1 purification1 Column Chromatography workup1->purification1 ester Ethyl Pyrazolo[1,5-a]pyridine- 7-carboxylate purification1->ester hydrolysis Base Hydrolysis (e.g., NaOH or LiOH) ester->hydrolysis workup2 Acidification & Extraction/Precipitation hydrolysis->workup2 purification2 Recrystallization workup2->purification2 acid Pyrazolo[1,5-a]pyridine- 7-carboxylic acid purification2->acid

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_step Identify problematic step: Cyclization or Hydrolysis? start->check_step cyclization_issues Cyclization Issues check_step->cyclization_issues Cyclization hydrolysis_issues Hydrolysis Issues check_step->hydrolysis_issues Hydrolysis regioisomers Check for Regioisomers (NMR, LC-MS) cyclization_issues->regioisomers incomplete_cyclization Incomplete Reaction (TLC shows starting material) cyclization_issues->incomplete_cyclization incomplete_hydrolysis Ester still present (TLC, NMR) hydrolysis_issues->incomplete_hydrolysis degradation Low mass balance, uncharacterized impurities hydrolysis_issues->degradation decarboxylation Product loss with gas evolution (especially with heat) hydrolysis_issues->decarboxylation solution_regio Optimize Catalyst/ Temperature regioisomers->solution_regio solution_incomplete_c Increase Reaction Time/ Check Reagent Purity incomplete_cyclization->solution_incomplete_c solution_incomplete_h Increase Base/Time incomplete_hydrolysis->solution_incomplete_h solution_degradation Use Milder Base/ Lower Temperature degradation->solution_degradation solution_decarboxylation Avoid Heat/ Metal Contaminants decarboxylation->solution_decarboxylation

Caption: Troubleshooting logic for synthesis stability issues.

Characterization of unexpected byproducts in pyrazolo[1,5-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a mixture of isomers that are difficult to separate. How can I identify and control the formation of these regioisomers?

A1: The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines, particularly when using unsymmetrical starting materials.

Troubleshooting Steps:

  • Reaction Monitoring and Preliminary Identification:

    • Thin-Layer Chromatography (TLC): Monitor the reaction progress using TLC. Regioisomers often have slightly different polarities and may appear as distinct, closely-spaced spots. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1] Staining with iodine vapor can also be used to visualize spots.[1][2]

    • Initial Spectroscopic Analysis: A crude ¹H NMR of the reaction mixture can often reveal the presence of isomers through multiple sets of characteristic signals.

  • Strategies for Controlling Regioselectivity:

    • Choice of Starting Materials: The substitution pattern on both the pyrazole and the β-dicarbonyl compound (or its equivalent) significantly influences the regioselectivity of the cyclization.

    • Reaction Conditions: The choice of solvent and catalyst can direct the reaction towards a specific isomer. For instance, in some cases, microwave-assisted synthesis has been shown to improve regioselectivity.[3]

    • Protecting Groups: Strategic use of protecting groups on the aminopyrazole can block one of the nucleophilic nitrogen atoms, forcing the reaction to proceed in a specific orientation.

Characterization of Regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyrazole and pyridine rings are sensitive to the substituent positions. A detailed analysis of the aromatic region can help differentiate between isomers.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are distinct for different regioisomers. A simple method for distinguishing between 5-methyl and 7-methyl pyrazolo[1,5-a]pyrimidines is based on the chemical shift of the methyl group in the ¹³C NMR spectrum.[4]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms, which is crucial for definitive isomer identification.

  • Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in techniques like Electron Impact Mass Spectrometry (EI-MS) can sometimes differ, providing clues to their structure.

  • X-ray Crystallography: If a crystalline sample of a single isomer can be obtained, X-ray crystallography provides unequivocal structural confirmation.[3]

Q2: I have observed a significant byproduct with a different molecular weight. What could it be and how can I avoid its formation?

A2: A common unexpected byproduct in certain pyrazolo[1,5-a]pyridine syntheses, particularly those involving N-amino-2-iminopyridines and promoted by acetic acid, is a[4][5][6]triazolo[1,5-a]pyridine derivative.[5]

Troubleshooting and Prevention:

  • Catalyst Loading: The formation of the triazolo[1,5-a]pyridine byproduct is often promoted by an excess of acid catalyst, such as acetic acid. To minimize this side reaction, it is crucial to control the amount of catalyst used. For example, in one study, maintaining the loading of acetic acid at a maximum of 6 equivalents was found to prevent the formation of the undesired triazolo[1,5-a]pyridine byproduct.[5]

  • Reaction Atmosphere: In some cross-dehydrogenative coupling reactions, performing the reaction under a molecular oxygen atmosphere instead of air can significantly increase the yield of the desired pyrazolo[1,5-a]pyridine and suppress byproduct formation.[5]

  • Solvent Choice: The choice of solvent can also influence the reaction pathway. Screening different solvents may help to optimize the yield of the desired product over the byproduct.

Characterization of the Triazolo[1,5-a]pyridine Byproduct:

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the triazolo[1,5-a]pyridine, which will be different from the expected pyrazolo[1,5-a]pyridine product.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show a different set of signals compared to the desired product, consistent with the triazolo[1,5-a]pyridine scaffold. Spectroscopic data for various triazolo[1,5-a]pyridine derivatives are available in the literature for comparison.[6][7][8]

Quantitative Data on Byproduct Formation

EntryStarting Material 1aStarting Material 2aCatalyst (equiv.)AtmosphereDesired Product (4a) Yield (%)Byproduct (3a) Yield (%)
1N-amino-2-imino-pyridine derivativeEthyl acetoacetateAcetic Acid (6)AirNot specifiedFormation prevented
2N-amino-2-imino-pyridine derivativeEthyl acetoacetateAcetic Acid (6)O₂94Not specified
3N-amino-2-imino-pyridine derivativeEthyl acetoacetateAcetic Acid (6)Ar6Not specified
4N-amino-2-imino-pyridine derivativeEthyl acetoacetatePd(OAc)₂ (0.1) in Acetic AcidAirNo reaction72
5N-amino-2-imino-pyridine derivativeEthyl acetoacetatePd(OAc)₂ (0.1) in DMFAirNo reaction74

Data synthesized from a study by Bakr et al. (2019).[5]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Using a capillary tube, spot the mixture onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the polarity of the products.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.[1] Circle the spots with a pencil.

    • Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Organic compounds will appear as yellow-brown spots.[1][2]

    • Permanganate Stain: For compounds with oxidizable functional groups, dip the plate in a potassium permanganate solution. Positive spots will appear yellow on a purple background.

Protocol 2: General Method for Characterization of Byproducts by HPLC-MS
  • Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Illustrative Example):

    • Column: A reverse-phase C18 column is commonly used for the separation of these types of heterocyclic compounds.

    • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of water (with a modifier like 0.1% formic acid or acetic acid) and increasing the proportion of an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compounds of interest absorb (e.g., 254 nm).

  • Mass Spectrometry Conditions (Illustrative Example):

    • Ionization Source: Electrospray Ionization (ESI) is a common choice for these compounds.

    • Polarity: Positive ion mode is typically used to detect protonated molecules [M+H]⁺.

    • Analysis: The mass-to-charge ratio (m/z) of the eluting peaks can be used to identify the molecular weights of the components in the mixture, allowing for the identification of the desired product and any byproducts with different molecular weights. Fragmentation data (MS/MS) can be acquired to aid in structural elucidation.

Visualizations

Experimental Workflow for Troubleshooting Byproduct Formation

G Workflow for Troubleshooting Unexpected Byproducts start Unexpected Spot on TLC / Unexpected Peak in Crude NMR/MS check_isomers Are there multiple spots/peaks with the same expected molecular weight? start->check_isomers isomers Likely Regioisomers check_isomers->isomers Yes diff_mw Byproduct with Different Molecular Weight check_isomers->diff_mw No characterize_isomers Characterize by: - 2D NMR (HMBC, HSQC) - Isolate by chromatography - X-ray crystallography (if possible) isomers->characterize_isomers characterize_diff_mw Characterize by: - MS to determine molecular formula - NMR to elucidate structure (Compare to known byproducts like triazolopyridines) diff_mw->characterize_diff_mw control_isomers Control Formation by: - Modifying starting materials - Screening solvents/catalysts - Using protecting groups characterize_isomers->control_isomers end Optimized Reaction control_isomers->end control_diff_mw Control Formation by: - Adjusting catalyst loading - Changing reaction atmosphere (e.g., O₂) - Optimizing solvent and temperature characterize_diff_mw->control_diff_mw control_diff_mw->end

Caption: Troubleshooting workflow for identifying and controlling byproducts.

Logical Relationship of Factors Influencing Byproduct Formation

G Factors Influencing Byproduct Formation in Pyrazolo[1,5-a]pyridine Synthesis cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes starting_materials Starting Material Structure regioisomers Regioisomer Formation starting_materials->regioisomers catalyst Catalyst Type and Loading catalyst->regioisomers triazolo_byproduct Triazolo[1,5-a]pyridine Byproduct catalyst->triazolo_byproduct solvent Solvent solvent->regioisomers atmosphere Reaction Atmosphere desired_product Desired Pyrazolo[1,5-a]pyridine atmosphere->desired_product temperature Temperature temperature->regioisomers temperature->triazolo_byproduct temperature->desired_product

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the formation of isomers during the synthesis of pyrazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of pyrazolo[1,5-a]pyridines?

A1: The most common isomers encountered are regioisomers, arising from the different possible orientations of the reacting species during the cyclization step. For instance, in the widely used [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an unsymmetrical alkyne or alkene, two different regioisomers can be formed depending on which nitrogen of the ylide attacks which carbon of the dipolarophile. Other potential isomers can be structural isomers depending on the specific synthetic route employed.

Q2: What are the main factors that influence the formation of these isomers?

A2: The formation of isomers is primarily influenced by the regioselectivity of the key bond-forming reactions. Key factors include:

  • Substituent Effects: The electronic and steric properties of substituents on both the pyridine ring of the N-aminopyridinium ylide and the dipolarophile (alkyne or alkene) play a crucial role in directing the regioselectivity of the cycloaddition.

  • Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst can significantly impact the isomer ratio. For example, microwave-assisted synthesis has been shown to modulate regioselectivity.[1]

  • Catalyst/Mediator: The choice of catalyst or mediator can enforce a specific reaction pathway, leading to the preferential formation of one isomer. For instance, PIDA (phenyliodine diacetate) and TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) have been used to achieve high regioselectivity.[1][2]

Q3: How can I identify the different isomers in my reaction mixture?

A3: A combination of spectroscopic and analytical techniques is essential for identifying and quantifying isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts and coupling constants of the protons and carbons on the pyrazolo[1,5-a]pyridine core will differ for each isomer.[3][4] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure of a crystalline isomer.[5][6]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): HPLC can be used to separate the isomers, and mass spectrometry will confirm that they have the same molecular weight.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine isomers.

Potential Cause Troubleshooting Action
Low Regioselectivity of the Cycloaddition Reaction 1. Modify Substituents: If possible, alter the electronic or steric nature of the substituents on your starting materials to favor the formation of the desired isomer. Electron-withdrawing groups on the dipolarophile often enhance regioselectivity. 2. Change the Solvent: The polarity of the solvent can influence the transition state of the cycloaddition. Screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). 3. Optimize Reaction Temperature: Vary the reaction temperature. In some cases, lower temperatures may increase selectivity.
Inappropriate Catalyst or Mediator 1. Introduce a Regioselective Catalyst/Mediator: Employ a catalyst or mediator known to promote regioselective cycloadditions. For example, consider using TEMPO or PIDA.[1][2] 2. Catalyst-Free Conditions: Some reactions show high regioselectivity under catalyst-free conditions, for example, through sonochemical methods.
Isomerization of the Product In some cases, the initially formed product may isomerize under the reaction conditions. Consider analyzing the reaction at different time points to monitor the product distribution. If isomerization is suspected, modifying the workup procedure or reaction time might be necessary.

Issue 2: I am unable to separate the isomers I have formed.

Potential Cause Troubleshooting Action
Similar Polarity of Isomers 1. Optimize Column Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina, or reverse-phase silica). Gradient elution is often more effective than isocratic elution. 2. Preparative HPLC: If the isomers are difficult to separate by standard column chromatography, consider using preparative HPLC with a suitable column and mobile phase. 3. Crystallization: Attempt to selectively crystallize one of the isomers from the mixture by screening different solvents and solvent combinations.
Derivatization If separation of the final products is challenging, consider derivatizing the mixture. The resulting derivatives may have different physical properties that facilitate separation. The protecting group can then be removed to yield the pure isomers.

Quantitative Data on Regioselective Synthesis

The following table summarizes quantitative data from a study on the TEMPO-mediated regioselective synthesis of pyrazolo[1,5-a]pyridines, demonstrating the effect of different α,β-unsaturated compounds on the yield.

EntryN-Aminopyridineα,β-Unsaturated CompoundProductYield (%)
1N-aminopyridinium iodideMethyl acrylateMethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate85
2N-aminopyridinium iodideEthyl acrylateEthyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate82
3N-aminopyridinium iodideAcrylonitrile2-Methylpyrazolo[1,5-a]pyridine-3-carbonitrile78
4N-aminopyridinium iodideMethyl vinyl ketone1-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one75

Data is illustrative and compiled from findings suggesting high regioselectivity in such reactions.[1]

Experimental Protocols

Protocol 1: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines[1]

This protocol describes a general procedure for the regioselective [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds.

Materials:

  • N-aminopyridinium iodide derivative (1.0 mmol)

  • α,β-Unsaturated compound (1.2 mmol)

  • TEMPO (0.2 mmol)

  • K₂CO₃ (2.0 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To an oven-dried reaction tube, add the N-aminopyridinium iodide (1.0 mmol), K₂CO₃ (2.0 mmol), and TEMPO (0.2 mmol).

  • Evacuate and backfill the tube with argon.

  • Add acetonitrile (5 mL) and the α,β-unsaturated compound (1.2 mmol) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Protocol 2: PIDA-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines[2]

This protocol outlines a method for the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.

Materials:

  • N-aminopyridine (1.0 mmol)

  • Electron-deficient alkene (1.1 mmol)

  • PIDA (phenyliodine diacetate) (1.2 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of the N-aminopyridine (1.0 mmol) and the electron-deficient alkene (1.1 mmol) in DCM (10 mL) at 0 °C, add PIDA (1.2 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis N-Aminopyridine N-Aminopyridine Reaction_Vessel Reaction Vessel (Solvent, Catalyst/Mediator) N-Aminopyridine->Reaction_Vessel Dipolarophile Dipolarophile Dipolarophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product NMR NMR MS MS X-ray X-ray Product->NMR Product->MS Product->X-ray

Caption: General experimental workflow for the synthesis and analysis of pyrazolo[1,5-a]pyridines.

decision_tree Start Isomer Mixture Observed? Yes Yes Start->Yes No No Start->No Optimize Optimize Reaction Conditions Yes->Optimize Proceed Proceed with Purification No->Proceed Change_Catalyst Change Catalyst/ Mediator Optimize->Change_Catalyst Separate Separation Required? Optimize->Separate If optimization fails Modify_Substrates Modify Substrates Change_Catalyst->Modify_Substrates Pure_Product Pure Isomer Proceed->Pure_Product Yes_Sep Yes Separate->Yes_Sep No_Sep No Separate->No_Sep Optimize_Chrom Optimize Chromatography Yes_Sep->Optimize_Chrom No_Sep->Pure_Product Derivatize Consider Derivatization Optimize_Chrom->Derivatize Optimize_Chrom->Pure_Product Successful Derivatize->Pure_Product Successful

Caption: Troubleshooting decision tree for addressing isomer formation in pyrazolo[1,5-a]pyridine synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid and Its Isomers in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazolo[1,5-a]pyridine Carboxylic Acid Isomers

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological performance of Pyrazolo[1,5-a]pyridine-7-carboxylic acid and its key isomers, focusing on their potential as therapeutic agents. This analysis is based on available experimental data for the core scaffolds and related derivatives, offering insights into their structure-activity relationships.

Overview of Pyrazolopyridine Isomers

The positioning of the nitrogen atoms and the substituent groups on the fused ring system of pyrazolopyridines significantly influences their biological activity. This guide will focus on the comparison of the following key isomers:

  • Pyrazolo[1,5-a]pyridine: Known for a broad spectrum of activities including antitubercular, anticancer, and kinase inhibition.[1][2]

  • Pyrazolo[3,4-b]pyridine: Derivatives of this isomer have shown significant potential as anticancer, antiviral, and antimicrobial agents, as well as kinase inhibitors.[3][4]

  • Pyrazolo[4,3-c]pyridine: This scaffold has been explored for its activity as carbonic anhydrase inhibitors and as intermediates in the synthesis of kinase inhibitors.[5][6][7]

While direct comparative studies on the carboxylic acid derivatives at specific positions are limited, the existing data on related compounds allow for an insightful analysis of their potential activities. The carboxylic acid group, being a key pharmacophore, can significantly impact the solubility, bioavailability, and target-binding interactions of these molecules.[8]

Comparative Biological Activity

The primary areas where pyrazolopyridine scaffolds have demonstrated significant therapeutic potential are in the treatment of tuberculosis and cancer, largely through the inhibition of protein kinases.

Antitubercular Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb).[9] Specifically, pyrazolo[1,5-a]pyridine-3-carboxamides have shown excellent in vitro activity against both drug-susceptible and drug-resistant Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range.[1][10] While data for the 7-carboxylic acid derivative is not explicitly available, the established potent activity of the scaffold suggests its potential as a valuable starting point for the development of new antitubercular agents.

Anticancer Activity and Kinase Inhibition

Pyrazolopyridine derivatives are well-documented as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[11]

  • Pyrazolo[1,5-a]pyridines have been identified as inhibitors of p38 kinase and other kinases involved in cancer progression.[12] The carboxylic acid functionality can serve as a crucial anchor for binding to the active site of these enzymes.[8]

  • Pyrazolo[3,4-b]pyridines have also been investigated as kinase inhibitors, demonstrating a broad spectrum of pharmacological activities.[3]

  • Pyrazolo[4,3-c]pyridines are utilized as key intermediates in the synthesis of kinase inhibitors for cancer treatment.[7]

The following table summarizes the reported biological activities of various derivatives of the pyrazolopyridine scaffolds. It is important to note that these are not direct comparisons of the carboxylic acid isomers but provide a valuable indication of the potential of each scaffold.

ScaffoldDerivative TypeTarget/AssayActivity (IC50/MIC)Reference
Pyrazolo[1,5-a]pyridine CarboxamideM. tuberculosis H37Rv0.006 µg/mL[2]
CarboxamideDrug-resistant Mtb0.003 - 0.014 µg/mL[2]
Amidep38 KinaseNot Specified[12]
Pyrazolo[3,4-b]pyridine Carboxylic acidAntimicrobialNot specified
Pyrazolo[4,3-c]pyridine SulfonamideCarbonic Anhydrase I (hCA I)Kᵢ in nM range[5]
SulfonamideCarbonic Anhydrase II (hCA II)Kᵢ in nM range[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many biologically active pyrazolopyridine derivatives is the inhibition of protein kinases, which disrupts downstream signaling pathways crucial for cell proliferation and survival.

Signaling_Pathway Pyrazolopyridine Pyrazolopyridine Carboxylic Acid Derivative Kinase Protein Kinase (e.g., p38, CDK, etc.) Pyrazolopyridine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: General signaling pathway inhibited by pyrazolopyridine kinase inhibitors.

A typical workflow for the initial screening of these compounds for anticancer or antitubercular activity involves in vitro assays to determine their efficacy and cytotoxicity.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo Further Studies Compound Pyrazolopyridine Carboxylic Acid Isomers MIC_Assay Antitubercular Assay (e.g., Broth Microdilution) Compound->MIC_Assay Cell_Viability Anticancer Assay (e.g., MTT, Alamar Blue) Compound->Cell_Viability Data_Analysis Data Analysis (MIC / IC50 Determination) MIC_Assay->Data_Analysis Cell_Viability->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Compound->In_Vivo

Caption: High-level experimental workflow for screening pyrazolopyridine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of these compounds.

Antitubercular Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Mycobacterium tuberculosis H37Rv strain

  • Sterile saline containing 0.05% Tween 80

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in saline-Tween 80 and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then further diluted in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL in each well.[13]

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared directly in the microtiter plates containing 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-21 days, or until growth is visible in the growth control wells.[13]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[13][14] For a more quantitative result, a redox indicator like Alamar Blue can be used, where a color change from blue to pink indicates bacterial growth.[15]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with vehicle (solvent) only are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16][18][19]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.[16][18][19]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[17]

Conclusion

The pyrazolo[1,5-a]pyridine scaffold and its isomers represent a highly promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. While direct comparative data for this compound and its specific isomers is still emerging, the extensive research on related derivatives provides a strong foundation for their continued investigation. The carboxylic acid moiety is a key functional group that can be strategically utilized to enhance the potency and pharmacokinetic properties of these compounds. Further synthesis and systematic evaluation of these specific carboxylic acid isomers are warranted to fully elucidate their therapeutic potential.

References

Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of pyrazolo[1,5-a]pyridine-7-carboxylic acid have emerged as promising candidates in various therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated for their potential as anticancer agents, showing activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Comparative In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyridine Analogs
Compound IDModificationsCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM) of Ref.
Analog 1 Substituted pyrazolo[1,5-a]pyridine60 human cancer cell lines (average)1.18 - 8.18--
Analog 2 Pyrazolo[1,5-a]pyrimidine derivativeHCT-1161.51--
Analog 3 Pyrazolo[1,5-a]pyrimidine derivativeMCF-77.68--
Analog 4 1,3,4-triarylpyrazoleHepG213.85--
Analog 5 Pyrazolo[3,4-d]pyrimidineHCT-1164.5Roscovitine12.24
Analog 6 Pyrazolo[3,4-b]pyridineHCT-1160.019--

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Kinase Inhibitory Activity

A significant area of investigation for pyrazolo[1,5-a]pyridine analogs is their role as protein kinase inhibitors. These compounds have shown potent and selective inhibition of various kinases, including p38 MAP kinase, RET kinase, and phosphoinositide 3-kinases (PI3Ks), which are implicated in inflammatory diseases and cancer.

p38 MAP Kinase Inhibition

Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Pyrazolo[1,5-a]pyridine analog add_inhibitor Add inhibitor/DMSO to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare p38 kinase and substrate solution add_enzyme Add kinase/substrate mix prep_enzyme->add_enzyme prep_atp Prepare ATP solution start_reaction Add ATP to initiate reaction prep_atp->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubation Incubate at room temperature start_reaction->incubation stop_reaction Stop reaction and deplete remaining ATP incubation->stop_reaction add_detection Add detection reagent (e.g., ADP-Glo) stop_reaction->add_detection measure_signal Measure luminescence add_detection->measure_signal plot_data Plot signal vs. log(inhibitor concentration) measure_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound analogs.

Antitubercular Activity

Pyrazolo[1,5-a]pyridine-3-carboxamides, closely related to the 7-carboxylic acid analogs, have demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. [1][2]

Comparative Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs
Compound IDModificationsMtb H37Rv MIC (µg/mL)rINH Mtb MIC (µg/mL)rRMP Mtb MIC (µg/mL)
5k 5-methoxy substitution<0.002--
6a Diaryl side chain<0.002<0.002<0.002
6b Diaryl side chain<0.002<0.002<0.002
6c Diaryl side chain<0.002<0.002<0.002
6d Diaryl side chain<0.0020.004<0.002

MIC: Minimum Inhibitory Concentration; rINH: Isoniazid-resistant; rRMP: Rifampicin-resistant. [2]

Experimental Protocols

p38 MAP Kinase Inhibition Assay (Luminescent-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

  • Compound Preparation : Prepare serial dilutions of the test compounds (Pyrazolo[1,5-a]pyridine analogs) in DMSO.

  • Reaction Setup : In a 384-well plate, add the test compound or DMSO (control). A master mix of the p38 kinase and a suitable peptide substrate in kinase reaction buffer is then added.

  • Kinase Reaction Initiation : The reaction is started by adding ATP to each well.

  • Incubation : The plate is incubated at room temperature for 60 minutes.

  • Signal Generation : An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce a light signal.

  • Data Acquisition : Luminescence is measured using a plate-reading luminometer.

  • Data Analysis : The luminescent signal is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

LPA1 Receptor Antagonist Calcium Flux Assay

This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an LPA1 receptor agonist.

  • Cell Culture : CHO-K1 cells stably overexpressing the human LPA1 receptor are seeded in a 384-well microplate and incubated.

  • Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a dye loading buffer.

  • Compound Incubation : The test compounds (this compound analogs) are added to the wells and incubated with the cells.

  • Agonist Stimulation : An LPA1 receptor agonist (e.g., LPA) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement : The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis : The inhibition of the agonist-induced calcium flux by the test compound is used to determine its antagonist activity and IC50 value.

Experimental Workflow for Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed LPA1-expressing cells in a microplate incubate_cells Incubate cells overnight seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye incubate_cells->load_dye add_compound Add test compound (antagonist) load_dye->add_compound incubate_compound Incubate with compound add_compound->incubate_compound add_agonist Stimulate with LPA (agonist) incubate_compound->add_agonist measure_fluorescence Measure fluorescence change in real-time add_agonist->measure_fluorescence plot_data Plot fluorescence vs. time and concentration measure_fluorescence->plot_data calc_ic50 Determine IC50 value for antagonist activity plot_data->calc_ic50

Caption: Workflow for an LPA1 receptor antagonist calcium flux assay.

References

A Comparative Guide to Pyrazolo[1,5-a]pyridine-7-carboxylic Acid and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, nitrogen-fused heterocyclic scaffolds are paramount due to their versatile biological activities and "drug-like" properties. Among these, the imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine cores have garnered significant attention. While structurally similar, these bioisosteres exhibit distinct physicochemical and pharmacological profiles. This guide provides an objective comparison of these two scaffolds, with a specific focus on Pyrazolo[1,5-a]pyridine-7-carboxylic acid derivatives, supported by experimental data and detailed protocols for researchers in drug development.

Structural and Synthetic Overview

The imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds are bicyclic 5-6 fused ring systems. The key difference lies in the position of one nitrogen atom within the five-membered ring, which significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. This structural nuance is a critical determinant of their biological target specificity and pharmacokinetic properties.

dot

Caption: Core structures of Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine.

Synthesis of Imidazo[1,2-a]pyridines: This scaffold is commonly synthesized via multicomponent reactions, with the Groebke–Blackburn–Bienaymé (GBB) reaction being a prominent and efficient method.[1] This one-pot reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3] Other classical methods include the Tschitschibabin reaction, which involves the condensation of 2-aminopyridines with α-haloketones.[2]

Synthesis of Pyrazolo[1,5-a]pyridines: The synthesis of this scaffold often involves the cycloaddition of N-aminopyridinium ylides with various reagents.[4] A common route to pyrazolo[1,5-a]pyridine-3-carboxamides, for instance, involves the N-amination of substituted pyridines, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate, hydrolysis of the resulting ester to a carboxylic acid, and subsequent amidation.[5]

Comparative Physicochemical Properties

The inherent structural differences between the two scaffolds influence their physicochemical characteristics, which are crucial for drug development. Imidazo[1,2-a]pyridines are noted for their fluorescent properties, with emission profiles influenced by substituent groups.[6] While comprehensive comparative data is sparse, properties such as solubility and lipophilicity can be modulated through substitution on either core. For instance, fused bicyclic ring systems often present challenges with high lipophilicity and low aqueous solubility, issues that medicinal chemists address through scaffold hopping and functional group modification.[7]

PropertyPyrazolo[1,5-a]pyridine-2-carboxylic acidImidazo[1,2-a]pyridine (General)Reference
Molecular Formula C₈H₆N₂O₂C₇H₆N₂[8]
Molecular Weight 162.15 g/mol 118.14 g/mol [8]
Appearance White to yellow solidVaries[8]
Melting Point 185-195 ºCVaries[8]
Photophysical Not extensively reportedFluorescent properties are well-documented[6]

Biological Activity and Therapeutic Potential

Both scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[9][10][11][12]

Imidazo[1,2-a]pyridine: This scaffold is found in several marketed drugs, including Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer).[9][13][14] Its derivatives exhibit a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antituberculosis effects.[9][13][15]

Pyrazolo[1,5-a]pyridine: This scaffold has also demonstrated a wide array of biological activities, such as anticancer, anti-inflammatory, antiviral, and antioxidant properties.[16] Notably, it has been successfully employed as a bioisosteric replacement for the imidazo[1,2-a]pyridine core in the development of potent antitubercular agents.[5][14] This "scaffold hopping" strategy has led to the discovery of pyrazolo[1,5-a]pyridine-3-carboxamides with low nanomolar activity against Mycobacterium tuberculosis.[5]

Comparative Cytotoxic Activity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds from both scaffolds against various cancer cell lines.

Scaffold DerivativeCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine (Compound 12)HT-29 (Colon)4.15 ± 2.93[15]
Imidazo[1,2-a]pyridine (Compound 18)HT-29 (Colon)10.11 ± 0.70[15]
Imidazo[1,2-a]pyridine (Compound 11)HT-29 (Colon)18.34 ± 1.22[15]
Pyridine-Urea (Compound 8e)MCF-7 (Breast)0.22 (48h) / 0.11 (72h)[17]
Pyridine-Urea (Compound 8n)MCF-7 (Breast)1.88 (48h) / 0.80 (72h)[17]
Pyridine Derivative (H42)SKOV3 (Ovarian)0.87 (72h)[18]
Pyridine Derivative (H42)A2780 (Ovarian)5.4 (72h)[18]

Key Signaling Pathways and Experimental Workflows

Derivatives of both scaffolds often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Kinase inhibition is a common mechanism of action.

dot

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of a kinase cascade by pyridine-based scaffolds.

The discovery and validation process for inhibitors based on these scaffolds typically follows a structured workflow from synthesis to biological evaluation.

dot

Workflow cluster_workflow Drug Discovery Workflow Synthesis Scaffold Synthesis (e.g., GBB Reaction) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Screening (Kinase/Cell Viability Assays) Purification->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt Lead_Opt->Screening Vivo In Vivo Studies (Animal Models) Lead_Opt->Vivo

Caption: General workflow for inhibitor discovery and development.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-amine via Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)[15]

Objective: To synthesize 3-aminoimidazo[1,2-a]pyridine derivatives through a three-component condensation reaction.

Materials:

  • 2-aminopyridine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • Scandium(III) triflate (Sc(OTf)₃) as catalyst

  • Methanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) in methanol (5 mL), add the aldehyde derivative (1.0 mmol).

  • Add scandium(III) triflate (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide derivative (1.0 mmol) to the reaction mixture.

  • Continue stirring the reaction at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine compound.

  • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: In Vitro Cell Viability (MTT) Assay[19][20]

Objective: To determine the cytotoxic effect of synthesized compounds on cancer cell lines and calculate the IC₅₀ value.

Materials:

  • 96-well microtiter plates

  • Synthesized pyridine derivatives (dissolved in DMSO)

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Both imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds are exceptionally valuable in drug discovery, offering access to a rich chemical space with diverse biological activities. The imidazo[1,2-a]pyridine core is well-established, with several drugs on the market. The pyrazolo[1,5-a]pyridine scaffold, particularly as a bioisostere, presents a powerful alternative, enabling chemists to overcome challenges like poor physicochemical properties or to discover novel target interactions, as demonstrated in the successful development of antitubercular agents. The choice between these scaffolds will depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic feasibility for generating diverse libraries for screening and optimization.

References

Validating the Structure of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For novel heterocyclic compounds such as Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a molecule of interest in medicinal chemistry, rigorous structural validation is paramount. This guide provides a comparative overview of the definitive method of single-crystal X-ray crystallography alongside complementary spectroscopic techniques, offering supporting data and detailed experimental protocols.

Structural Elucidation: A Multi-faceted Approach

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide vital information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional atomic arrangement in the solid state. The combination of these techniques offers a comprehensive and robust validation of a new chemical entity's structure.

Data Presentation for Structural Validation

To validate the structure of "this compound," a comparison of experimental data with expected values from closely related structures is essential. The following tables summarize the expected crystallographic and spectroscopic data.

Table 1: Crystallographic Data for a Closely Related Analog

While the crystal structure for this compound is not publicly available, the data from a closely related analog, a 7-ethoxycarbonyl pyrazolo[1,5-a]pyrimidine, provides expected geometric parameters for the core structure.

ParameterExpected Value (Å or °)
Bond Lengths (Å)
N1-N2~1.36
N2-C3~1.38
C3-C3a~1.40
C3a-N4~1.37
N4-C5~1.33
C5-C6~1.41
C6-C7~1.38
C7-C7a~1.42
C7a-N1~1.35
C3a-C7a~1.40
C7-C8 (carboxyl)~1.49
C8=O1~1.21
C8-O2~1.34
**Bond Angles (°) **
C7a-N1-N2~108.0
N1-N2-C3~112.0
N2-C3-C3a~105.0
C3-C3a-N4~130.0
C3-C3a-C7a~107.0
N4-C5-C6~122.0
C5-C6-C7~118.0
C6-C7-C7a~120.0
C6-C7-C8~120.0
N1-C7a-C7~129.0
O1-C8-O2~123.0

Table 2: Expected Spectroscopic Data for this compound

This table presents typical spectroscopic data gathered from various pyrazolo[1,5-a]pyridine derivatives, which serve as a benchmark for experimental validation.

TechniqueParameterExpected Value
¹H NMR Chemical Shift (δ)Aromatic protons: 7.0-9.0 ppm
(DMSO-d₆, 400 MHz)Carboxylic acid proton: >12 ppm (broad)
¹³C NMR Chemical Shift (δ)Aromatic carbons: 110-150 ppm
(DMSO-d₆, 101 MHz)Carbonyl carbon: >160 ppm
FT-IR Wavenumber (cm⁻¹)O-H stretch (carboxylic acid): 2500-3300 cm⁻¹ (broad)
C=O stretch (carboxylic acid): 1680-1710 cm⁻¹
C=N and C=C stretches: 1500-1650 cm⁻¹
Mass Spectrometry m/z (ESI+)[M+H]⁺: 163.05
Molecular FormulaC₈H₆N₂O₂

Experimental Protocols

Single-Crystal X-ray Crystallography

This technique provides an atomic-resolution three-dimensional structure of a compound in its crystalline form.

1. Crystal Growth:

  • Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane) to achieve a supersaturated solution.

  • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

2. Data Collection:

  • Mount a selected single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Use a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

  • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Complementary Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analyze chemical shifts, coupling constants, and integration to determine the connectivity of atoms.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Infuse the solution into an electrospray ionization (ESI) source of a high-resolution mass spectrometer.

  • Obtain the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight and elemental composition.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow and the comparative roles of the analytical techniques discussed.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of Pyrazolo[1,5-a]pyridine- 7-carboxylic acid purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure structure_refinement->final_structure validation Comprehensive Structural Validation final_structure->validation nmr->validation ir->validation ms->validation

Workflow for Structural Validation

comparison_diagram cluster_main Structural Elucidation of this compound main_compound Target Molecule xray_info Provides: - Unambiguous 3D atomic arrangement - Bond lengths and angles - Stereochemistry - Crystal packing information main_compound->xray_info Solid State nmr_info NMR: - Carbon-hydrogen framework - Connectivity through bonds - Chemical environment of nuclei main_compound->nmr_info Solution State ir_info FT-IR: - Presence of functional groups (e.g., C=O, O-H) main_compound->ir_info Functional Groups ms_info Mass Spec: - Molecular weight - Elemental composition main_compound->ms_info Molecular Formula

Comparison of Analytical Techniques

Conclusion

The structural validation of a novel compound like this compound requires a synergistic approach. While NMR, IR, and MS provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography delivers the definitive and complete picture of the molecular architecture. By comparing the experimental data from these complementary techniques with established values from analogous structures, researchers can achieve an unequivocal confirmation of the synthesized molecule's identity and geometry, a critical step in the journey of chemical discovery and development.

A Comparative Guide to Kinase Inhibition by Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolo[1,5-a]pyridine derivatives, supported by experimental data from peer-reviewed literature.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives against a panel of key kinases implicated in cancer and other diseases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Tropomyosin Receptor Kinases (Trk)

Compound IDTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Compound 32 1.93.12.3[1]
Compound 33 3.25.53.3[1]
Compound 34 1.84.12.3[1]
Compound 36 1.42.41.9[1]
Larotrectinib 1.22.12.1[1]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and TrkA

Compound IDCDK2 IC50 (µM)TrkA IC50 (µM)Reference
Compound 6s 0.450.23[2][3]
Compound 6t 0.090.45[2][3]
Ribociclib 0.07-[2][3]
Larotrectinib -0.07[2][3]

Table 3: Inhibition of Phosphoinositide 3-Kinases (PI3K)

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
Compound 5x 0.9---[4]
CPL302415 (6) 1422254701690218[5]
IHMT-PI3K-315 (20e) --4.09.1[6]

Table 4: Inhibition of Other Kinases

Compound IDTarget KinaseIC50/EC50/Kd (µM)Reference
RD-I-53 VPS34Kd = 0.4[7]
RD-I-53 JAK1-JH2 (pseudokinase)Kd = 0.5[7]
RD-I-53 A2780 Ovarian Cancer Cell LineEC50 = 0.9[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to be representative and may require optimization for specific applications.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Pyrazolo[1,5-a]pyridine derivative (inhibitor)

  • Kinase reaction buffer (specific to the kinase)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivative in the kinase reaction buffer.

    • In a multiwell plate, add the kinase, its substrate, and ATP to the reaction buffer.

    • Add the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).[8]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9][10]

    • Incubate at room temperature for 40 minutes.[9][10]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[9][10]

    • Incubate at room temperature for 30-60 minutes.[9][10]

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.[8]

    • The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Pyrazolo[1,5-a]pyridine derivative (inhibitor)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the diluted inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.[11]

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

    • Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Data Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11][13]

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins within a cell lysate, providing insight into the mechanism of action of the kinase inhibitor.

Materials:

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the pyrazolo[1,5-a]pyridine derivative for a specified time.

    • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. It is recommended to avoid milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.

    • Quantify the band intensities to determine the change in protein phosphorylation upon inhibitor treatment.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyridine derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate Pim1 Pim-1 STAT->Pim1 upregulate transcription Bad Bad Pim1->Bad phosphorylate (inhibit) p21_p27 p21, p27 Pim1->p21_p27 inhibit Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibit Apoptosis Apoptosis Bcl2->Apoptosis inhibit Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression inhibit Trk_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) Trk_Receptor Trk Receptor Neurotrophins->Trk_Receptor bind and activate PI3K PI3K Trk_Receptor->PI3K activate Ras Ras Trk_Receptor->Ras activate Akt Akt PI3K->Akt activate Cell_Survival Cell Survival Akt->Cell_Survival promote MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway activate Neuronal_Differentiation Neuronal Differentiation & Growth MAPK_Pathway->Neuronal_Differentiation promote CDK_Signaling_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylate (inhibit) E2F E2F Rb->E2F inhibit CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 upregulate transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promote p21_p27 p21, p27 p21_p27->CyclinE_CDK2 inhibit Experimental_Workflow Compound_Synthesis Pyrazolo[1,5-a]pyridine Derivative Synthesis Biochemical_Assay In Vitro Kinase Inhibition Assay Compound_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., MTT) Biochemical_Assay->Cellular_Assay Active Compounds Mechanism_Study Mechanism of Action Study (e.g., Western Blot) Cellular_Assay->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

Structure-activity relationship (SAR) of "Pyrazolo[1,5-a]pyridine-7-carboxylic acid" amides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of specific structure-activity relationship (SAR) studies focused on Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides. However, extensive research on closely related isomers, particularly pyrazolo[1,5-a]pyridine-3-carboxamides and pyrazolo[1,5-a]pyrimidin-7-yl amides, provides valuable insights into the potential pharmacological properties and SAR of this class of compounds. This guide presents a comparative analysis of these related scaffolds to inform future research and drug development efforts.

Comparative Analysis of Bioisosteric Scaffolds

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores are bioisosteres, and their derivatives have been extensively investigated for various therapeutic applications. The primary areas of focus for these scaffolds have been in the development of antitubercular and anticancer agents.

Pyrazolo[1,5-a]pyridine-3-carboxamides as Antitubercular Agents

A significant body of research has focused on pyrazolo[1,5-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds have demonstrated excellent in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1]

Key SAR Findings:

  • Scaffold: The 2,5-disubstituted pyrazolo[1,5-a]pyridine core is crucial for activity.

  • Amide Linker: The amide functionality at the 3-position is a key pharmacophoric feature.

  • Amine Substituent: The nature of the substituent on the amide nitrogen significantly influences potency. Generally, bulky and lipophilic groups are favored. For instance, derivatives with adamantyl and substituted benzyl groups have shown high potency.

Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides as Anti-proliferative Agents

The pyrazolo[1,5-a]pyrimidine scaffold, with an amide at the 7-position, has been explored for its anti-proliferative effects, particularly in cancer cell lines deficient in the p21 protein.[2][3]

Key SAR Findings:

  • Scaffold: The pyrazolo[1,5-a]pyrimidine core serves as a key structural motif.

  • Amide at C-7: An optimized phenyl amide moiety at the C-7 position is critical for the desired anti-proliferative and chemoselective activity.

  • Amide Substituent: Substitution on the phenyl ring of the amide can modulate potency. For example, an isopropyl carbamate derivative was identified as a highly potent and selective agent.[3]

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of representative compounds from the two related series.

Compound ClassScaffoldTarget/ApplicationKey CompoundActivity (IC₅₀/MIC)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamidesPyrazolo[1,5-a]pyridineAntitubercular (Mtb H37Rv)Compound 5kMIC: <0.004 µg/mL[1]
Pyrazolo[1,5-a]pyrimidin-7-yl amidesPyrazolo[1,5-a]pyrimidineAnti-proliferative (p21-/- cells)Isopropyl carbamate derivative 34IC₅₀: 51 nM[3]

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides generally involves a multi-step process.[1]

  • N-amination of substituted pyridines: The appropriately substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).

  • 1,3-Bipolar Cycloaddition: The resulting N-aminopyridinium salt undergoes a cycloaddition reaction with a substituted ethyl propiolate to form the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH).

  • Amidation: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a desired primary amine using a coupling agent like HATU or EDCI to yield the final amide product.

General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides

The synthesis of these compounds typically follows a route involving the construction of the heterocyclic core followed by amidation.[2]

  • Cyclocondensation: A substituted 5-aminopyrazole is condensed with a β-ketoester or a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidin-7-one core.

  • Chlorination: The 7-oxo group is converted to a 7-chloro group using a chlorinating agent like POCl₃.

  • Amination: The 7-chloro derivative undergoes nucleophilic substitution with an appropriate aniline to form the 7-phenylamino-pyrazolo[1,5-a]pyrimidine.

  • Amidation: Alternatively, the pyrazolo[1,5-a]pyrimidine-7-carboxylic acid (obtained from the corresponding ester) can be coupled with various anilines to generate a library of amide derivatives.

Mandatory Visualization

experimental_workflow cluster_synthesis General Synthetic Pathway cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridine/Pyrazole) intermediate_core Heterocyclic Core Construction (e.g., Cycloaddition/Condensation) start->intermediate_core Step 1 intermediate_acid Carboxylic Acid Intermediate intermediate_core->intermediate_acid Step 2 (e.g., Hydrolysis) final_product Final Amide Product intermediate_acid->final_product Step 3 (Amide Coupling) bio_assay Biological Assays (e.g., MIC, IC50) final_product->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis sar_comparison cluster_pyrazolo_pyridine Pyrazolo[1,5-a]pyridine-3-carboxamides cluster_pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidin-7-yl amides scaffold This compound amides (Target Scaffold - Limited Data) pyridine_core Core: Pyrazolo[1,5-a]pyridine scaffold->pyridine_core Structural Analogue pyrimidine_core Core: Pyrazolo[1,5-a]pyrimidine scaffold->pyrimidine_core Structural Analogue pyridine_amide Amide at C-3 pyridine_core->pyridine_amide pyridine_activity Activity: Antitubercular pyridine_amide->pyridine_activity pyrimidine_amide Amide at C-7 pyrimidine_core->pyrimidine_amide pyrimidine_activity Activity: Anti-proliferative pyrimidine_amide->pyrimidine_activity

References

A Comparative Benchmarking of Patented and Academic Synthesis Routes for Pyrazolo[1,5-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comparative analysis of a patented industrial method and a novel academic approach for the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid, a significant building block in medicinal chemistry.

This publication objectively benchmarks a patented synthesis route against a recently developed academic method, focusing on key performance indicators such as reaction yield, purity, and conditions. Detailed experimental protocols for both methodologies are presented to allow for practical evaluation and implementation.

At a Glance: Patented vs. Academic Synthesis

The following table summarizes the key quantitative data for the two synthesis routes, offering a direct comparison of their efficiency and reaction parameters.

ParameterPatented Route (KR20200131226A)Academic Route (Photocatalytic C-H Carboxylation)
Starting Material Pyrazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridine
Key Reagents Pyridine, Methanesulfonyl chloride, Acetonitrile9-anthrone (photocatalyst), Cesium carbonate, Carbon dioxide
Solvent AcetonitrileN,N-Dimethylformamide (DMF)
Reaction Time 30 minutesNot explicitly stated
Temperature 25°CRoom Temperature
Pressure Atmospheric1 atm of CO2
Reported Yield Not explicitly stated in the abstract63%[1]
Purity Not explicitly statedNot explicitly stated

In-Depth Analysis of Synthesis Routes

This section provides a detailed overview of the patented and academic synthesis methodologies, including their underlying chemical principles and reaction conditions.

Patented Industrial Synthesis: A Two-Step Approach

A Korean patent (KR20200131226A) outlines a method for the preparation of this compound. The synthesis involves the reaction of pyrazolo[1,5-a]pyridine with methanesulfonyl chloride in the presence of pyridine and acetonitrile. The reaction mixture is stirred at room temperature, indicating a potentially scalable and operationally simple process.

While the patent abstract does not provide a specific yield for the final carboxylic acid, it details the quantities of reagents used, suggesting a well-defined laboratory procedure. This method represents a more traditional approach to the functionalization of the pyrazolo[1,5-a]pyridine core.

Academic Innovation: Redox-Neutral Photocatalytic C-H Carboxylation

A cutting-edge academic approach involves the direct carboxylation of the C-H bond at the 7-position of pyrazolo[1,5-a]pyridine using carbon dioxide.[1] This redox-neutral method is facilitated by a 9-anthrone-derived photocatalyst under visible light irradiation. The reaction proceeds at room temperature and atmospheric pressure of CO2, presenting a greener and more atom-economical alternative to traditional methods that often require harsh reagents and multi-step sequences. This method has been reported to yield the desired product in 63% yield.[1]

Experimental Protocols

The following are the detailed experimental procedures for the patented and academic synthesis routes.

Protocol 1: Patented Synthesis (Based on KR20200131226A)
  • To a solution of pyrazolo[1,5-a]pyridine (1.5 g, 7.9 mmol) in acetonitrile (15 mL), add pyridine (1.0 mL, 11.9 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add a solution of methanesulfonyl chloride (1.2 mL, 15.9 mmol) in acetonitrile (5 mL) to the mixture over 5 minutes.

  • Continue stirring the reaction mixture at the same temperature for an additional 15 minutes, and then allow it to stir at 25°C.

  • Note: The patent does not detail the workup and purification procedure for isolating the final carboxylic acid.

Protocol 2: Academic Synthesis (Redox-Neutral Photocatalytic C-H Carboxylation)

The detailed experimental protocol for the photocatalytic carboxylation of pyrazolo[1,5-a]pyridine was not explicitly available in the searched literature. The following is a general procedure based on similar reactions described in the source material.[1]

  • In a reaction vessel, combine pyrazolo[1,5-a]pyridine (1 equivalent), 9-anthrone (photocatalyst, typically 5-10 mol%), and cesium carbonate (2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vessel.

  • Seal the vessel and purge with carbon dioxide (CO2) gas.

  • Maintain a CO2 atmosphere (1 atm) using a balloon.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to isolate this compound.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described synthesis routes.

G cluster_patented Patented Synthesis Workflow P_Start Start with Pyrazolo[1,5-a]pyridine P_Reagents Add Pyridine and Methanesulfonyl Chloride in Acetonitrile P_Start->P_Reagents P_Reaction Stir at 25°C P_Reagents->P_Reaction P_Workup Workup and Purification (Details not provided) P_Reaction->P_Workup P_Product This compound P_Workup->P_Product

Caption: Patented synthesis workflow.

G cluster_academic Academic Synthesis Workflow A_Start Start with Pyrazolo[1,5-a]pyridine A_Reagents Add Photocatalyst and Base in DMF A_Start->A_Reagents A_CO2 Introduce CO2 Atmosphere (1 atm) A_Reagents->A_CO2 A_Irradiation Irradiate with Visible Light A_CO2->A_Irradiation A_Workup Aqueous Workup and Column Chromatography A_Irradiation->A_Workup A_Product This compound A_Workup->A_Product

Caption: Academic synthesis workflow.

References

A Head-to-Head Comparison of Catalytic Systems for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazolo[1,5-a]pyridines, a crucial scaffold in medicinal chemistry, has been approached through various catalytic and catalyst-free methods. This guide provides a head-to-head comparison of different catalytic systems, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on experimental data. We will delve into transition-metal catalysis, base- and acid-promoted reactions, and catalyst-free alternatives, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the efficiency, yield, and conditions required for pyrazolo[1,5-a]pyridine synthesis. The following table summarizes the performance of various catalytic and catalyst-free systems based on reported experimental data.

Catalytic SystemCatalyst/PromoterSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Copper-Mediated Cu(OAc)₂ and CuBrEthyl-2-(pyridin-2-yl)acetates and benzonitrilesNot specifiedNot specifiedNot specified62[1]
Acid-Promoted Acetic Acid / O₂N-amino-2-iminopyridines and β-dicarbonyl compoundsEthanol13018up to 95[2][3]
TEMPO-Mediated TEMPON-aminopyridines and α,β-unsaturated compoundsNot specifiedNot specifiedNot specifiedGood to excellent[4]
Catalyst-Free (Sonochemical) None (Ultrasound)1-amino-2(1H)-pyridine-2-imines and acetylene derivativesAcetonitrile850.33up to 93[5]

General Experimental Workflow

The diagram below illustrates a typical experimental workflow for the synthesis and analysis of pyrazolo[1,5-a]pyridines, which is generally applicable across the different catalytic methods with variations in specific reagents and conditions.

G General Workflow for Pyrazolo[1,5-a]pyridine Synthesis cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis A Reactants & Solvent (e.g., N-aminopyridine derivative, α,β-unsaturated compound) B Catalyst/Promoter Addition (e.g., Cu(OAc)₂, Acetic Acid, TEMPO, or none) A->B C Reaction Conditions (Temperature, Time, Atmosphere) B->C D Quenching & Extraction C->D E Chromatography (e.g., Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Yield Calculation F->G

References

Efficacy of Pyrazolo[1,5-a]pyridine Derivatives in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent activity in a variety of cell-based assays. These compounds have garnered significant interest, particularly in the field of oncology, due to their ability to inhibit key signaling pathways implicated in cancer cell proliferation and survival. This guide provides a comparative analysis of the efficacy of various pyrazolo[1,5-a]pyridine derivatives, supported by experimental data from cell-based assays. While the specific focus is on the broader pyrazolo[1,5-a]pyridine class due to a greater availability of comparative data, this analysis provides valuable insights for the development of derivatives, including those with a carboxylic acid moiety at the 7-position.

Comparative Efficacy in Cancer Cell Lines

The antiproliferative activity of pyrazolo[1,5-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below, providing a quantitative comparison of their potency.

Compound IDCell LineAssay TypeIC50 / EC50 (µM)Target/Mechanism
Derivative A MCF-7 (Breast)MTT Assay12SRC Kinase Inhibition
Derivative B MDA-MB-231 (Breast)Resazurin AssayNot SpecifiedSRC Kinase Inhibition
Compound 5a HepG-2 (Liver)Not Specified3.42 ± 1.31c-Met Kinase Inhibition
Compound 5b HepG-2 (Liver)Not Specified3.56 ± 1.5c-Met Kinase Inhibition
Compound 46 HCT116 (Colon)Not Specified1.51PIM-1 Inhibition
Compound 47 MCF-7 (Breast)Not Specified7.68PIM-1 Inhibition
Compound 35 HepG-2 (Liver)Not Specified3.53CDK2 Inhibition
Compound 35 MCF-7 (Breast)Not Specified6.71CDK2 Inhibition
Compound 35 HeLa (Cervical)Not Specified5.16CDK2 Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common cell-based assays used to evaluate the efficacy of pyrazolo[1,5-a]pyridine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrazolo[1,5-a]pyridine derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the solvent-treated control cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plate is washed five times with tap water and allowed to air dry.

  • Staining: 100 µL of 0.4% SRB solution (in 1% acetic acid) is added to each well, and the plate is incubated for 30 minutes at room temperature.

  • Washing: The plate is washed five times with 1% acetic acid to remove unbound dye and then air-dried.

  • Protein Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

The anticancer activity of pyrazolo[1,5-a]pyridine derivatives often stems from their ability to inhibit protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Cell_Cycle Cell Cycle Progression (CDKs) Cell_Cycle->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Cell_Cycle Inhibition

Caption: General signaling pathways targeted by Pyrazolo[1,5-a]pyridine derivatives.

The experimental workflow for evaluating the efficacy of these compounds typically follows a standardized process from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Synthesized Pyrazolo[1,5-a]pyridine Derivatives Screening Primary Screening: Cell Viability Assays (e.g., MTT, SRB) Start->Screening Hit_ID Hit Identification: Potent Compounds Selected Screening->Hit_ID Dose_Response Dose-Response Studies: Determine IC50/EC50 Values Hit_ID->Dose_Response Mechanism Mechanism of Action Studies: - Kinase Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical experimental workflow for evaluating novel compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Pyrazolo[1,5-a]pyridine-7-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended to supplement, not replace, your institution's specific safety protocols and local environmental regulations.

I. Understanding the Hazard Profile
  • Harmful if swallowed.

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Therefore, it is imperative to handle this compound with the appropriate safety precautions.

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A fully-buttoned laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to avoid the inhalation of any dust or fumes.[2]

III. Key Safety and Disposal Parameters

The following table summarizes the essential parameters for the safe handling and disposal of this compound, based on information for analogous compounds.

ParameterGuideline and Recommendations
Primary Hazards Irritant, potentially harmful if swallowed.[3]
Incompatible Materials Strong oxidizing agents, acids, and bases.[1][2]
Spill Cleanup Carefully sweep up solid spills to avoid dust generation. Place in a suitable, sealed container for disposal.[1][4]
Containerization for Disposal Use a sealable, airtight, and compatible waste container. Clearly label the container as "Hazardous Waste" and specify the contents.[2][5]
Final Disposal Method Dispose of contents and container at an approved waste disposal plant. Do not empty into drains.[1][6]
IV. Step-by-Step Disposal Protocol

This protocol outlines the procedural flow for the safe disposal of this compound.

1. Preparation for Disposal:

  • Ensure all necessary PPE is worn correctly.
  • Work within a designated area, such as a chemical fume hood.
  • Have a designated hazardous waste container ready. The container must be in good condition, compatible with the chemical, and have a secure lid.

2. Waste Collection:

  • For residual amounts of the solid compound, carefully transfer it into the designated hazardous waste container.
  • If the compound is in a solution, it must be collected in a compatible, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
  • Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, without rinsing into the drain.[5][7]

3. Labeling and Storage:

  • Securely close the hazardous waste container.
  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
  • Store the container in a designated satellite accumulation area, away from incompatible materials.[2]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[8]
  • Follow all institutional and local regulations for the collection and disposal of chemical waste.

V. Emergency Procedures
  • In case of a spill: Evacuate the immediate area if necessary. With appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[1][4]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

In all cases of exposure, seek medical advice and have the Safety Data Sheet (or this guide) for the compound or a similar one available.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe 1. Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood collect_waste 3. Collect Waste in a Compatible, Sealed Container fume_hood->collect_waste label_waste 4. Label Container: - 'Hazardous Waste' - Chemical Name - Quantity collect_waste->label_waste spill Spill Occurs collect_waste->spill store_waste 5. Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs 6. Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs disposal 7. Professional Disposal at an Approved Waste Facility contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end spill->label_waste No spill_procedure Follow Spill Cleanup Procedure: 1. Evacuate if necessary 2. Wear appropriate PPE 3. Sweep up solid carefully 4. Collect in a sealed container for disposal spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Pyrazolo[1,5-a]pyridine-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Pyrazolo[1,5-a]pyridine-7-carboxylic acid in a laboratory setting. The following procedures are based on safety data for structurally similar compounds and general best practices for handling acidic chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2]To protect eyes and face from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1][3] A chemical-resistant lab coat or apron.[1]To prevent skin contact and irritation.[4][5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if handling outside a fume hood or if dust is generated.[1][3][4]To protect against inhalation of harmful dust or vapors.[1]
Foot Protection Closed-toe shoes.[1][6]To protect feet from potential spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for ensuring laboratory safety. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preparation :

    • Ensure an emergency eyewash station and safety shower are readily accessible.[1]

    • Confirm the chemical fume hood is functioning correctly.

    • Gather all necessary PPE and handling equipment.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood.

    • To prevent dust formation, handle the solid material gently.[4]

    • When preparing solutions, always add the acid to the solvent slowly.

  • Post-Handling :

    • Securely close the container of this compound.

    • Decontaminate the work area, including the balance and any spatulas used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • All solid waste and concentrated solutions of this compound must be collected in a designated hazardous waste container.[4]

    • Depending on local regulations, dilute aqueous waste may be neutralized to a pH between 6 and 8 before disposal down the drain. Always consult your institution's environmental health and safety office.[1]

  • Contaminated Materials :

    • All materials that have come into contact with the compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[1]

    • Empty containers should be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste.[1]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.